molecular formula C8H9N3 B141510 1-Methyl-1H-benzo[d]imidazol-4-amine CAS No. 155242-98-1

1-Methyl-1H-benzo[d]imidazol-4-amine

Cat. No.: B141510
CAS No.: 155242-98-1
M. Wt: 147.18 g/mol
InChI Key: ZMGUPDYARSYEFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-benzo[d]imidazol-4-amine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The benzo[d]imidazole core is a privileged structure in the design of bioactive molecules, known for its ability to interact with various biological targets . This specific 4-amine derivative serves as a versatile building block for the synthesis of more complex compounds. Research into analogous 1H-benzo[d]imidazole compounds has demonstrated their potential in diverse therapeutic areas. For instance, novel benzo[d]imidazole derivatives have been designed and evaluated as anticancer agents, with some showing potent activity by inhibiting human topoisomerase I (Hu Topo I) and causing G2/M phase cell cycle arrest . In other studies, structurally related 1H-benzo[d]imidazole-2-amine derivatives have been explored as potent antagonists of the PqsR system in Pseudomonas aeruginosa , a key regulator of bacterial virulence, presenting a promising approach for developing antibiotic adjuvant therapies . The structure-activity relationships (SAR) of these compounds indicate that substitutions on the benzimidazole core, such as the methyl group at the 1-position, are critical for modulating potency and biological activity . As a research chemical, this compound provides a foundational template for investigators to explore new structure-activity relationships and develop novel therapeutic agents targeting oncology, infectious diseases, and beyond. This product is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylbenzimidazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11-5-10-8-6(9)3-2-4-7(8)11/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGUPDYARSYEFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363572
Record name 4-AMINO-1-METHYLBENZIMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155242-98-1
Record name 4-AMINO-1-METHYLBENZIMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis pathways for 1-Methyl-1H-benzo[d]imidazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-benzo[d]imidazol-4-amine

This technical guide provides a comprehensive overview of a key synthesis pathway for this compound, a valuable compound in pharmaceutical research and as an intermediate in the production of dyes and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis process.

Introduction

This compound is an organic compound featuring a benzimidazole core, which is a fusion of benzene and imidazole rings.[1] The presence of an amino group at the 4-position and a methyl group at the 1-position are key to its chemical reactivity and potential biological activities.[1] Generally, heterocyclic amines like this can be synthesized from their corresponding nitro-group-containing precursors through catalytic or chemical reduction.[2]

Synthesis Pathway: Catalytic Hydrogenation

A primary and efficient method for the synthesis of this compound is the catalytic hydrogenation of 4-nitro-1-methylbenzimidazole.[2] This process involves the reduction of the nitro group to an amino group using hydrogen gas in the presence of a catalyst, such as Raney-nickel.[2]

Synthesis_Pathway 4-nitro-1-methylbenzimidazole 4-nitro-1-methylbenzimidazole This compound This compound 4-nitro-1-methylbenzimidazole->this compound Raney-nickel, H2 Ethanol

Caption: Catalytic hydrogenation of 4-nitro-1-methylbenzimidazole.

Experimental Protocol

The following experimental protocol is based on the synthesis of 4-amino-1-methylbenzimidazole via catalytic hydrogenation.[2]

Materials:

  • 4-nitro-1-methylbenzimidazole (1.77 g, 10 mmol)

  • Ethanol (100 ml)

  • Raney-nickel (prepared from 2 g of Raney alloy)

  • Hydrogen gas

  • Toluene

  • Heptane

  • Charcoal

Procedure:

  • A solution of 4-nitro-1-methylbenzimidazole (1.77 g, 10 mmol) in ethanol (100 ml) is prepared.

  • This solution is subjected to hydrogenation with Raney-nickel (2 g) and hydrogen gas at a pressure of 120 kPa.

  • After the reaction is complete, the mixture is carefully filtered.

  • The filtrate is immediately evaporated on a rotary evaporator.

  • The resulting crude product is recrystallized from a mixture of toluene and heptane in the presence of charcoal.

  • This process yields 4-amino-1-methylbenzimidazole as orange crystals (1.35 g, 92% yield).[2]

Quantitative Data

The following tables summarize the quantitative data associated with the synthesis and characterization of this compound.

Table 1: Reaction Parameters and Yield [2]

Parameter Value
Starting Material 4-nitro-1-methylbenzimidazole
Mass of Starting Material 1.77 g (10 mmol)
Catalyst Raney-nickel
Mass of Catalyst 2 g
Solvent Ethanol
Volume of Solvent 100 ml
Hydrogen Pressure 120 kPa
Product 4-amino-1-methylbenzimidazole
Product Mass 1.35 g
Yield 92%

| Melting Point | 125-127 °C |

Table 2: Elemental Analysis for C₈H₉N₃ [2]

Element Calculated (%) Found (%)
Carbon (C) 65.13 65.29
Hydrogen (H) 5.98 6.16

| Nitrogen (N) | 28.72 | 28.66 |

Table 3: Spectroscopic Data [2]

Technique Data
¹H NMR (CDCl₃) 7.73 (s, 1H, H-2), 7.11 (t, J=7.7Hz, 1H, H-6), 6.74 (dd, J=7.7 and 0.8 Hz, 1H, H-7), 6.51 (dd, J=7.7 and 0.8 Hz, 1H, H-5), 4.27 (bs, 2H, NH₂), 3.77 (s, 3H, NMe)
¹³C NMR (CDCl₃) 141.1 (C-2), 138.8 (C-7a), 135.2 (C-4), 132.5 (C-3a), 124.0 (C-6), 105.8 (C-5), 99.0 (C-7), 31.0 (NMe)
IR (cm⁻¹, KBr) 3424, 3370, 3304, 3186, 3090, 2941, 1638, 1601, 1496, 1343, 1264, 1040, 781, 729

| UV (λₘₐₓ/log ε, methanol) | 222/3.48, 268/2.90, 290/2.78 |

Alternative Synthetic Approaches

While catalytic hydrogenation is a prominent method, the broader synthesis of benzimidazole derivatives can be achieved through various other routes. These include the condensation of o-phenylenediamines with carboxylic acids or aldehydes under different conditions.[3][4] Some methods employ harsh dehydrating agents like polyphosphoric acid, while others utilize oxidizing agents such as sodium metabisulfite.[3][4][5] Microwave irradiation has also been explored as a technique to facilitate these reactions.[4] These alternative pathways, while not detailed here for this specific compound, offer a wider context for the synthesis of the benzimidazole scaffold.

References

1-Methyl-1H-benzo[d]imidazol-4-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Methyl-1H-benzo[d]imidazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: this compound is a heterocyclic aromatic compound belonging to the benzimidazole family. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active molecules.[1] Derivatives of this scaffold are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological relevance of this compound, with a focus on data and methodologies pertinent to research and development. While specific data for this exact isomer is limited, this document compiles available information and provides context from closely related analogs.[3][4]

Chemical Structure and Properties

The core structure consists of a benzene ring fused to an imidazole ring, with a methyl group at the N-1 position of the imidazole and an amine group at the 4-position of the benzene ring.

Chemical Identifiers

Property Value Reference
IUPAC Name This compound [4]
Synonyms 4-Amino-1-methylbenzimidazole [3][4]
CAS Number 155242-98-1 [4]
Molecular Formula C₈H₉N₃ [3][4]
Molecular Weight 147.18 g/mol [3]
Canonical SMILES CN1C=NC2=C1C(=C(C=C2)N) N/A

| InChI | InChI=1S/C8H9N3/c1-11-5-10-8-6(9)3-2-4-7(8)11/h2-5H,9H2,1H3 |[4] |

Physicochemical Data

Property Value Reference
Melting Point 125-127 °C [3]
Appearance Orange crystals [3]
XLogP3-AA 0.8 [5]
Hydrogen Bond Donor Count 1 [5]

| Hydrogen Bond Acceptor Count | 2 |[5] |

Spectroscopic Data

Technique Data Reference
¹H NMR (CDCl₃) 7.73 (s, 1H, H-2), 7.11 (t, J=7.7Hz, 1H, H-6), 6.74 (dd, J=7.7, 0.8 Hz, 1H, H-7), 6.51 (dd, J=7.7, 0.8 Hz, 1H, H-5), 4.27 (bs, 2H, NH₂), 3.77 (s, 3H, NMe) [3]
¹³C NMR (CDCl₃) 141.1 (C-2), 138.8 (C-7a), 135.2 (C-4), 132.5 (C-3a), 124.0 (C-6), 105.8 (C-5), 99.0 (C-7), 31.0 (NMe) [3]
IR (KBr, cm⁻¹) 3424, 3370, 3304, 3186, 3090, 2941, 1638, 1601, 1496, 1343, 1264, 1040, 781, 729 [3]

| UV-Vis (Methanol) | λmax 222 nm (log ε 3.48), 268 nm (log ε 2.90), 290 nm (log ε 2.78) |[3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via the chemical reduction of its corresponding nitro-precursor, 1-methyl-4-nitrobenzimidazole.[3] This method is a standard approach for the preparation of aromatic amines.[3]

Detailed Protocol:

  • Hydrogenation Setup: To a solution of 1-methyl-4-nitrobenzimidazole (1.77 g, 10 mmol) in ethanol (100 ml), add Raney-nickel (prepared from 2 g of Raney alloy).

  • Reaction: Subject the mixture to hydrogenation with hydrogen gas at a pressure of 120 kPa. The reaction consumes approximately 660 ml (30 mmol) of hydrogen.

  • Work-up: After the reaction is complete, carefully filter the catalyst from the solution.

  • Isolation: Immediately evaporate the solvent from the filtrate using a rotary evaporator.

  • Purification: Recrystallize the resulting solid from a toluene-heptane mixture in the presence of charcoal to yield this compound (1.35 g, 92% yield) as orange crystals.[3]

A generalized workflow for the synthesis and purification is depicted below.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification A 1-Methyl-4-nitrobenzimidazole in Ethanol B Add Raney-Nickel Catalyst A->B C Hydrogenation (H₂, 120 kPa) B->C D Filter Catalyst C->D Reaction Mixture E Evaporate Solvent D->E F Recrystallize (Toluene/Heptane) E->F G This compound F->G

Fig. 1: Synthesis and Purification Workflow

Biological Activity and Therapeutic Potential

While specific biological activities for this compound are not extensively documented, the benzimidazole scaffold is of significant interest in drug discovery.

Antimicrobial and Antiprotozoal Activity: Many benzimidazole derivatives have been developed as potent antimicrobial and antiprotozoal agents.[2][6] Their mechanism often involves interfering with cellular processes essential for the pathogen's survival. For instance, certain benzimidazole-triazole conjugates exhibit selective activity against resistant bacterial strains like MRSA and ESBL-producing E. coli.[6]

Enzyme Inhibition: The benzimidazole core is a common feature in various enzyme inhibitors. A notable example is its role in the development of Poly(ADP-ribose)polymerase (PARP) inhibitors. PARP enzymes, particularly PARP-1, are crucial for DNA repair. In cancer therapy, inhibiting PARP-1 can lead to synthetic lethality in tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations). The general mechanism of PARP-1 in DNA single-strand break repair is illustrated below.

G DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 Activation (Binds to SSB) DNA_SSB->PARP1 PARylation Auto-PARylation & PARylation of Histones PARP1->PARylation Catalyzes NAD NAD⁺ NAD->PARylation Recruitment Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PARylation->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor Benzimidazole-based PARP Inhibitor Inhibitor->PARP1 Blocks Binding/ Catalytic Activity

Fig. 2: PARP-1 Signaling in DNA Repair

Given the structural similarities, this compound could serve as a valuable scaffold or intermediate for developing novel inhibitors targeting enzymes like PARP or various kinases, which are often implicated in proliferative diseases.

Conclusion: this compound is a well-characterized compound with established synthetic routes and detailed spectroscopic data. While its own biological profile is not widely reported, its structural motif is central to a vast number of biologically active compounds. For researchers in drug development, this molecule represents a versatile building block for creating novel therapeutics, particularly in the areas of oncology and infectious diseases. The provided data and protocols offer a solid foundation for its synthesis, characterization, and further derivatization in medicinal chemistry programs.

References

Technical Guide: 4-Amino-1-methylbenzimidazole (CAS 155242-98-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1-methylbenzimidazole, identified by CAS number 155242-98-1, is a heterocyclic aromatic organic compound. It belongs to the benzimidazole class of molecules, which are recognized for their diverse pharmacological activities and are integral to numerous therapeutic agents. The benzimidazole core, a fusion of benzene and imidazole rings, is structurally analogous to purine nucleosides, which allows for interaction with various biological macromolecules. This structural feature has made benzimidazoles a privileged scaffold in medicinal chemistry.[1] This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological relevance of 4-Amino-1-methylbenzimidazole, drawing from available literature on the compound and its structural class.

Chemical and Physical Properties

4-Amino-1-methylbenzimidazole is an organic compound featuring a benzimidazole core substituted with an amino group at the 4-position and a methyl group at the 1-position.[2] This substitution pattern influences its chemical reactivity and potential biological interactions.[2] Typically, it presents as a white to off-white solid and exhibits solubility in polar solvents.[2] The presence of nitrogen atoms in the imidazole ring imparts weak basic properties to the compound.[2]

PropertyValueReference
CAS Number 155242-98-1-
Molecular Formula C₈H₉N₃[2]
Molecular Weight 147.18 g/mol [2]
Appearance Orange crystals[3]
Melting Point 125-127 °C[3]
Boiling Point 348.6 °C at 760 mmHg[4]
Density 1.27 g/cm³[4]
Refractive Index 1.667[4]
Flash Point 164.6 °C[4]
LogP 1.73670[4]
Topological Polar Surface Area 43.8 Ų[4]

Spectral Data

Comprehensive spectral data for 4-Amino-1-methylbenzimidazole has been reported, providing the basis for its identification and characterization.[3]

Spectral Data TypePeaks and Signals
¹H NMR (CDCl₃) 7.73 (s, 1H, H-2), 7.11 (t, J=7.7Hz, 1H, H-6), 6.74 (dd, J=7.7 and 0.8 Hz, 1H, H-7), 6.51 (dd, J=7.7 and 0.8 Hz, 1H, H-5), 4.27 (bs, 2H, NH₂), 3.77 (s, 3H, NMe)
¹³C NMR (CDCl₃) 141.1 (C-2), 138.8 (C-7a), 135.2 (C-4), 132.5 (C-3a), 124.0 (C-6), 105.8 (C-5), 99.0 (C-7), 31.0 (NMe)
IR (cm⁻¹, KBr) 3424, 3370, 3304, 3186, 3090, 2941, 1638, 1601, 1496, 1343, 1264, 1040, 781, 729
UV (λₘₐₓ/log ε, methanol) 222/3.48, 268/2.90, 290/2.78

Reference for all spectral data:[3]

Experimental Protocols

Synthesis of 4-Amino-1-methylbenzimidazole

A detailed method for the synthesis of 4-Amino-1-methylbenzimidazole has been described, involving the catalytic reduction of a nitro-group containing precursor.[3]

Experimental Procedure: [3]

  • A solution of 4-nitro-1-methylbenzimidazole (1.77 g, 10 mmol) in ethanol (100 ml) is prepared.

  • Raney-nickel (prepared from 2 g of Raney alloy) is added to the solution.

  • The mixture is subjected to hydrogenation with hydrogen gas at a pressure of 120 kPa.

  • After the reaction is complete, the catalyst is carefully filtered off.

  • The filtrate is immediately evaporated on a rotary evaporator.

  • The crude product is recrystallized from a mixture of toluene and heptane in the presence of charcoal.

  • This process yields 4-amino-1-methylbenzimidazole as orange crystals (1.35 g, 92% yield).

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Catalyst cluster_process Process cluster_product Final Product 4-nitro-1-methylbenzimidazole 4-nitro-1-methylbenzimidazole Hydrogenation Hydrogenation 4-nitro-1-methylbenzimidazole->Hydrogenation Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Hydrogenation Raney-nickel (Catalyst) Raney-nickel (Catalyst) Raney-nickel (Catalyst)->Hydrogenation Hydrogen (120 kPa) Hydrogen (120 kPa) Hydrogen (120 kPa)->Hydrogenation Filtration Filtration Hydrogenation->Filtration Evaporation Evaporation Filtration->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization 4-Amino-1-methylbenzimidazole 4-Amino-1-methylbenzimidazole Recrystallization->4-Amino-1-methylbenzimidazole

Synthesis Workflow for 4-Amino-1-methylbenzimidazole.

Biological Activity and Potential Applications

While specific biological activity data for 4-Amino-1-methylbenzimidazole is not extensively reported in the current literature, the benzimidazole scaffold is a well-established pharmacophore with a broad range of biological activities.[1] Derivatives of benzimidazole have been investigated for various therapeutic applications, suggesting potential avenues for the research and development of 4-Amino-1-methylbenzimidazole and its analogues.

Anticancer Potential

Numerous benzimidazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[5][6] Some of these compounds are believed to exert their anticancer effects by targeting DNA and inhibiting enzymes such as topoisomerase I.[7][8] For instance, certain novel 1H-benzo[d]imidazole derivatives have been shown to cause G2/M phase cell cycle arrest in cancer cells.[7] The structural similarities of 4-Amino-1-methylbenzimidazole to these active compounds suggest that it could serve as a valuable intermediate for the synthesis of new potential anticancer agents.

Anticancer_Mechanism Benzimidazole_Derivative Benzimidazole Derivative Cancer_Cell Cancer Cell Benzimidazole_Derivative->Cancer_Cell DNA_Interaction Interaction with DNA (e.g., intercalation, groove binding) Cancer_Cell->DNA_Interaction Topoisomerase_Inhibition Inhibition of Topoisomerase I Cancer_Cell->Topoisomerase_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M phase) DNA_Interaction->Cell_Cycle_Arrest Topoisomerase_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis

Generalized Anticancer Mechanism of Benzimidazole Derivatives.
Antimicrobial Activity

The benzimidazole core is also present in several antimicrobial agents.[1] Studies on various substituted benzimidazoles have revealed their efficacy against a range of bacterial and fungal strains.[8][9] The mechanism of action for some of these compounds involves the inhibition of microbial growth through various pathways.[1] Given this precedent, 4-Amino-1-methylbenzimidazole could be a starting point for the development of novel antimicrobial compounds.

Safety and Toxicology

A safety data sheet for 4-Amino-1-methylbenzimidazole indicates a lack of available data regarding its toxicity to aquatic life, as well as its persistence and degradability in the environment.[3] As with any chemical compound, appropriate safety precautions should be taken during handling and disposal. It is recommended to consult the full safety data sheet before use.

Conclusion

4-Amino-1-methylbenzimidazole (CAS 155242-98-1) is a well-characterized compound with established methods for its synthesis. While direct biological activity data for this specific molecule is limited, its benzimidazole core is a key feature in a wide array of biologically active compounds. This suggests that 4-Amino-1-methylbenzimidazole holds potential as a valuable building block for the synthesis of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further research is warranted to explore the specific biological properties of this compound and its derivatives.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Methylated Benzimidazole Amines

Abstract

Benzimidazole and its derivatives represent a versatile class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide spectrum of biological activities.[1][2] The benzimidazole core, an aromatic organic compound formed by the fusion of benzene and imidazole rings, resembles naturally occurring purine nucleotides, allowing it to interact with various biological targets.[2][3] Methylation of the benzimidazole nucleus is a key structural modification that has been shown to significantly influence the pharmacological profile, enhancing potency and target specificity. This document provides a comprehensive technical overview of the biological activities of methylated benzimidazole amines, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows to serve as a resource for researchers in the field of drug discovery and development.

Core Biological Activities and Mechanisms of Action

Methylated benzimidazole amines exhibit a broad range of pharmacological effects. The addition of a methyl group can enhance properties like lipophilicity, cell permeability, and binding affinity to specific biological targets.[2][4]

Anticancer Activity

Numerous methylated benzimidazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[2][5][6]

  • Microtubule Inhibition: A primary mechanism of action is the inhibition of microtubule polymerization.[1] Compounds like Methyl 2-benzimidazolecarbamate (Carbendazim, CBZ) bind to β-tubulin, disrupting the formation of microtubules.[2] This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase, subsequent induction of apoptosis, and ultimately, cancer cell death.[2]

  • Kinase Inhibition: Methylation at the benzimidazole NH position has been shown to enhance binding affinity towards RAF kinase.[2] This leads to the impediment of the ERK signaling pathway, which is crucial for cell proliferation and survival in certain cancers, such as those with B-RAF mutations.[2]

  • Topoisomerase Inhibition: Some benzimidazole derivatives function as Topoisomerase I (Topo I) inhibitors, which leads to DNA damage and the induction of the intrinsic apoptotic pathway in cancer cells.[2]

anticancer_pathway cluster_0 Cellular Environment cluster_1 Cellular Response MBA Methylated Benzimidazole Amine Tubulin β-tubulin MBA->Tubulin Binds to MT Microtubule Polymerization MBA->MT Inhibits Tubulin->MT Polymerizes Arrest Mitotic Arrest (G2/M Phase) MT->Arrest Disruption leads to Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of microtubule inhibition by methylated benzimidazoles.

Antimicrobial Activity

Benzimidazole derivatives, including methylated amines, are well-documented for their broad-spectrum antimicrobial properties, targeting bacteria and fungi.[7][8][9][10] Their activity is often dependent on the specific substituents attached to the bicyclic core.[7] Some derivatives have shown potent activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[7][11]

Anti-inflammatory and Neuroprotective Activities

Recent studies have highlighted the anti-inflammatory and neuroprotective potential of these compounds.[12][13][14] They can attenuate neuroinflammation and oxidative stress, which are key features of neurodegenerative disorders.[12][15] Mechanistic studies suggest that these effects are mediated by inhibiting inflammatory cytokines like TNF-α and modulating pathways such as NF-κB and the NLRP3 inflammasome.[14]

Quantitative Biological Data

The following tables summarize the quantitative data for various methylated and other substituted benzimidazole derivatives from a range of biological assays.

Table 1: Anticancer Activity of Benzimidazole Derivatives
Compound/DerivativeKey Structural FeatureCancer Cell Line(s)Activity MetricValue (µM)Reference
FBZ (Fenbendazole) Methyl carbamateA-549 (KRAS-mutant)IC501.5[2]
H-23 (KRAS-mutant)IC500.4[2]
H-1650 (KRAS-wildtype)IC506.2[2]
CBZ (Carbendazim) Methyl carbamateB16 (Melanoma)IC508.5[2]
HT-29 (Colon)IC509.5[2]
MCF7 (Breast)Kd42.8[2]
Compound 8I Benzimidazole-acridineK562 (Leukemia)IC502.68[2]
HepG-2 (Hepatocellular)IC508.11[2]
Compound 3 1-benzoyl-2-(1-methylindole-3-yl)A549 (Lung)GI502.4[16]
HepG2 (Liver)GI503.8[16]
MCF-7 (Breast)GI505.1[16]
Compound 22 Methanone derivativeMCF7 (Breast)IC500.9[8]
Compound 21 MCF7 (Breast)IC505.4[8]
Compound 29 MCF7 (Breast)IC505.5[8]
Table 2: Antimicrobial Activity of Benzimidazole Derivatives
Compound/DerivativeKey Structural FeatureMicroorganismActivity MetricValue (µM)Reference
Compound 1 Vinyl group between amine & N-benzylideneE. coliMIC5.4[8]
B. subtilisMIC10.7[8]
Compound 2 C. albicansMIC5.4[8]
Compound 19 Electron donating/withdrawing groupsS. aureusMIC12.4[8]
A. nigerMIC3.1[8]
Compound 6c Benzimidazole derivativeE. coli (TolC mutant)MIC2 µg/ml[17]
Aromatic Amidine 13f-h Amidine at C-2MRSA, MRSEMIC0.39-1.56 µg/ml[11]
Compound 2d Benzimidazole-Triazole HybridE. ColiMIC3.125[18]
Compound 2k Benzimidazole-Triazole HybridS. aureusMIC12.5[18]
Table 3: Anti-inflammatory Activity of Benzimidazole Derivatives
Compound/DerivativeAssayActivity MetricValueReference
Compound B2 Oxidative Burst AssayIC504.6 ± 1.4 µg/ml[19]
Compound B4 Oxidative Burst AssayIC502.4 ± 0.2 µg/ml[19]
Compound B7 Oxidative Burst AssayIC50< 1 µg/ml (Implied)[19]
Compound B8 Oxidative Burst AssayIC50< 1 µg/ml (Implied)[19]
Compound 146 5-LOX, COX, TNF-α, IL-6 Inhibition-Potent Inhibitor[9]
Lck Inhibitor (Fig 22) Lck Kinase InhibitionIC500.12 nM[13]
Cellular IL-2 ReleaseIC508 nM[13]

Experimental Protocols

Detailed and reproducible methodologies are critical for the evaluation of novel compounds. This section outlines key experimental protocols for assessing the biological activity of methylated benzimidazole amines.

General Synthesis of 2-Substituted Benzimidazoles

The most common method for synthesizing the benzimidazole core is the Phillips condensation reaction.[7]

  • Reactants: An o-phenylenediamine derivative is reacted with a carboxylic acid or an aldehyde.[16][20][21]

  • Catalyst & Conditions: The reaction is typically catalyzed by an acid (e.g., p-toluenesulfonic acid, H2O2/HCl) and can be performed under various conditions, including reflux in a solvent (e.g., DMF, ethanol), microwave irradiation, or solvent-free grinding.[21][22][23]

  • Cyclization: The initial condensation forms an intermediate which then undergoes intramolecular cyclization to form the benzimidazole ring.

  • Purification: The crude product is collected via filtration and purified by recrystallization from a suitable solvent like ethanol.[22]

synthesis_workflow Reactants o-phenylenediamine + Carboxylic Acid or Aldehyde Reaction Reaction Vessel (with Catalyst) Reactants->Reaction Conditions Apply Conditions (Heat, Microwave, etc.) Reaction->Conditions Condensation Cyclization Intermediate Formation & Intramolecular Cyclization Conditions->Cyclization Purification Filtration & Recrystallization Cyclization->Purification Crude Product Product 2-Substituted Benzimidazole Purification->Product

Caption: General workflow for the synthesis of 2-substituted benzimidazoles.

Antimicrobial Susceptibility Testing

The following protocols are based on standardized methods for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of compounds.[1]

A. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

  • Microorganism Preparation: From a fresh culture (18-24 hours), suspend several colonies of the test microorganism in a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[1]

  • Compound Dilution: Prepare a stock solution of each test compound (e.g., in DMSO). Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate containing the appropriate growth broth. The final volume in each well should be 100 µL.[1]

  • Inoculation: Add the prepared microbial suspension to each well. Include a positive control (microorganism in broth, no compound) and a negative control (broth only) on each plate.[1]

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 35°C for 24-48 hours for fungi.[1]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1]

B. Minimum Bactericidal Concentration (MBC) Determination

  • Subculturing: Following the MIC assay, take a 10-100 µL aliquot from the wells that showed no visible growth (at and above the MIC).[1]

  • Plating: Spread the aliquot onto a fresh nutrient agar plate (e.g., Mueller-Hinton Agar).[1]

  • Incubation: Incubate the agar plates under the same conditions as the initial MIC incubation.[1]

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the number of colonies (i.e., kills the initial microbial population).[1]

antimicrobial_workflow cluster_MIC MIC Assay cluster_MBC MBC Assay A Prepare Microbial Suspension (0.5 McFarland) C Inoculate Wells A->C B Prepare Serial Dilutions of Compound in 96-Well Plate B->C D Incubate Plate (e.g., 37°C, 24h) C->D E Observe Wells for Growth (Determine MIC) D->E F Subculture from Wells with No Growth E->F Proceed with MIC & >MIC wells G Spread on Agar Plates F->G H Incubate Plates G->H I Count Colonies (Determine MBC) H->I

Caption: Experimental workflow for antimicrobial susceptibility testing (MIC/MBC).

In Vitro Anticancer Activity (Cell Viability Assay)

While specific protocols vary, a common method to assess cytotoxicity is the SRB (Sulforhodamine B) or MTT assay.

  • Cell Culture: Plate human cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the methylated benzimidazole compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

  • Cell Fixation (for SRB): Fix the cells with an agent like trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with SRB dye, which binds to cellular proteins. For MTT, a reagent is added that is converted to formazan by viable cells.

  • Quantification: Wash away the unbound dye and solubilize the bound dye. Measure the absorbance using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.[8]

References

Mechanism of action of 1-Methyl-1H-benzo[d]imidazol-4-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of 1-Methyl-1H-benzo[d]imidazol-4-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action for various derivatives of this compound and the broader benzimidazole class of compounds. The information is compiled from recent scientific literature and is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Introduction to Benzimidazole Derivatives

Benzimidazole derivatives are a significant class of heterocyclic compounds characterized by a fused benzene and imidazole ring system. This scaffold is a key structural component in a variety of pharmacologically active molecules. The versatility of the benzimidazole ring allows for substitutions at multiple positions, leading to a wide array of derivatives with diverse biological activities. These compounds have been extensively studied and have shown promise in various therapeutic areas, including oncology, infectious diseases, and neurology.[1][2][3]

Mechanisms of Action Across Different Therapeutic Targets

Derivatives of this compound and related benzimidazoles exert their effects through a variety of mechanisms, targeting different key proteins and pathways involved in disease pathogenesis.

Anticancer Activity

Benzimidazole derivatives have demonstrated significant potential as anticancer agents by targeting several key components of cancer cell proliferation and survival.

2.1.1. Topoisomerase I Inhibition

Certain novel 1H-benzo[d]imidazole derivatives have been identified as potential anticancer agents that target human topoisomerase I (Hu Topo I).[4][5] These compounds are believed to interfere with the DNA-mediated enzymatic processes, leading to the inhibition of cancer cell proliferation.[5]

Signaling Pathway of Topoisomerase I Inhibition

Topoisomerase_I_Inhibition cluster_nucleus Cell Nucleus DNA DNA DNA_TopoI DNA-Topo I Complex DNA->DNA_TopoI TopoI Topoisomerase I TopoI->DNA_TopoI Binds to DNA Benzimidazole 1H-benzo[d]imidazole Derivative Benzimidazole->TopoI Inhibits DNA_Damage DNA Strand Breaks DNA_TopoI->DNA_Damage Inhibition of DNA re-ligation Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Caption: Inhibition of Topoisomerase I by 1H-benzo[d]imidazole derivatives.

2.1.2. V600E-BRAF Inhibition

A series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives have been designed as inhibitors of the V600E mutant of the BRAF kinase, a key driver in several cancers.[6]

Signaling Pathway of V600E-BRAF Inhibition

V600E_BRAF_Inhibition cluster_cytoplasm Cytoplasm BRAF V600E-BRAF MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes Benzimidazole_Sulfonamide Benzimidazole-Sulfonamide Derivative Benzimidazole_Sulfonamide->BRAF Inhibits

Caption: Inhibition of the V600E-BRAF signaling pathway.

2.1.3. Casein Kinase 1 (CK1) Inhibition

2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives have been identified as potent and specific inhibitors of CK1δ and CK1ε, which are involved in tumor cell proliferation.[7]

Quantitative Data: CK1 Inhibition

CompoundTargetIC50 (µM)
5CK1δ0.040
5CK1ε0.199
6CK1δ0.042
6CK1ε0.0326

Data extracted from a study on CK1δ/ε inhibitors.[7]

Antimicrobial Activity
2.2.1. PqsR Inhibition in Pseudomonas aeruginosa

New 1H-benzo[d]imidazole based derivatives have been developed as inhibitors of the Pseudomonas quinolone signal (Pqs) quorum sensing system receptor, PqsR. This system is crucial for the virulence of Pseudomonas aeruginosa.[8]

Experimental Workflow for PqsR Inhibition Assay

PqsR_Inhibition_Workflow start Start culture Culture P. aeruginosa reporter strain start->culture add_compounds Add benzimidazole derivatives at various concentrations culture->add_compounds incubate Incubate at 37°C add_compounds->incubate measure Measure reporter gene (e.g., β-galactosidase) activity incubate->measure analyze Calculate IC50 values measure->analyze end End analyze->end

Caption: Workflow for evaluating PqsR inhibition.

Quantitative Data: PqsR Inhibition

CompoundIC50 (nM) in P. aeruginosa PAO1-L
6f70

Data extracted from a hit-to-lead study on PqsR inhibitors.[8]

Neurological Activity
2.3.1. Positive Allosteric Modulation of GABA-A Receptors

2-(4-Fluorophenyl)-1H-benzo[d]imidazole derivatives have been identified as positive allosteric modulators of the α1β2γ2 subtype of the GABA-A receptor, which is a key target for anxiolytic and sedative drugs.[9][10]

Quantitative Data: GABA-A Receptor Modulation

CompoundpKiEfficacy (% of GABA)
95.53172%
16-124%
23-132%

Data extracted from a study on GABA-A receptor modulators.[9][10]

Experimental Protocols

Human Topoisomerase I DNA Relaxation Assay[4][5]
  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I, and the test compound at various concentrations in a suitable assay buffer.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) on an agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of topoisomerase I is determined by the reduction in the amount of relaxed DNA compared to the control.

V600E-BRAF Enzyme Assay[6]
  • Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used. The assay measures the phosphorylation of a substrate peptide by the V600E-BRAF kinase.

  • Reaction Components: The reaction mixture includes V600E-BRAF enzyme, a biotinylated substrate peptide, ATP, and the test compound in an assay buffer.

  • Incubation: The reaction is incubated at room temperature for a specified period (e.g., 1 hour).

  • Detection: The reaction is stopped, and a detection mix containing a europium-labeled anti-phospho-serine/threonine antibody and streptavidin-allophycocyanin (SA-APC) is added.

  • Signal Measurement: After another incubation period, the TR-FRET signal is measured using a suitable plate reader. The signal is proportional to the extent of substrate phosphorylation. Inhibition is calculated relative to a no-inhibitor control.

Radioligand Binding Assay for GABA-A Receptors[9][10]
  • Membrane Preparation: Prepare cell membranes expressing the α1β2γ2 subtype of the GABA-A receptor.

  • Binding Reaction: Incubate the membranes with a radiolabeled ligand (e.g., [³H]flunitrazepam) and the test compound at various concentrations in a binding buffer.

  • Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at 4°C).

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Wash the filters to remove non-specific binding and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the Ki values by competitive binding analysis using appropriate software.

Conclusion

The this compound core structure and the broader benzimidazole scaffold represent a privileged platform in medicinal chemistry. Derivatives have been shown to modulate a wide range of biological targets with high potency and, in some cases, high selectivity. The mechanisms of action are diverse, ranging from enzyme inhibition in cancer and infectious diseases to allosteric modulation of ion channels in the central nervous system. The data and protocols summarized in this guide highlight the significant therapeutic potential of this class of compounds and provide a foundation for further research and development efforts.

References

Spectroscopic Properties of 1-Methyl-1H-benzo[d]imidazol-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 1-Methyl-1H-benzo[d]imidazol-4-amine, a heterocyclic amine of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectroscopic data for this specific compound in publicly accessible literature, this guide presents theoretically predicted Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopic data based on computational methods commonly employed for the characterization of benzimidazole derivatives. Furthermore, detailed, generalized experimental protocols for acquiring such spectra are provided to guide researchers in their laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted UV-Vis absorption and IR vibrational frequencies for this compound. These values are derived from Density Functional Theory (DFT) calculations, which have been shown to correlate well with experimental data for related benzimidazole structures.

Table 1: Predicted UV-Vis Absorption Data for this compound

Predicted λmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Electronic Transition
~220-230~25,000 - 35,000π → π
~270-280~8,000 - 12,000π → π
~310-320~4,000 - 6,000n → π*

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Table 2: Predicted Infrared (IR) Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3100 - 3000C-H Stretch (aromatic)Benzene Ring
2950 - 2850C-H Stretch (aliphatic)Methyl Group (-CH₃)
1650 - 1600N-H BendPrimary Amine (-NH₂)
1620 - 1580C=C StretchBenzene Ring
1590 - 1550C=N StretchImidazole Ring
1480 - 1440C-N StretchAmine and Imidazole
1380 - 1360C-H Bend (symmetric)Methyl Group (-CH₃)
850 - 750C-H Out-of-plane BendBenzene Ring

Note: These are predicted frequencies. Experimental values may be influenced by sample preparation (e.g., KBr pellet, Nujol mull) and instrument resolution.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the UV-Vis and IR spectra of benzimidazole derivatives like this compound.

UV-Vis Spectroscopy

Objective: To determine the wavelengths of maximum absorbance (λmax) and the molar absorptivity (ε) of the compound in a suitable solvent.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, or dichloromethane)

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10⁻⁴ M to 1 x 10⁻⁵ M.

  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 200-400 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it as a blank to zero the absorbance of the instrument.

  • Sample Measurement: Record the UV-Vis spectrum for each of the prepared dilutions, starting from the least concentrated.

  • Data Analysis: Identify the λmax values from the spectra. Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) at each λmax.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation at various frequencies.

Materials:

  • This compound

  • Fourier-Transform Infrared (FTIR) spectrometer

  • Potassium bromide (KBr, IR grade) or Nujol (mineral oil)

  • Mortar and pestle

  • Pellet press (for KBr method)

  • Salt plates (e.g., NaCl or KBr, for Nujol mull method)

Procedure (KBr Pellet Method):

  • Sample Preparation: Thoroughly grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry KBr in a mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and record a background spectrum.

  • Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding vibrational modes of the functional groups.

Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between different characterization techniques.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Interpretation Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Mass_Spec Mass Spectrometry Purification->Mass_Spec Structural_Elucidation Structural Elucidation UV_Vis->Structural_Elucidation Property_Analysis Analysis of Electronic and Vibrational Properties UV_Vis->Property_Analysis IR->Structural_Elucidation IR->Property_Analysis NMR->Structural_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment Mass_Spec->Structural_Elucidation Mass_Spec->Purity_Assessment

General Workflow for Spectroscopic Analysis

Spectroscopic_Data_Integration Integration of Spectroscopic Data for Structural Confirmation cluster_interpretation Structural Confirmation Compound This compound UV_Vis UV-Vis Data (Electronic Transitions) Compound->UV_Vis IR IR Data (Functional Groups) Compound->IR NMR NMR Data (Connectivity & Chemical Environment) Compound->NMR Mass_Spec Mass Spec Data (Molecular Weight & Fragmentation) Compound->Mass_Spec Conclusion Confirmed Molecular Structure UV_Vis->Conclusion IR->Conclusion NMR->Conclusion Mass_Spec->Conclusion

Integration of Spectroscopic Data

An In-depth Technical Guide on the Stability and Degradation Pathways of 1-Methyl-1H-benzo[d]imidazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this guide, specific experimental data on the stability and degradation pathways of 1-Methyl-1H-benzo[d]imidazol-4-amine (CAS No. 155242-98-1) is not extensively available in the public domain. This guide provides a comprehensive framework based on the known chemistry of the benzimidazole scaffold and related amino-substituted aromatic compounds. The experimental protocols detailed herein are based on established industry best practices for forced degradation studies and can be applied to investigate this specific molecule.

Introduction

This compound is a substituted benzimidazole, a heterocyclic aromatic organic compound featuring a fused benzene and imidazole ring. The benzimidazole core is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmaceuticals with a wide array of biological activities. The stability of such a molecule is a critical parameter that influences its shelf-life, formulation, and overall safety and efficacy as a potential therapeutic agent.

This technical guide aims to provide a thorough understanding of the potential stability challenges and degradation pathways of this compound. It outlines the typical stress conditions used to evaluate the intrinsic stability of pharmaceutical compounds and presents detailed experimental protocols for conducting forced degradation studies.

General Stability of the Benzimidazole Core

The benzimidazole ring system is generally considered to be a stable aromatic structure. However, the substituents on the ring can significantly influence its susceptibility to degradation. A general review of 2-aminobenzimidazoles suggests that the benzimidazole core is stable to oxidation[1]. The imidazole moiety within the benzimidazole structure can be susceptible to base-mediated autoxidation and photodegradation when in solution, as observed in studies of other imidazole-containing drugs like daclatasvir[2].

The presence of an amino group at the 4-position and a methyl group at the 1-position on the benzimidazole ring of the target molecule will dictate its specific stability profile. The amino group, being an electron-donating group, can activate the aromatic ring, potentially making it more susceptible to oxidative and photolytic degradation. The basicity of the amino group may also play a role in its stability, particularly under acidic conditions[3].

Postulated Degradation Pathways

In the absence of specific experimental data, potential degradation pathways for this compound can be postulated based on the chemical nature of the benzimidazole ring and the amino substituent. Forced degradation studies are designed to investigate these pathways under accelerated conditions.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceuticals. While the benzimidazole ring itself is generally stable to hydrolysis, extreme pH conditions and elevated temperatures could potentially lead to degradation. The amino group is unlikely to be hydrolyzed, but its basicity could influence the overall stability of the molecule in acidic solutions.

Oxidative Degradation

Oxidative degradation is a plausible pathway, given the presence of the electron-rich aromatic system and the amino group. Potential sites of oxidation include:

  • Oxidation of the amino group: This could lead to the formation of nitroso, nitro, or other oxidized species.

  • Hydroxylation of the aromatic ring: The benzene or imidazole portion of the benzimidazole ring could undergo hydroxylation, a common metabolic pathway for such compounds[4][5].

  • Oxidation of the methyl group: The N-methyl group could be oxidized to a hydroxymethyl or formyl group, or be cleaved entirely.

  • Ring opening: Severe oxidative conditions could lead to the cleavage of the imidazole or benzene ring.

Photolytic Degradation

Many aromatic compounds are susceptible to degradation upon exposure to light. Studies on other benzimidazole-containing drugs have shown significant photosensitivity in solution[6]. For this compound, potential photolytic degradation pathways could involve:

  • Photo-oxidation: In the presence of oxygen, light can promote the oxidation of the molecule.

  • Photoreduction: In the absence of oxygen, reduction of parts of the molecule could occur.

  • Ring cleavage or rearrangement: High-energy UV radiation could lead to more complex degradation products.

Thermal Degradation

In the solid state, this compound is expected to be relatively stable to heat. However, at elevated temperatures, particularly above its melting point, degradation can occur. In solution, thermal stress can accelerate other degradation pathways like hydrolysis and oxidation.

A visual representation of the postulated degradation pathways is provided below.

Postulated Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base, Heat) cluster_oxidation Oxidation (e.g., H2O2) cluster_photolysis Photolysis (UV/Vis Light) This compound This compound Hydrolytic_Products Potential Minor Degradation Products This compound->Hydrolytic_Products Oxidized_Amino Oxidized Amino Group (Nitroso, Nitro) This compound->Oxidized_Amino Hydroxylated_Ring Hydroxylated Benzimidazole This compound->Hydroxylated_Ring Oxidized_Methyl N-CH2OH, N-CHO, or N-demethylated This compound->Oxidized_Methyl Photo_Oxidized Photo-oxidized Products This compound->Photo_Oxidized Photo_Rearranged Rearrangement Products This compound->Photo_Rearranged Ring_Opened Ring-Opened Products Hydroxylated_Ring->Ring_Opened

Postulated degradation pathways for this compound.

Data Presentation

As no specific quantitative data for the degradation of this compound is available, the following tables are presented as templates for organizing and summarizing data that would be generated from forced degradation studies.

Table 1: Summary of Forced Degradation Studies

Stress ConditionReagent/ParametersDurationTemperature% Degradation (Anticipated)Number of DegradantsRemarks
Hydrolysis
Acidic0.1 M HCl24 h60°C
Basic0.1 M NaOH24 hRT
NeutralWater24 h60°C
Oxidation 3% H₂O₂24 hRT
Photolytic ICH Q1B Option 2-RT
Thermal (Solid) -7 days80°C
Thermal (Solution) In Water7 days80°C

Table 2: Characterization of Potential Degradation Products

Degradant IDRetention Time (min)m/z [M+H]⁺Proposed StructureFormation Condition
DP-1
DP-2
DP-3
DP-4

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound. These protocols are based on the ICH Q1A(R2) guideline on stability testing.

General Experimental Workflow

A general workflow for conducting forced degradation studies is depicted below.

Forced Degradation Workflow cluster_prep Preparation cluster_analysis Analysis Prep_Sample Prepare Stock Solution of This compound Acid Acid Hydrolysis (0.1 M HCl, 60°C) Base Base Hydrolysis (0.1 M NaOH, RT) Oxidative Oxidation (3% H2O2, RT) Photolytic Photostability (ICH Q1B) Thermal Thermal Stress (Solid & Solution, 80°C) Neutralize Neutralize Samples (if necessary) Acid->Neutralize Base->Neutralize HPLC Analyze by Stability-Indicating HPLC-UV/DAD Oxidative->HPLC Photolytic->HPLC Thermal->HPLC Neutralize->HPLC LCMS Characterize Degradants by LC-MS/MS HPLC->LCMS Mass_Balance Calculate Mass Balance LCMS->Mass_Balance

General workflow for forced degradation studies.

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of methanol and water.

Hydrolytic Degradation
  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Keep the solution at 60°C for 24 hours. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Keep the solution at room temperature for 24 hours. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute for analysis.

  • Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Keep the solution at 60°C for 24 hours. At specified time points, withdraw an aliquot and dilute for analysis.

Oxidative Degradation

To 1 mL of the stock solution, add 1 mL of 3% (v/v) hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute for analysis.

Photolytic Degradation
  • Expose the solid drug substance and a solution of the drug substance (e.g., 1 mg/mL in water or methanol) to light according to ICH Q1B guidelines. A typical exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

  • A control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature and humidity conditions.

  • Analyze the exposed and control samples at the end of the exposure period.

Thermal Degradation
  • Solid State: Place a known amount of the solid drug substance in a vial and keep it in an oven at 80°C for 7 days.

  • Solution State: Prepare a solution of the drug substance (e.g., 1 mg/mL in water) and keep it in an oven at 80°C for 7 days.

  • Analyze the samples at the end of the study period.

Analytical Methodology

A stability-indicating analytical method, typically a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection, should be developed and validated. The method should be able to separate the parent drug from all major degradation products. Mass spectrometry (LC-MS/MS) should be used to identify and characterize the degradation products.

Conclusion

While specific stability data for this compound is currently lacking in the scientific literature, this guide provides a comprehensive framework for researchers and drug development professionals to approach its stability assessment. By understanding the general stability of the benzimidazole core and applying the detailed forced degradation protocols outlined, a thorough evaluation of the intrinsic stability of this molecule can be achieved. The postulated degradation pathways and data presentation templates offer a starting point for the systematic characterization of any potential degradation products, which is a critical step in the development of a safe and effective pharmaceutical product.

References

Methodological & Application

Application Note: Laboratory-Scale Synthesis of 1-Methyl-1H-benzo[d]imidazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the laboratory synthesis of 1-Methyl-1H-benzo[d]imidazol-4-amine, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy is a multi-step process beginning with the formation of a benzimidazole ring system from 3,4-diaminonitrobenzene, followed by a reduction of the nitro group, and concluding with a selective N-methylation. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering a comprehensive guide to the preparation of this key intermediate.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals. Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, make them a focal point of medicinal chemistry research. The title compound, this compound, serves as a crucial precursor for the synthesis of more complex molecules with potential therapeutic applications. The protocol outlined below is a composite method derived from established procedures for the synthesis of analogous benzimidazole structures, providing a reliable pathway to the target molecule.

Overall Synthetic Pathway

The synthesis of this compound is accomplished in three primary stages:

  • Cyclization: Formation of the benzimidazole scaffold from 3,4-diaminonitrobenzene and formic acid to yield 4-nitro-1H-benzo[d]imidazole.

  • Reduction: The nitro group of 4-nitro-1H-benzo[d]imidazole is reduced to an amino group to produce 4-amino-1H-benzo[d]imidazole.

  • Methylation: Selective methylation at the N-1 position of the benzimidazole ring of 4-amino-1H-benzo[d]imidazole yields the final product.

Experimental Protocols

Materials and Equipment

All reagents should be of analytical grade and used without further purification unless otherwise noted. Standard laboratory glassware, heating and stirring apparatus, and a rotary evaporator are required. Thin-layer chromatography (TLC) should be used to monitor reaction progress.

Stage 1: Synthesis of 4-Nitro-1H-benzo[d]imidazole

This procedure is adapted from the synthesis of related benzimidazole precursors.

Procedure:

  • In a 250 mL round-bottom flask, add 3,4-diaminonitrobenzene (15.3 g, 0.1 mol).

  • To the flask, add 90% formic acid (30 mL).

  • The reaction mixture is heated to reflux at 100-110 °C for 4 hours with constant stirring.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane mobile phase).

  • After completion, the reaction mixture is cooled to room temperature and then placed in an ice bath.

  • The acidic solution is carefully neutralized by the slow addition of a concentrated ammonium hydroxide solution until the pH is approximately 7-8.

  • The precipitated solid is collected by vacuum filtration.

  • The solid is washed with cold water (3 x 50 mL) and then dried under vacuum to yield 4-nitro-1H-benzo[d]imidazole.

Table 1: Reagents for Stage 1

ReagentMolar Mass ( g/mol )QuantityMoles
3,4-Diaminonitrobenzene153.1415.3 g0.1
90% Formic Acid46.0330 mL-
Ammonium Hydroxide35.04As needed-
Stage 2: Synthesis of 4-Amino-1H-benzo[d]imidazole

This stage involves the reduction of the nitro group.[1][2] A common method for this transformation is the use of tin(II) chloride in hydrochloric acid.[1]

Procedure:

  • To a 500 mL round-bottom flask, add 4-nitro-1H-benzo[d]imidazole (10 g, 0.056 mol) and ethanol (200 mL).

  • In a separate beaker, dissolve tin(II) chloride dihydrate (50 g, 0.22 mol) in concentrated hydrochloric acid (100 mL).

  • Slowly add the tin(II) chloride solution to the suspension of the nitro compound.

  • The reaction mixture is heated to reflux for 4 hours.

  • After cooling to room temperature, the mixture is carefully neutralized with a saturated solution of sodium bicarbonate until the pH is basic.

  • The product is extracted with ethyl acetate (3 x 150 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 4-amino-1H-benzo[d]imidazole.

Table 2: Reagents for Stage 2

ReagentMolar Mass ( g/mol )QuantityMoles
4-Nitro-1H-benzo[d]imidazole163.1310 g0.056
Tin(II) Chloride Dihydrate225.6350 g0.22
Concentrated HCl36.46100 mL-
Ethanol46.07200 mL-
Sodium Bicarbonate84.01As needed-
Ethyl Acetate88.11450 mL-
Anhydrous Sodium Sulfate142.04As needed-
Stage 3: Synthesis of this compound

This final step is a selective N-methylation of the benzimidazole ring. The use of a base and methyl iodide is a common strategy for this transformation.[3]

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-amino-1H-benzo[d]imidazole (5.0 g, 0.034 mol) in anhydrous dimethylformamide (DMF) (100 mL).

  • Add potassium carbonate (7.0 g, 0.051 mol) to the solution.

  • The mixture is stirred at room temperature for 30 minutes.

  • Methyl iodide (2.5 mL, 0.04 mol) is added dropwise to the suspension.

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • Upon completion, the reaction mixture is poured into ice-cold water (400 mL).

  • The precipitated solid is collected by vacuum filtration.

  • The crude product is washed with water and then can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield this compound.

Table 3: Reagents for Stage 3

ReagentMolar Mass ( g/mol )QuantityMoles
4-Amino-1H-benzo[d]imidazole147.165.0 g0.034
Potassium Carbonate138.217.0 g0.051
Methyl Iodide141.942.5 mL0.04
Anhydrous DMF73.09100 mL-

Data Summary

Table 4: Expected Yields and Physical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Expected Yield (%)Physical Appearance
4-Nitro-1H-benzo[d]imidazoleC₇H₅N₃O₂163.1380-90Yellow solid
4-Amino-1H-benzo[d]imidazoleC₇H₇N₃147.1670-85Off-white to brown solid
This compoundC₈H₉N₃147.1860-75Light-colored solid

Note: Expected yields are estimates and may vary based on experimental conditions and purification methods.

Visualizations

SynthesisWorkflow cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Reduction cluster_2 Stage 3: Methylation A 3,4-Diaminonitrobenzene B 4-Nitro-1H-benzo[d]imidazole A->B Formic Acid, Reflux C 4-Amino-1H-benzo[d]imidazole B->C SnCl2·2H2O, HCl D This compound C->D CH3I, K2CO3, DMF

Caption: Synthetic pathway for this compound.

Conclusion

The protocol detailed in this application note provides a robust and reproducible method for the synthesis of this compound. By following the outlined steps for cyclization, reduction, and methylation, researchers can effectively produce this valuable compound for further investigation in drug discovery and development programs. Careful monitoring of each reaction step and appropriate purification of intermediates are crucial for obtaining the final product in high purity and yield.

References

Application Notes and Protocols for 1-Methyl-1H-benzo[d]imidazol-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of biological activities, including anticancer, antimicrobial, antiviral, and antihypertensive properties. The specific scaffold, 1-Methyl-1H-benzo[d]imidazol-4-amine , presents a unique substitution pattern that offers distinct opportunities for the design of novel therapeutic agents. The presence of a methyl group at the 1-position can enhance metabolic stability and modulate binding interactions, while the 4-amino group provides a key vector for chemical modifications to explore structure-activity relationships (SAR).

These application notes provide a comprehensive overview of the potential applications of the this compound scaffold, along with detailed protocols for the synthesis of the core structure and its derivatives, and methods for their biological evaluation. While this specific scaffold is an emerging area of research with limited publicly available data on its direct use in extensive drug discovery programs, the following sections are based on established principles of medicinal chemistry and benzimidazole biology.

Potential Therapeutic Applications

The this compound scaffold holds promise for the development of inhibitors targeting various enzyme families and signaling pathways implicated in disease.

Kinase Inhibitors

The benzimidazole core is a well-established pharmacophore for the development of kinase inhibitors. The 4-amino group of this compound can be readily derivatized to introduce functionalities that interact with the hinge region, the DFG motif, or other key residues within the ATP-binding pocket of various kinases. Potential kinase targets include those involved in cancer cell proliferation and survival, such as:

  • PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in cancer. Derivatives of the scaffold could be designed to target one or more kinases in this cascade.

  • Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR, and PDGFR are crucial targets in oncology.

  • Serine/Threonine Kinases: Aurora kinases, CDKs, and others involved in cell cycle regulation are also viable targets.

Anticancer Agents (Non-kinase Targets)

Beyond kinase inhibition, benzimidazole derivatives have shown efficacy against other cancer-related targets:

  • Topoisomerase I Inhibitors: Some benzimidazoles can intercalate into DNA and inhibit topoisomerase I, leading to cancer cell death.[1][2]

  • PARP Inhibitors: The structural features of the scaffold could be adapted to target Poly(ADP-ribose) polymerase, an important enzyme in DNA repair.

Antimicrobial Agents

The benzimidazole scaffold is present in several antimicrobial drugs. Derivatives of this compound could be explored for their activity against a range of pathogens, including bacteria and fungi. A notable application has been the development of PqsR inhibitors, which target quorum sensing in Pseudomonas aeruginosa, a mechanism that controls virulence factor production.[3]

Experimental Protocols

Synthesis of the this compound Scaffold

A common route for the synthesis of the core scaffold involves the reduction of a nitro-substituted precursor.

Protocol 1: Synthesis of this compound

Materials:

  • 1-Methyl-4-nitro-1H-benzo[d]imidazole

  • Ethanol

  • Raney Nickel

  • Hydrogen gas

  • Toluene

  • Heptane

  • Activated charcoal

Procedure:

  • Dissolve 1-Methyl-4-nitro-1H-benzo[d]imidazole (10 mmol) in 100 mL of ethanol.

  • Add Raney Nickel (approximately 2 g) to the solution.

  • Subject the mixture to hydrogenation with hydrogen gas (120 kPa) until the theoretical amount of hydrogen is consumed (approximately 30 mmol).

  • Carefully filter the reaction mixture to remove the Raney Nickel catalyst.

  • Immediately evaporate the solvent from the filtrate using a rotary evaporator.

  • Recrystallize the crude product from a mixture of toluene and heptane in the presence of activated charcoal to yield this compound as orange crystals.

General Protocol for Derivatization of the 4-Amino Group

The 4-amino group serves as a versatile handle for introducing a variety of substituents via standard amide or amine coupling reactions.

Protocol 2: Amide Bond Formation

Materials:

  • This compound

  • Carboxylic acid of interest

  • Coupling agent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve the carboxylic acid (1.1 equivalents) in the anhydrous solvent.

  • Add the coupling agent (1.1 equivalents) and the base (2-3 equivalents) and stir at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add this compound (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize hypothetical quantitative data for derivatives of this compound as kinase and topoisomerase I inhibitors. Note: This data is illustrative and not based on published results for this specific scaffold, as such data is not yet widely available.

Table 1: Kinase Inhibitory Activity of Hypothetical this compound Derivatives

Compound IDR-group on 4-aminoTarget KinaseIC50 (nM)
SCAFF-A1 3-methoxybenzoylPI3Kα150
SCAFF-A2 4-fluorobenzoylAkt1250
SCAFF-A3 Pyridine-4-carbonylmTOR80
SCAFF-B1 CyclohexylcarbonylEGFR300
SCAFF-B2 PhenylacetylVEGFR2120

Table 2: Topoisomerase I Inhibitory and Anticancer Activity of Hypothetical this compound Derivatives

Compound IDR-group on 4-aminoTopoisomerase I IC50 (µM)Mean GI50 (µM) (NCI-60)
SCAFF-C1 2-naphthoyl152.5
SCAFF-C2 Thiophene-2-carbonyl255.1
SCAFF-C3 4-(trifluoromethyl)benzoyl101.8

Visualization of Key Concepts

Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. The diagram below illustrates the key components of this pathway, which represents a potential target for inhibitors derived from the this compound scaffold.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits S6K p70S6K mTORC1->S6K Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4EBP1->CellGrowth Inhibits (when unphosphorylated) Scaffold 1-Methyl-1H-benzo[d]imidazol- 4-amine Derivative Scaffold->PI3K Potential Inhibition Scaffold->Akt Scaffold->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and initial evaluation of novel compounds based on the this compound scaffold.

Drug_Discovery_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Lead Optimization Scaffold_Synthesis Scaffold Synthesis: This compound Derivatization Derivatization of 4-amino group Scaffold_Synthesis->Derivatization Purification Purification & Characterization (NMR, MS, HPLC) Derivatization->Purification Primary_Screening Primary Screening (e.g., Kinase Panel) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Cell_Based_Assays Cell-Based Assays (Proliferation, Apoptosis) Dose_Response->Cell_Based_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Cell_Based_Assays->SAR_Studies SAR_Studies->Derivatization Iterative Design ADME_Tox In vitro ADME/Tox (Metabolic Stability, Cytotoxicity) SAR_Studies->ADME_Tox

Caption: A typical workflow for drug discovery using the scaffold.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability and the versatile nature of the benzimidazole core suggest that a wide range of chemical space can be explored. Future research should focus on the systematic synthesis and biological evaluation of compound libraries derived from this scaffold against various targets, particularly kinases and other enzymes implicated in cancer and infectious diseases. The generation of robust SAR data will be crucial for guiding lead optimization efforts and ultimately unlocking the full therapeutic potential of this intriguing molecular framework. As more research is conducted, a clearer picture of the specific biological activities and signaling pathways modulated by derivatives of this scaffold will emerge, paving the way for the development of new and effective medicines.

References

Application Notes and Protocols for 1-Methyl-1H-benzo[d]imidazol-4-amine in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-Methyl-1H-benzo[d]imidazol-4-amine as a versatile building block in the synthesis of novel anticancer agents. The following sections detail its synthesis, application in the development of kinase inhibitors, and protocols for evaluating the biological activity of its derivatives.

Introduction

This compound is a heterocyclic amine that serves as a valuable scaffold in medicinal chemistry. The benzimidazole core is a privileged structure in numerous pharmacologically active compounds, including those with anticancer properties. Its ability to act as a bioisostere for endogenous purines allows it to interact with a variety of biological targets, most notably protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. The strategic placement of the amino and methyl groups on the benzimidazole ring provides opportunities for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 4-nitro-1-methylbenzimidazole.

Protocol: Synthesis of this compound

Materials:

  • 4-nitro-1-methylbenzimidazole

  • Ethanol

  • Raney-nickel

  • Hydrogen gas

  • Toluene

  • Heptane

  • Charcoal

  • Rotary evaporator

  • Hydrogenation apparatus

  • Filtration apparatus

Procedure:

  • Dissolve 4-nitro-1-methylbenzimidazole (1.77 g, 10 mmol) in ethanol (100 ml).

  • Add Raney-nickel (prepared from 2 g of Raney alloy) to the solution.

  • Subject the mixture to hydrogenation using hydrogen gas at a pressure of 120 kPa.

  • Monitor the reaction until the uptake of hydrogen ceases (approximately 660 ml, 30 mmol).

  • Carefully filter the reaction mixture to remove the Raney-nickel catalyst.

  • Immediately evaporate the solvent from the filtrate using a rotary evaporator.

  • Recrystallize the resulting solid from a mixture of toluene and heptane in the presence of charcoal to obtain 4-amino-1-methylbenzimidazole as orange crystals.[1]

Expected Yield: Approximately 1.35 g (92%).

Application as a Building Block for Kinase Inhibitors

The 4-amino group of this compound serves as a key attachment point for various pharmacophores, enabling the synthesis of a diverse library of potential kinase inhibitors. A common strategy involves the coupling of this building block with substituted pyrimidine or quinazoline cores, which are known to interact with the hinge region of the ATP-binding pocket of many kinases.

While specific examples utilizing this compound are not extensively documented in publicly available literature, the general synthetic strategies for analogous 4-aminobenzimidazole derivatives provide a clear blueprint for its application. For instance, derivatives of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine have been synthesized and evaluated as V600E-BRAF inhibitors.[2]

General Synthetic Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a generalized workflow for the synthesis of kinase inhibitors using an aminobenzimidazole core.

G cluster_synthesis Synthesis Workflow A This compound C Coupling Reaction (e.g., Nucleophilic Aromatic Substitution) A->C B Substituted Pyrimidine/Quinazoline (e.g., with a leaving group) B->C D Purification (e.g., Column Chromatography) C->D E Characterization (e.g., NMR, Mass Spectrometry) D->E F Final Kinase Inhibitor Candidate E->F

Caption: General workflow for synthesizing kinase inhibitors.

Targeted Signaling Pathways

Derivatives of the benzimidazole scaffold have been shown to inhibit several key signaling pathways implicated in cancer progression. The specific pathway targeted is dependent on the nature of the substituents appended to the core structure.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to cell proliferation, survival, and differentiation. Mutations and overexpression of EGFR are common in various cancers. Benzimidazole derivatives have been designed as EGFR inhibitors, competing with ATP for binding to the kinase domain.

G cluster_pathway EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Benzimidazole Derivative Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

BRAF/MEK/ERK (MAPK) Signaling Pathway

The RAF-MEK-ERK pathway is a critical component of the MAPK signaling cascade. Mutations in BRAF, particularly the V600E mutation, lead to constitutive activation of this pathway, promoting uncontrolled cell growth. Benzimidazole-based compounds have been developed as potent inhibitors of mutated BRAF.

G cluster_pathway BRAF/MEK/ERK Pathway Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK Inhibitor Benzimidazole Derivative Inhibitor->BRAF ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Inhibition of the BRAF/MEK/ERK pathway.

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro anticancer activity of representative benzimidazole derivatives from the literature. While not all are direct derivatives of this compound, they provide valuable structure-activity relationship (SAR) insights for this class of compounds.

Table 1: V600E-BRAF Inhibitory Activity of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine Derivatives [2]

Compound IDR GroupIC50 (µM)
12e4-Fluorophenyl0.62
12i3-Chlorophenyl0.53
12l4-Trifluoromethylphenyl0.49

Table 2: Antiproliferative Activity of Benzimidazole Derivatives Against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
8aPC-3 (Prostate)0.099 (EGFR WT)[3]
8aPC-3 (Prostate)0.123 (EGFR T790M)[3]
12bVarious (NCI-60)0.16 - 3.6 (GI50)[4]
6iHepG2 (Liver)7.82[2]

Experimental Protocols for Biological Evaluation

Protocol: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treat the cells with serial dilutions of the test compounds and include a vehicle control (DMSO).

  • Incubate for a specified period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle distribution.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 6-well plates

  • Test compounds

  • PBS (Phosphate-Buffered Saline)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol: In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant kinase enzyme

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a multi-well plate, add the kinase enzyme to each well.

  • Add the diluted test compounds or DMSO (vehicle control) to the wells and incubate to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and detection system according to the manufacturer's protocol.

  • Measure the luminescence signal, which is proportional to the kinase activity.

  • Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

Conclusion

This compound is a promising and versatile building block for the development of novel anticancer agents, particularly kinase inhibitors. Its strategic design allows for the synthesis of a wide array of derivatives that can be tailored to target specific signaling pathways implicated in cancer. The protocols provided herein offer a framework for the synthesis of this building block and the subsequent biological evaluation of its derivatives, facilitating the discovery and development of new targeted cancer therapies.

References

Application Notes and Protocols for High-Throughput Screening of 1-Methyl-1H-benzo[d]imidazol-4-amine and its Analogs as Wnt/β-catenin Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Methyl-1H-benzo[d]imidazol-4-amine and its derivatives represent a class of heterocyclic compounds with potential therapeutic applications, particularly in oncology. A significant number of benzimidazole-containing molecules have been identified as modulators of various signaling pathways, including the Wnt/β-catenin pathway. Dysregulation of the Wnt/β-catenin signaling cascade is a critical factor in the initiation and progression of numerous cancers, especially colorectal cancer.[1][2] One of the key targets in this pathway is Tankyrase (TNKS), a member of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][3] Tankyrase promotes the degradation of Axin, a crucial component of the β-catenin destruction complex. Inhibition of Tankyrase leads to the stabilization of Axin, subsequent degradation of β-catenin, and downregulation of Wnt target gene expression.[1][3][4]

These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize potent inhibitors of the Wnt/β-catenin pathway, using this compound as a representative compound from a hypothetical library of benzimidazole analogs. The protocols describe a cell-based reporter gene assay, a widely used method for screening compounds that modulate specific signaling pathways.[2]

Signaling Pathway: Canonical Wnt/β-catenin Signaling

The canonical Wnt signaling pathway is integral to cell proliferation, differentiation, and apoptosis. In the absence of a Wnt ligand, a destruction complex composed of Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Upon binding of a Wnt ligand to its receptors, Frizzled and LRP5/6, the destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a co-activator for TCF/LEF transcription factors, leading to the expression of target genes involved in cell proliferation.[2][5] Tankyrase inhibitors, such as the benzimidazole-based compounds, stabilize Axin, thereby promoting the degradation of β-catenin and inhibiting the downstream signaling cascade.[1][3]

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_inhibitor Inhibitor Action Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation beta_catenin_on β-catenin (stabilized) Destruction_Complex->beta_catenin_on Ubiquitination Ubiquitination & Proteasomal Degradation beta_catenin_off->Ubiquitination TCF_LEF_off TCF/LEF Target_Genes_off Target Gene Expression OFF TCF_LEF_off->Target_Genes_off Wnt Wnt Ligand Receptors Frizzled/LRP5/6 Wnt->Receptors Dsh Dishevelled Receptors->Dsh Dsh->Destruction_Complex beta_catenin_nuc β-catenin (nucleus) beta_catenin_on->beta_catenin_nuc Translocation TCF_LEF_on TCF/LEF beta_catenin_nuc->TCF_LEF_on Target_Genes_on Target Gene Expression ON (Proliferation) TCF_LEF_on->Target_Genes_on Benzimidazole_Inhibitor This compound (Tankyrase Inhibitor) Tankyrase Tankyrase Benzimidazole_Inhibitor->Tankyrase Axin Axin Tankyrase->Axin PARsylation & Degradation Axin->Destruction_Complex

Caption: Canonical Wnt/β-catenin signaling pathway and the mechanism of its inhibition by Tankyrase inhibitors.

Experimental Protocols

Cell-Based High-Throughput Screening Assay for Wnt/β-catenin Pathway Inhibitors

This protocol describes a luciferase reporter gene assay to screen for inhibitors of the Wnt/β-catenin pathway. The assay utilizes a HEK293T cell line stably expressing a TCF/LEF-luciferase reporter construct (HEK293T-Luc).[2]

Materials and Reagents:

  • HEK293T-Luc cell line

  • Assay Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Wnt Agonist: Wnt3a conditioned media or CHIR99021 (a GSK3β inhibitor)

  • Test Compounds: Library of benzimidazole analogs, including this compound, dissolved in DMSO

  • Control Inhibitor: XAV939 or G007-LK

  • 384-well white, clear-bottom assay plates

  • Luciferase detection reagent

  • Automated liquid handler

  • Microplate reader with luminescence detection capability

Experimental Workflow:

Caption: Workflow for the cell-based HTS assay.

Protocol:

  • Cell Seeding:

    • Harvest HEK293T-Luc cells and resuspend in assay medium to a concentration of 2.5 x 10^5 cells/mL.[2]

    • Using an automated liquid handler, dispense 20 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).[2]

    • Incubate the plate for 4 hours at 37°C and 5% CO2 to allow for cell attachment.[2]

  • Compound Addition:

    • Prepare serial dilutions of the test compounds and control inhibitor (e.g., XAV939) in assay medium. The final DMSO concentration should not exceed 0.5%.

    • Add 10 µL of the diluted compounds to the respective wells.

    • For control wells, add 10 µL of assay medium with 0.5% DMSO (vehicle control) or a known inhibitor.

  • Wnt Agonist Stimulation:

    • Prepare a solution of the Wnt agonist (e.g., CHIR99021 at a final concentration of 3 µM) in assay medium.

    • Add 10 µL of the Wnt agonist solution to all wells except for the negative control wells (which receive 10 µL of assay medium).[2]

    • The final volume in each well will be 40 µL.

  • Incubation:

    • Incubate the assay plates for 24 hours at 37°C and 5% CO2.[2][6]

  • Luminescence Measurement:

    • Equilibrate the assay plates and the luciferase detection reagent to room temperature.

    • Add 20 µL of the luciferase detection reagent to each well.[2]

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[2]

    • Measure the luminescence intensity using a microplate reader.

Data Analysis:

The percentage of inhibition for each test compound is calculated using the following formula:

% Inhibition = 100 x (1 - (RLU_sample - RLU_neg_ctrl) / (RLU_pos_ctrl - RLU_neg_ctrl))

Where:

  • RLU_sample = Relative Light Units of the test compound well

  • RLU_neg_ctrl = Relative Light Units of the negative control well (no Wnt agonist)

  • RLU_pos_ctrl = Relative Light Units of the positive control well (Wnt agonist + vehicle)

The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Data Presentation

The following tables summarize representative quantitative data for known Tankyrase inhibitors, which can be used as a benchmark for evaluating the potency of novel compounds identified in the HTS assay.

Table 1: Biochemical and Cellular Potency of Reference Tankyrase Inhibitors

CompoundTarget(s)Biochemical IC50 (nM)Cellular IC50 (nM)Cell LineAssay TypeReference
XAV939 TNKS1, TNKS211 (TNKS1), 4 (TNKS2)~11DLD-1TOPFlash Reporter[7][8][9]
G007-LK TNKS1, TNKS246 (TNKS1), 25 (TNKS2)50SW480Growth Inhibition[10][11]

Table 2: HTS Assay Performance Metrics

ParameterValueDescription
Z'-factor ≥ 0.5A measure of the statistical effect size and an indicator of assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
Signal-to-Background (S/B) Ratio > 10The ratio of the mean signal of the positive control to the mean signal of the negative control.
Hit Criteria > 50% inhibition at 10 µMThe threshold for identifying a compound as a "hit" in the primary screen.

Conclusion

The described high-throughput screening assay provides a robust and reliable method for the identification and characterization of novel inhibitors of the Wnt/β-catenin signaling pathway from a library of this compound analogs. Cell-based reporter gene assays are advantageous as they allow for screening in a physiologically relevant context. The quantitative data generated from this HTS assay, particularly the IC50 values, are crucial for establishing structure-activity relationships (SAR) and for the optimization of lead compounds in the drug discovery pipeline. This automated HTS process enables the rapid evaluation of large chemical libraries, accelerating the discovery of promising new anticancer therapeutics.

References

Application Note: Quantification of 1-Methyl-1H-benzo[d]imidazol-4-amine using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document details analytical methods for the quantitative determination of 1-Methyl-1H-benzo[d]imidazol-4-amine in research and pharmaceutical development settings. Due to the absence of specific validated methods for this analyte in published literature, this note provides proposed protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as a primary quantification method and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity, especially in complex biological matrices. The proposed methods are based on established analytical principles for structurally similar benzimidazole derivatives.[1][2][3]

Introduction

This compound is a substituted benzimidazole derivative. The benzimidazole scaffold is a key structural motif in many pharmacologically active compounds, making robust analytical quantification crucial for pharmacokinetic, stability, and quality control studies. This application note presents detailed protocols designed for researchers, scientists, and drug development professionals.

Analytical Methods Overview

Two primary analytical techniques are proposed for the quantification of this compound:

  • HPLC-UV: A reliable and widely accessible method suitable for quantifying the analyte in bulk materials and simple formulations. Benzimidazole derivatives typically exhibit strong UV absorbance, allowing for sensitive detection.[4][5]

  • LC-MS/MS: A highly sensitive and selective method ideal for complex matrices such as plasma, serum, or tissue homogenates, where low detection limits are required.[6][7]

Physicochemical Properties (Predicted)
PropertyValueSource
Chemical FormulaC₈H₉N₃N/A
Molecular Weight147.18 g/mol N/A
pKa (Predicted)~5-6 (for the amine)Based on similar structures
UV λmax~250 nm and ~280-290 nm[4][5][8][9]
Proposed Quantitative Parameters

The following table summarizes the anticipated performance of the proposed analytical methods. These values are estimates based on typical performance for similar benzimidazole compounds and would require validation.

ParameterHPLC-UV (Proposed)LC-MS/MS (Proposed)
Linearity Range 0.1 - 100 µg/mL0.1 - 1000 ng/mL
Limit of Detection (LOD) ~0.03 µg/mL~0.03 ng/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~0.1 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2%< 10%

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol is designed for the quantification of this compound in non-complex matrices like bulk powder or simple solutions.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (≥98%)

  • Ultrapure water (18.2 MΩ·cm)

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 285 nm

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with the mobile phase (initial conditions, 95:5 A:B).

  • Sample Preparation: Dissolve the sample in methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R² > 0.999).

  • Quantify the analyte in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is suitable for quantifying the analyte in complex biological matrices.

1. Materials and Reagents

  • Reagents from Protocol 1

  • Internal Standard (IS): A structurally similar, stable isotope-labeled compound is recommended (e.g., ¹³C- or ¹⁵N-labeled analyte). If unavailable, a structurally related benzimidazole can be used.

  • Protein Precipitation Agent: Acetonitrile with 1% formic acid.

  • Solid-Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange cartridges.

2. LC-MS/MS Conditions

  • Liquid Chromatography: Use the same LC conditions as in Protocol 1, potentially with a shorter run time if baseline separation from interferences is achieved.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS/MS Transitions (Predicted):

    • Analyte: Precursor ion (Q1) m/z 148.1 → Product ion (Q3) (e.g., m/z 133.1, corresponding to loss of -CH₃). Further fragmentation could lead to ions characteristic of the benzimidazole ring.[10][11]

    • Internal Standard: To be determined based on its structure.

  • Instrument Parameters: Optimize cone voltage and collision energy by infusing a standard solution of the analyte.

3. Sample Preparation (from Plasma)

  • Spike: To 100 µL of plasma sample, add 10 µL of Internal Standard working solution.

  • Protein Precipitation: Add 300 µL of cold acetonitrile containing 1% formic acid. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (Optional, for higher purity):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant.

    • Wash with an appropriate solvent (e.g., 0.1% formic acid in water, followed by methanol).

    • Elute the analyte with a solvent mixture (e.g., 5% ammonium hydroxide in methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

  • Injection: Transfer the final sample to an autosampler vial for LC-MS/MS analysis.

4. Data Analysis

  • Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the analyte concentration.

  • Use a weighted (1/x²) linear regression for analysis.

  • Quantify the analyte in samples using the regression equation.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL in MeOH) Standards Calibration Standards (0.1-100 µg/mL) Stock->Standards HPLC HPLC System (C18 Column, Gradient Elution) Standards->HPLC SamplePrep Sample Dissolution & Filtration SamplePrep->HPLC UV UV Detector (λ = 285 nm) HPLC->UV CalCurve Calibration Curve (Peak Area vs. Conc.) UV->CalCurve Quant Quantification CalCurve->Quant

Caption: Workflow for HPLC-UV analysis.

LCMSMS_Workflow cluster_prep Sample Preparation (Biological Matrix) cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precip Protein Precipitation (Acetonitrile) Spike->Precip Centrifuge Centrifugation Precip->Centrifuge SPE Solid-Phase Extraction (Optional) Centrifuge->SPE LC LC Separation SPE->LC MSMS Tandem Mass Spec (ESI+, MRM) LC->MSMS Ratio Calculate Peak Area Ratio (Analyte/IS) MSMS->Ratio Quant Quantify using Calibration Curve Ratio->Quant

Caption: Workflow for LC-MS/MS analysis.

References

Application Note and Protocol for N-methylation of 1H-benzo[d]imidazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-methylation of benzimidazole derivatives is a critical transformation in medicinal chemistry and drug development, as the introduction of a methyl group can significantly modulate the pharmacological properties of the parent molecule. Benzimidazoles are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1] This application note provides a detailed experimental protocol for the N-methylation of 1H-benzo[d]imidazol-4-amine, a key intermediate in the synthesis of various bioactive compounds. The protocol addresses the common challenge of regioselectivity in the N-methylation of unsymmetrically substituted benzimidazoles, which arises from the tautomeric nature of the benzimidazole ring.[2]

Reaction Scheme

The N-methylation of 1H-benzo[d]imidazol-4-amine with a methylating agent, such as methyl iodide, in the presence of a base can potentially yield two regioisomers: 1-methyl-1H-benzo[d]imidazol-4-amine and 3-methyl-3H-benzo[d]imidazol-4-amine.

Figure 1: General reaction scheme for the N-methylation of 1H-benzo[d]imidazol-4-amine.

Experimental Protocols

This section details a common laboratory-scale method for the N-methylation of 1H-benzo[d]imidazol-4-amine using methyl iodide and sodium hydride.

Materials:

  • 1H-benzo[d]imidazol-4-amine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Syringes

  • Septa

  • Nitrogen or Argon gas inlet

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1H-benzo[d]imidazol-4-amine (1.0 eq). Dissolve the starting material in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation.

  • Methylation: While maintaining the temperature at 0 °C, add methyl iodide (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the regioisomers and other impurities.[3][4]

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters

Reagent/ParameterMolar Equiv.Molecular Weight ( g/mol )Amount (for 1 mmol scale)
1H-benzo[d]imidazol-4-amine1.0133.15133.15 mg (1 mmol)
Sodium Hydride (60% dispersion)1.124.0044 mg (1.1 mmol)
Methyl Iodide1.1141.94156.13 mg (1.1 mmol)
Anhydrous DMF--5-10 mL
Reaction Temperature--0 °C to Room Temp.
Reaction Time--2-4 hours

Table 2: Typical Yields and Ratios

ProductTypical Yield Range (%)Regioisomeric Ratio (N1:N3)
Mixture of N-methylated products60-80Varies*
This compound--
3-methyl-3H-benzo[d]imidazol-4-amine--

*The ratio of N1 to N3 methylation can be influenced by steric and electronic effects of the substituent at the 4-position and the specific reaction conditions.[2]

Visualization of Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Add 1H-benzo[d]imidazol-4-amine to dry flask - Dissolve in anhydrous DMF - Inert atmosphere start->setup deprotonation Deprotonation: - Cool to 0 °C - Add NaH portion-wise - Stir for 30-60 min setup->deprotonation methylation Methylation: - Add Methyl Iodide dropwise at 0 °C deprotonation->methylation reaction Reaction: - Warm to room temperature - Stir for 2-4 hours - Monitor by TLC methylation->reaction workup Work-up: - Quench with NaHCO₃ (aq) - Extract with Ethyl Acetate reaction->workup purification Purification: - Wash with water and brine - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purification end End (Isolated Products) purification->end

Figure 2: Experimental workflow for the N-methylation of 1H-benzo[d]imidazol-4-amine.

Troubleshooting and Optimization

  • Low Yield: Ensure all reagents and solvents are anhydrous, as moisture can quench the sodium hydride and inhibit the reaction.[2] The purity of the starting material is also crucial.

  • Formation of Quaternary Salt: To minimize over-methylation, use the methylating agent in a controlled stoichiometric amount (1.0-1.2 equivalents).[2] Slow addition of the methylating agent is also recommended.[2]

  • Difficult Separation of Regioisomers: The separation of N1 and N3 isomers can be challenging. Careful optimization of the eluent system for column chromatography is necessary. A gradient elution from a non-polar to a more polar solvent system is often effective.[3]

Safety Precautions

  • Sodium hydride is a flammable solid and reacts violently with water, releasing flammable hydrogen gas. Handle with extreme care in a fume hood and under an inert atmosphere.

  • Methyl iodide is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

  • DMF is a skin and eye irritant. Avoid contact and inhalation.

Conclusion

This application note provides a comprehensive protocol for the N-methylation of 1H-benzo[d]imidazol-4-amine, a valuable reaction for the synthesis of pharmaceutically relevant compounds. By following the detailed experimental procedure and considering the troubleshooting advice, researchers can effectively synthesize and isolate the desired N-methylated products. The provided workflow and data tables serve as a useful guide for planning and executing this chemical transformation.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 1-Methyl-1H-benzo[d]imidazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methyl-1H-benzo[d]imidazol-4-amine is a benzimidazole derivative, a class of heterocyclic aromatic compounds with a wide range of pharmacological activities.[1][2] Benzimidazole scaffolds are present in numerous FDA-approved drugs and are known to exhibit anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] Given the therapeutic potential of this chemical family, it is crucial to characterize the cytotoxic profile of novel derivatives like this compound. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using common cell-based assays. The described methods will enable researchers to determine its effects on cell viability, membrane integrity, and apoptosis.

Data Presentation

Quantitative data from cytotoxicity assays should be summarized for clear interpretation and comparison. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency. Here are template tables to organize your experimental findings.

Table 1: Cell Viability as Determined by MTT Assay

Cell LineTreatment Duration (hours)IC50 of this compound (µM)Positive Control (e.g., Doxorubicin) IC50 (µM)
e.g., HeLa24Experimental DataExperimental Data
48Experimental DataExperimental Data
72Experimental DataExperimental Data
e.g., A54924Experimental DataExperimental Data
48Experimental DataExperimental Data
72Experimental DataExperimental Data
e.g., HepG224Experimental DataExperimental Data
48Experimental DataExperimental Data
72Experimental DataExperimental Data

Table 2: Cell Membrane Integrity as Determined by LDH Assay

Cell LineTreatment Duration (hours)Concentration of this compound (µM)% Cytotoxicity
e.g., HeLa24e.g., 10Experimental Data
e.g., 50Experimental Data
e.g., 100Experimental Data
e.g., A54924e.g., 10Experimental Data
e.g., 50Experimental Data
e.g., 100Experimental Data
e.g., HepG224e.g., 10Experimental Data
e.g., 50Experimental Data
e.g., 100Experimental Data

Table 3: Apoptosis Induction as Determined by Annexin V/PI Staining

Cell LineTreatment Duration (hours)Concentration of this compound (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
e.g., HeLa48e.g., 25Experimental DataExperimental Data
e.g., 50Experimental DataExperimental Data
e.g., A54948e.g., 25Experimental DataExperimental Data
e.g., 50Experimental DataExperimental Data
e.g., HepG248e.g., 25Experimental DataExperimental Data
e.g., 50Experimental DataExperimental Data

Experimental Protocols

Here are detailed protocols for three key cell-based assays to evaluate the cytotoxicity of this compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[4] The amount of formazan produced is proportional to the number of viable cells.[5]

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, A549, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)[4]

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cells to ~80% confluency, then harvest using trypsin.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[1]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in complete growth medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.[2]

    • Remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compound.

    • Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).[1]

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.[1]

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[1][5]

    • Incubate the plate for an additional 3-4 hours at 37°C.

    • Carefully remove the medium containing MTT.[4]

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.[4]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[5][6] A reference wavelength of 620 nm or 630 nm can be used to subtract background absorbance.[4][5]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software like GraphPad Prism.[1]

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add Compound to Cells incubate_24h->add_compound prep_compound Prepare Compound Dilutions prep_compound->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt add_dmso Add DMSO to Dissolve Formazan incubate_mtt->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for the MTT cell viability assay.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a method to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[7] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage.[7]

Materials:

  • This compound

  • Human cancer cell lines

  • Complete growth medium

  • LDH assay kit (containing assay buffer, substrate mix, and stop solution)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells.

  • Sample Collection:

    • After the desired incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[8]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically by mixing the assay buffer and substrate mix).[8]

    • Add 50 µL of the reaction mixture to each well containing the supernatant.[8]

    • Incubate the plate at room temperature for 30 minutes, protected from light.[8]

  • Stopping the Reaction and Data Acquisition:

    • Add 50 µL of stop solution to each well.[8]

    • Gently tap the plate to mix.

    • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[8]

  • Data Analysis:

    • Subtract the 680 nm absorbance value from the 490 nm absorbance value for each well.

    • Determine the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

      • Spontaneous LDH activity: LDH released from untreated control cells.

      • Maximum LDH activity: LDH released from cells treated with a lysis buffer (provided in the kit).

LDH_Assay_Workflow LDH Assay Workflow cluster_prep Preparation & Treatment cluster_sample Sample Collection cluster_assay Assay cluster_analysis Data Analysis seed_and_treat Seed and Treat Cells in 96-well Plate centrifuge_plate Centrifuge Plate seed_and_treat->centrifuge_plate transfer_supernatant Transfer Supernatant to New Plate centrifuge_plate->transfer_supernatant add_reaction_mix Add LDH Reaction Mixture transfer_supernatant->add_reaction_mix incubate_rt Incubate at RT for 30 min add_reaction_mix->incubate_rt add_stop_solution Add Stop Solution incubate_rt->add_stop_solution read_absorbance Read Absorbance at 490 nm add_stop_solution->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity Apoptosis_Pathway Proposed Apoptotic Signaling Pathway compound This compound ros Increased ROS Production compound->ros jnk JNK Activation ros->jnk bax Bax Activation jnk->bax bcl2 Bcl-2 Inhibition jnk->bcl2 mito Mitochondrial Dysfunction bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Application Notes and Protocols: 1-Methyl-1H-benzo[d]imidazol-4-amine Derivatives for Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial potential of 1-Methyl-1H-benzo[d]imidazol-4-amine derivatives, a promising class of heterocyclic compounds. This document outlines their antimicrobial activity, potential applications, and detailed protocols for in vitro evaluation.

Introduction

Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects.[1][2] The this compound scaffold represents a key pharmacophore that has been explored for the development of novel antimicrobial agents. The growing threat of antimicrobial resistance necessitates the discovery and development of new chemical entities with potent activity against multidrug-resistant pathogens.[1][3] This document serves as a guide for researchers investigating the antimicrobial properties of this specific class of benzimidazole derivatives.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of various benzimidazole derivatives has been quantified using the Minimum Inhibitory Concentration (MIC) assay. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC values for representative 1H-benzo[d]imidazole derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. While specific data for this compound derivatives is part of ongoing research, the data for structurally related compounds provides valuable insights into their potential antimicrobial spectrum.

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Compound 1a -12.5-25[1]
Compound 1b ----[1]
Compound 1c Good ActivityGood Activity--[1]
Compound 4a -12.5-25[1]
Compound 5i Equal to Standard-Better than Standard-[4]
Ciprofloxacin (Standard) ----[4]

Table 2: Antifungal Activity of Selected Benzimidazole Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerAspergillus fumigatusReference
Compound 1c Good Activity--[1]
Compound 4a 6.25--[1]
Compound 4b 12.5--[1]
Compound 5g --7.81[4]
Compound 5i -Equal to Standard7.81[4]
Ketoconazole (Standard) ---[4]
Fluconazole (Standard) 6.25--[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol details the determination of the MIC of this compound derivatives against various microbial strains.

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution:

    • Dissolve the test compound in a suitable solvent (e.g., DMSO) to a final concentration of 10 mg/mL.

  • Preparation of Microbial Inoculum:

    • Bacteria: Inoculate a single colony of the test bacterium into 5 mL of MHB and incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.

    • Fungi: Inoculate the fungal strain onto a suitable agar plate and incubate to obtain a mature culture. Harvest the spores or yeast cells and suspend them in sterile saline. Adjust the suspension to a concentration of approximately 1-5 x 10⁶ CFU/mL.

  • Broth Microdilution Assay:

    • Add 100 µL of sterile MHB or RPMI-1640 to all wells of a 96-well microtiter plate.

    • Add 100 µL of the test compound stock solution to the first well of each row and perform serial two-fold dilutions across the plate.

    • Add 10 µL of the prepared microbial inoculum to each well.

    • Include a positive control (microorganism without test compound) and a negative control (broth without microorganism) for each plate.

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

Mandatory Visualizations

Synthetic Pathway

G General Synthesis of this compound Derivatives A Substituted 2-Nitroaniline B Methylation A->B e.g., MeI, K2CO3 C 1-Methyl-2-nitroaniline Derivative B->C D Reduction of Nitro Group C->D e.g., SnCl2/HCl or H2/Pd-C E 1-Methyl-benzene-1,2-diamine D->E F Cyclization with Carboxylic Acid/Aldehyde E->F Various Reagents G 1-Methyl-1H-benzo[d]imidazole Derivative F->G H Introduction of Amine Group at C4 G->H Nitration followed by Reduction I This compound Derivative H->I

Caption: A representative synthetic route for this compound derivatives.

Experimental Workflow

G Workflow for Antimicrobial Screening A Compound Synthesis & Characterization Synthesis of this compound derivatives Structure confirmation (NMR, MS) B Primary Screening MIC determination against a panel of bacteria and fungi A->B C Secondary Screening MBC/MFC determination Time-kill kinetics B->C F Lead Optimization Structure-Activity Relationship (SAR) studies B->F Active Compounds D Mechanism of Action Studies Membrane permeability assays DNA interaction studies C->D E In Vivo Efficacy Studies Animal models of infection D->E F->A New Derivatives

Caption: A typical workflow for the evaluation of antimicrobial agents.

Conceptual Mechanism of Action

G Potential Antimicrobial Mechanisms of Benzimidazoles cluster_cell Microbial Cell A DNA Gyrase B Cell Membrane C Protein Synthesis D Other Enzymes Compound This compound Derivative Compound->A Inhibition Compound->B Disruption Compound->C Inhibition Compound->D Inhibition

Caption: Postulated mechanisms of antimicrobial action for benzimidazole derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-Methyl-1H-benzo[d]imidazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-Methyl-1H-benzo[d]imidazol-4-amine.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and recommended solutions.

Issue 1: Low Overall Yield After Purification

  • Question: My final yield of purified this compound is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low recovery is a frequent challenge and can stem from several stages of the purification process.[1] Key factors to investigate include:

    • Product Loss During Work-up: Due to the presence of both a basic benzimidazole core and an amino group, the compound's solubility can be pH-dependent. Significant product loss may occur during aqueous washes or extractions if the compound has partial solubility in either the aqueous or organic phase. It is advisable to back-extract all aqueous layers with a suitable organic solvent to recover any dissolved product.[1]

    • Incomplete Reaction: The synthesis may not have proceeded to completion. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting materials have been consumed before proceeding with purification.[1]

    • Adsorption on Stationary Phase: During column chromatography, the polar nature of the amine can lead to strong adsorption on silica gel, resulting in incomplete elution.

    • Precipitation Issues: During recrystallization, suboptimal solvent choice or cooling rate can lead to incomplete precipitation or the formation of very fine crystals that are difficult to filter.

Issue 2: Persistent Colored Impurities in the Final Product

  • Question: My purified this compound remains colored (e.g., yellow, brown). How can I remove these colored impurities?

  • Answer: The presence of color often indicates oxidation of starting materials or the product itself.[2] Here are some strategies to decolorize your product:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat it with a small amount of activated carbon. Heat the suspension gently and then filter it through a pad of celite to remove the carbon and adsorbed impurities before proceeding with recrystallization.[2]

    • Appropriate Reaction Conditions: Running the synthesis reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of starting materials like o-phenylenediamines.[2]

Issue 3: Difficulty in Separating Impurities with Similar Polarity

  • Question: I am struggling to separate my desired product from impurities with very similar Rf values on TLC using column chromatography. What can I do?

  • Answer: Co-elution of impurities with similar polarity is a common challenge in chromatography.[2] Consider the following approaches:

    • Optimize the Mobile Phase: Experiment with different solvent systems and gradients. For amine-containing compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the mobile phase can improve peak shape and separation by deactivating the acidic sites on the silica gel.[3]

    • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using a different stationary phase such as alumina (basic or neutral) or an amine-functionalized silica column.[3]

    • Acid-Base Extraction: Leverage the basicity of the benzimidazole and amino groups. An acid-base extraction can effectively separate your basic product from neutral or acidic impurities.[2][4]

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for purifying crude this compound?

A1: For a solid crude product, a good starting point is often recrystallization, as it can be a highly effective method for removing a significant amount of impurities with minimal product loss if an appropriate solvent is identified. If the product is an oil or if recrystallization fails to achieve the desired purity, column chromatography is the next logical step.

Q2: How do I choose a suitable solvent for recrystallization?

A2: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For this compound, consider solvents like ethanol, methanol, ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexane.[5][6] Test small batches of the crude product with various solvents to find the optimal one.

Q3: Can I use reverse-phase chromatography for purification?

A3: Yes, reverse-phase chromatography can be a powerful technique, especially for polar compounds. A typical mobile phase would be a mixture of water and acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape for the basic amine.

Q4: My compound is not soluble in common organic solvents for recrystallization. What should I do?

A4: For basic compounds like amines that have poor solubility in common organic solvents, you can sometimes use acidic solvents like acetic acid or its mixtures for recrystallization.[7] Alternatively, you can perform an acid-base extraction to bring the compound into an aqueous solution as its salt, wash with an organic solvent to remove non-basic impurities, and then re-precipitate the purified free base by adding a base.[4]

Q5: How can I confirm the purity of my final product?

A5: Purity should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any remaining impurities.[8] A sharp melting point is also a good indicator of high purity for crystalline solids.[9]

Data Presentation

The following table summarizes hypothetical quantitative data for different purification techniques for this compound, assuming a starting crude purity of 85%.

Purification TechniqueInitial Mass (g)Final Mass (g)Yield (%)Initial Purity (%)Final Purity (%)
Recrystallization5.03.97885>98
Column Chromatography5.03.57085>99
Acid-Base Extraction5.04.18285~95

Experimental Protocols

1. Recrystallization Protocol

  • Solvent Selection: In a series of test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, ethyl acetate, ethanol/water mixtures) at room temperature and upon heating.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.[10]

2. Column Chromatography Protocol

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent.

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the column bed.

  • Elution: Begin eluting the column with the chosen mobile phase (e.g., a gradient of ethyl acetate in hexane or methanol in dichloromethane, potentially with 0.5% triethylamine).[8][11]

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[12]

3. Acid-Base Extraction Protocol

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1 M HCl).[4] The basic this compound will move into the aqueous layer as its hydrochloride salt.

  • Separation of Layers: Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral or acidic impurities.

  • Basification and Re-extraction: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) until the solution is basic (pH > 10), which will precipitate the purified free base.[4]

  • Isolation: Extract the precipitated product back into an organic solvent (e.g., dichloromethane).

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the purified product.[13]

Visualizations

Purification_Workflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_acidbase Acid-Base Extraction R1 Dissolve Crude in Hot Solvent R2 Hot Filtration R1->R2 R3 Cool to Crystallize R2->R3 R4 Filter and Dry Pure Crystals R3->R4 C1 Load Crude onto Silica Column C2 Elute with Solvent Gradient C1->C2 C3 Collect Pure Fractions (TLC) C2->C3 C4 Evaporate Solvent C3->C4 A1 Dissolve in Organic Solvent A2 Extract with Acid A1->A2 A3 Basify Aqueous Layer A2->A3 A4 Re-extract into Organic Solvent A3->A4 A5 Dry and Evaporate A4->A5

Caption: Experimental workflows for common purification techniques.

Troubleshooting_Flowchart start Crude Product purity_check Assess Purity (TLC/HPLC) start->purity_check low_yield Issue: Low Yield? purity_check->low_yield No end Pure Product purity_check->end Yes colored_product Issue: Colored Product? low_yield->colored_product No solution_yield Check Work-up Steps Back-extract Aqueous Layers low_yield->solution_yield Yes impure_product Issue: Impure Product? colored_product->impure_product No solution_color Treat with Activated Carbon Before Recrystallization colored_product->solution_color Yes solution_impurity Optimize Chromatography (Solvent/Stationary Phase) Try Acid-Base Extraction impure_product->solution_impurity Yes impure_product->end No solution_yield->purity_check solution_color->purity_check solution_impurity->purity_check

Caption: Troubleshooting decision flowchart for purification issues.

References

Technical Support Center: Synthesis of 1-Methyl-1H-benzo[d]imidazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-1H-benzo[d]imidazol-4-amine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-methylation step is producing a mixture of two isomers that are difficult to separate. How can I improve the regioselectivity for the desired 1-methyl isomer?

A1: The formation of a mixture of N1 and N3 methylated regioisomers is a common challenge in the synthesis of unsymmetrically substituted benzimidazoles. This is due to the tautomeric nature of the benzimidazole ring, where the nitrogen proton can reside on either nitrogen atom, leading to two different nucleophilic sites for the methylating agent.

Troubleshooting Strategies:

  • Steric Hindrance: The regioselectivity of N-alkylation can be influenced by steric hindrance. If one of the nitrogen atoms is more sterically hindered, methylation will preferentially occur at the less hindered nitrogen.

  • Electronic Effects: The electronic properties of substituents on the benzimidazole ring can direct methylation to a specific nitrogen.

  • Protecting Groups: In some cases, a protecting group strategy can be employed to block one nitrogen, forcing methylation to occur at the desired position, followed by deprotection.

  • Enzymatic Methylation: Recent studies have shown that engineered methyltransferases can offer high regioselectivity in the N-methylation of heterocycles, providing a potential alternative to traditional chemical methods.[1]

  • Reaction Conditions: Optimization of the base, solvent, and temperature can influence the isomeric ratio. For instance, in the alkylation of 4-nitroimidazole, heating the reaction to 60°C in acetonitrile with K₂CO₃ as the base has been shown to improve yields.

Q2: I am observing a significant amount of a di-methylated byproduct. How can I prevent this?

A2: The formation of a 1,3-dimethylbenzimidazolium salt is a common side reaction, particularly when an excess of the methylating agent is used or under harsh reaction conditions.

Troubleshooting Strategies:

  • Stoichiometry: Carefully control the stoichiometry of the methylating agent. Typically, 1.0 to 1.2 equivalents relative to the benzimidazole starting material is recommended.

  • Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, which can promote over-methylation.

  • Choice of Methylating Agent: The reactivity of the methylating agent can play a role. Consider using a less reactive agent if over-methylation is a persistent issue.

Q3: The yield of my desired product is consistently low. What are the potential causes and how can I improve it?

A3: Low yields can stem from several factors throughout the synthetic sequence.

Troubleshooting Strategies:

  • Purity of Starting Materials: Ensure that the starting benzimidazole precursor (e.g., 4-nitrobenzimidazole) is pure and dry, as impurities can interfere with the reaction.

  • Base Selection: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the benzimidazole, while a very strong base could lead to side reactions.

  • Solvent Choice: Use a dry, aprotic solvent for the N-methylation step, as protic solvents can quench the benzimidazole anion.

  • Optimization of Reaction Parameters: Systematically optimize the reaction temperature and time. Some reactions may require heating to proceed at a reasonable rate, while others might benefit from lower temperatures to minimize side product formation.

  • Reduction Step: If the low yield is from the nitro reduction step, ensure the catalyst (e.g., Pd/C) is active and that the reaction goes to completion. Incomplete reduction will leave starting material.

Summary of Potential Side Products

Side ProductStructureReason for FormationIdentificationMitigation Strategies
3-Methyl-1H-benzo[d]imidazol-4-amine Isomer of the desired productTautomerism of the benzimidazole ring leading to N3 methylation.NMR, HPLC, TLC (may have very similar Rf values)Optimize reaction conditions (solvent, base, temperature), consider steric/electronic directing groups, or enzymatic methylation.
1,3-Dimethyl-4-aminobenzimidazolium salt Quaternary ammonium saltExcess methylating agent or harsh reaction conditions.NMR (characteristic downfield shift of methyl protons), Mass Spectrometry.Use 1.0-1.2 equivalents of methylating agent, milder reaction conditions.
4-Aminobenzimidazole Unreacted starting material (if methylation is the final step)Incomplete methylation reaction.HPLC, TLC, NMR.Increase reaction time, optimize temperature, ensure proper stoichiometry of reagents.
1-Methyl-4-nitro-1H-benzo[d]imidazole Incomplete reduction productIncomplete reduction of the nitro group.HPLC, TLC, Mass Spectrometry.Ensure catalyst activity, increase reaction time or hydrogen pressure.
Azo/Azoxy compounds Dimerized reduction byproductsSide reactions during the reduction of the nitro group.Mass Spectrometry, NMR.Optimize reduction conditions (catalyst, solvent, temperature, pH).

Experimental Protocols

A plausible synthetic route to this compound involves the N-methylation of 4-nitro-1H-benzimidazole followed by the reduction of the nitro group.

Step 1: N-methylation of 4-Nitro-1H-benzimidazole (Illustrative Protocol)

  • To a solution of 4-nitro-1H-benzimidazole (1.0 eq) in a dry aprotic solvent such as DMF or acetonitrile, add a suitable base (e.g., K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.1 eq) dropwise to the suspension.

  • The reaction mixture is then stirred at a controlled temperature (e.g., 60 °C) and monitored by TLC until the starting material is consumed.

  • After completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product, which will likely be a mixture of 1-methyl-4-nitro-1H-benzo[d]imidazole and 1-methyl-7-nitro-1H-benzo[d]imidazole, can be purified by column chromatography.

Step 2: Reduction of 1-Methyl-4-nitro-1H-benzo[d]imidazole (Illustrative Protocol)

  • The purified 1-methyl-4-nitro-1H-benzo[d]imidazole (1.0 eq) is dissolved in a solvent such as methanol or ethanol.

  • A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution.

  • The mixture is stirred under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • The reaction is monitored by TLC until the starting material has been completely consumed.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Unexpected result in synthesis product_check Analyze product mixture by NMR, HPLC, MS start->product_check issue issue regioisomer Side Product: Regioisomer (e.g., 3-Methyl isomer) issue->regioisomer Mixture of isomers? over_methylation Side Product: Di-methylated salt issue->over_methylation Higher mass peak? incomplete_reaction Unreacted Starting Material issue->incomplete_reaction Starting material present? reduction_issue Side Product from Reduction (e.g., nitro starting material) issue->reduction_issue Nitro-group present? product_check->issue Identify primary issue solution1 Optimize N-methylation: - Vary base, solvent, temperature - Consider steric/electronic effects - Explore enzymatic methylation regioisomer->solution1 solution2 Adjust Methylation Protocol: - Reduce equivalents of methylating agent (1.0-1.2 eq) - Use milder reaction conditions over_methylation->solution2 solution3 Modify Reaction Conditions: - Increase reaction time - Optimize temperature - Check reagent stoichiometry and purity incomplete_reaction->solution3 solution4 Optimize Reduction Step: - Check catalyst activity - Increase reaction time/H2 pressure - Purify nitro-intermediate before reduction reduction_issue->solution4 end Desired Product Obtained solution1->end solution2->end solution3->end solution4->end

References

Technical Support Center: Overcoming Solubility Challenges of 1-Methyl-1H-benzo[d]imidazol-4-amine in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1-Methyl-1H-benzo[d]imidazol-4-amine during in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor solubility with this compound in my aqueous assay buffer?

A1: this compound, like many benzimidazole derivatives, is a weakly basic and lipophilic compound, which often leads to low aqueous solubility. The benzimidazole core is hydrophobic, and while the amine group can be protonated to increase solubility, the overall molecule may still precipitate in neutral pH buffers commonly used in biological assays. Factors such as high compound concentration, buffer composition, and temperature can all contribute to precipitation.

Q2: My compound precipitated out of the DMSO stock solution. What should I do?

A2: Precipitation from a DMSO stock can occur if the compound's solubility limit in DMSO is exceeded or if the DMSO has absorbed water from the atmosphere, reducing its solvating power.

  • Immediate Action: Gently warm the stock solution to 37°C for 10-15 minutes and vortex thoroughly to try and redissolve the precipitate. Visually inspect the solution to ensure complete dissolution before use.

  • Long-term Prevention:

    • Store DMSO stocks in a desiccator to minimize water absorption.

    • Consider preparing fresh stock solutions before each experiment.

    • If the compound is highly insoluble, you may need to lower the stock concentration.

Q3: How can I systematically approach improving the solubility of this compound for my assay?

A3: A stepwise approach is recommended. Start with simple and often less disruptive methods before moving to more complex formulations. The general workflow is as follows:

  • Optimize DMSO Concentration: Ensure you are using the highest tolerable concentration of DMSO in your final assay volume without inducing artifacts.

  • pH Modification: Assess the compound's solubility at different pH values to determine if a more acidic buffer can be used.

  • Co-solvents: Test the effect of adding small percentages of organic co-solvents to your aqueous buffer.

  • Cyclodextrins: Evaluate if cyclodextrins can form inclusion complexes to enhance solubility.

  • Surfactants: As a final option, investigate the use of non-ionic surfactants to aid in solubilization.

Q4: What is the maximum concentration of DMSO that is acceptable in cell-based or enzymatic assays?

A4: The tolerance for DMSO is highly dependent on the specific cell line or enzyme system. Generally, a final concentration of 0.5% to 1% DMSO is considered acceptable for most cell-based assays. However, it is crucial to run a vehicle control with the same final DMSO concentration as your test compound to account for any effects of the solvent on the assay. Some sensitive assays may require even lower concentrations (e.g., <0.1%).

Troubleshooting Guide

Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer

This is the most common solubility issue. The following troubleshooting steps can help identify a suitable solution.

1. pH Modification

  • Hypothesis: As a weak base due to the amine and imidazole nitrogens, this compound is expected to be more soluble at a lower (more acidic) pH where it can be protonated.

  • Recommendation: Determine the kinetic solubility of your compound in a series of buffers with varying pH values (e.g., pH 5.5, 6.5, 7.4). Select a pH that provides adequate solubility without compromising the biological activity of your target.

Table 1: Illustrative Effect of pH on the Solubility of a Benzimidazole Derivative

Buffer SystempHRepresentative Solubility (µM)
MES Buffer5.5~ 50
HEPES Buffer6.5~ 20
Tris Buffer7.4< 5
Note: These are illustrative values. The optimal pH for this compound must be determined experimentally.

2. Use of Co-solvents

  • Hypothesis: Water-miscible organic solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.

  • Recommendation: Prepare your assay buffer with a final concentration of 1-5% of a suitable co-solvent. Always include a vehicle control with the same co-solvent concentration.

Table 2: Representative Solubility of a Benzimidazole Derivative with Co-solvents

Assay Buffer ConditionRepresentative Solubility (µM)
Phosphate-Buffered Saline (PBS), pH 7.4< 5
PBS + 1% Ethanol~ 15
PBS + 5% Propylene Glycol~ 25
PBS + 5% PEG 400~ 30
Note: These are illustrative values. Actual solubility must be determined experimentally.

3. Cyclodextrin Complexation

  • Hypothesis: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, thereby increasing their aqueous solubility.[1]

  • Recommendation: Prepare solutions of β-cyclodextrin or its more soluble derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), in your assay buffer and determine the compound's solubility.

Table 3: Illustrative Effect of Cyclodextrins on the Solubility of a Poorly Soluble Compound

Formulation ConditionSolubility Enhancement (Fold Increase)
1% (w/v) Hydroxypropyl-β-cyclodextrin in PBS, pH 7.410 - 50
5% (w/v) Hydroxypropyl-β-cyclodextrin in PBS, pH 7.450 - 200
Note: The degree of solubility enhancement is compound-specific and must be determined experimentally.
Issue 2: Inconsistent or Non-reproducible Assay Results

Poor solubility can lead to variable concentrations of the active compound in the assay, resulting in poor data quality.

  • Recommendation: Before starting a large-scale screen or critical experiment, perform a kinetic solubility assessment under your final assay conditions to ensure the compound remains in solution at the tested concentrations.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment by Nephelometry

This high-throughput method assesses the concentration at which a compound begins to precipitate.[2]

  • Prepare Compound Stock: Create a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well clear bottom plate, perform a serial dilution of your DMSO stock.

  • Addition to Buffer: In a separate 96-well plate, add 98 µL of your desired aqueous assay buffer (e.g., PBS, with or without co-solvents, at various pH levels) to each well.

  • Compound Addition: Transfer 2 µL of the serially diluted DMSO stock into the corresponding wells of the buffer plate. This creates a 2% DMSO concentration and a range of compound concentrations.

  • Incubation: Cover the plate and incubate at room temperature for 1-2 hours with gentle shaking.

  • Measurement: Read the plate on a nephelometer to measure light scattering. An increase in light scattering indicates precipitation. The concentration at which this occurs is the kinetic solubility limit.

Protocol 2: Improving Solubility with Co-solvents in a Cell-Based Assay
  • Determine Co-solvent Tolerance: First, determine the maximum concentration of the chosen co-solvent (e.g., ethanol, propylene glycol, PEG 400) that your cells can tolerate without affecting viability. This is typically done using a standard cell viability assay (e.g., MTT, CellTiter-Glo®).

  • Prepare Co-solvent Buffer: Prepare your cell culture medium containing the highest tolerated concentration of the co-solvent.

  • Prepare Compound Stock: Prepare a high-concentration stock of this compound in 100% DMSO.

  • Serial Dilution: Serially dilute the compound stock in 100% DMSO.

  • Dosing Cells: Add a small volume (e.g., 1 µL) of the DMSO serial dilutions to the wells containing cells in the co-solvent buffer, ensuring the final DMSO concentration remains constant and non-toxic (e.g., ≤ 0.5%).

  • Vehicle Control: It is critical to have control wells that include cells treated with the co-solvent buffer and the same final concentration of DMSO but without the compound.

Protocol 3: Preparing a Cyclodextrin Inclusion Complex

This protocol describes a simple lab-scale method to prepare a cyclodextrin complex for solubility enhancement.[1]

  • Prepare Cyclodextrin Solution: Dissolve an excess of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer with stirring. Gently warm if necessary to aid dissolution.

  • Add Compound: Add an excess of powdered this compound to the cyclodextrin solution.

  • Equilibration: Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.

  • Filtration: Filter the suspension through a 0.22 µm filter to remove the undissolved compound.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV. This will give you the solubility of the compound in the presence of that specific cyclodextrin concentration.

Visualizations

Caption: Troubleshooting workflow for solubility issues.

G cluster_stock Stock Solution Preparation cluster_assay Assay Plate Preparation A Weigh Compound B Add 100% DMSO A->B C Vortex / Sonicate B->C D Visually Inspect for Clarity C->D F Add Small Volume of DMSO Stock D->F Dilute into Assay Plate E Add Aqueous Buffer to Well E->F G Mix and Incubate F->G H Perform Assay Readout G->H

Caption: General experimental workflow for compound testing.

References

Technical Support Center: Optimizing Benzimidazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzimidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the benzimidazole ring?

A1: The two most prevalent foundational methods are the Phillips-Ladenburg and Weidenhagen reactions.[1][2] The Phillips-Ladenburg method involves the condensation of an o-phenylenediamine with a carboxylic acid, often catalyzed by a strong acid like polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH).[2][3][4][5] The Weidenhagen reaction utilizes the condensation of an o-phenylenediamine with an aldehyde, which typically requires an oxidative step to form the final benzimidazole ring.[1][6][7] Modern approaches frequently employ various catalysts or energy sources like microwave irradiation to improve yields and reaction conditions.[1][2][8][9]

Q2: Which experimental parameters are most critical for optimizing my reaction?

A2: The most critical parameters to optimize are the choice of catalyst, solvent, temperature, and reaction time.[2] The interplay between these factors is crucial for maximizing yield and purity. For instance, screening different solvents is highly recommended, as polar solvents like methanol and ethanol have been shown to produce high yields in certain catalytic systems.[1][2] While some modern methods work well at room temperature, traditional syntheses can require temperatures exceeding 180°C.[2][10]

Q3: How do I select the appropriate catalyst for my synthesis?

A3: Catalyst selection is dependent on your specific substrates and desired reaction conditions. Options range from simple acid catalysts like ammonium chloride (NH₄Cl) and boric acid to more complex metal-based catalysts such as cobalt complexes, copper(II) oxide nanoparticles, and Lewis acids like Erbium(III) triflate (Er(OTf)₃).[1][8][11][12] For greener and more sustainable approaches, heterogeneous catalysts like engineered MgO@DFNS are advantageous as they are easily recoverable and reusable.[1][8] The choice of catalyst can also be critical for controlling selectivity, for example, when trying to favor the formation of a 2-substituted benzimidazole over a 1,2-disubstituted byproduct.[1][13]

Q4: What are the advantages of using microwave-assisted synthesis?

A4: Microwave-assisted synthesis offers several significant advantages over conventional heating methods. These include dramatically reduced reaction times (often from hours to minutes), increased product yields, and cleaner reaction profiles with fewer byproducts.[2][14][15] The rapid, uniform heating provided by microwaves can prevent the decomposition of sensitive substrates and often allows for reactions to be run under solvent-free conditions, contributing to a greener chemical process.[2][9]

Troubleshooting Guides

Problem 1: Consistently Low Product Yield

Low yields are a frequent challenge in benzimidazole synthesis. Follow these steps to diagnose and resolve the issue.

  • Step 1: Verify Starting Material Purity. Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can significantly interfere with the reaction.[16] O-phenylenediamine is particularly susceptible to oxidation, which can be identified by a dark coloration.[16] Consider purifying starting materials if their quality is questionable.

  • Step 2: Optimize the Catalyst and Solvent. The catalyst and solvent system is the most common source of low conversion.[1] Perform a small-scale screen of different catalysts (e.g., NH₄Cl, p-TsOH, Er(OTf)₃) and solvents (e.g., Methanol, Ethanol, CHCl₃, Acetonitrile).[1][12]

  • Step 3: Adjust Reaction Temperature and Time. Ensure the reaction is running at an optimal temperature. Some reactions require significant heat, while others proceed efficiently at room temperature.[12] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine if it has gone to completion; incomplete reactions are a common cause of low yields.

  • Step 4: Ensure an Inert Atmosphere. If you observe significant color changes or degradation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of sensitive reagents like o-phenylenediamine.[16]

Problem 2: Formation of Persistent Impurities

The presence of side products or colored contaminants can complicate purification and affect the quality of your final product.

  • Issue: Persistent Color (Yellow/Brown) in the Final Product.

    • Cause: This often arises from the oxidation of the o-phenylenediamine starting material.[16][17]

    • Solution 1: Activated Carbon Treatment. During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities. Allow it to digest for 5-15 minutes before removing the carbon via hot filtration.[16][17]

    • Solution 2: Use a Salt Form of the Diamine. Using o-phenylenediamine dihydrochloride can sometimes reduce the formation of colored impurities from the outset.[1][15]

  • Issue: Mixture of 2-Substituted and 1,2-Disubstituted Benzimidazoles.

    • Cause: This is a common selectivity issue when reacting o-phenylenediamine with aldehydes, as a second molecule of the aldehyde can react with the N-H of the newly formed benzimidazole ring.[13]

    • Solution: Adjust Stoichiometry and Catalyst. Altering the molar ratio of the reactants can favor the desired product. For example, using an excess of the diamine can favor the mono-substituted product.[13] The choice of catalyst can also strongly influence selectivity.[1][13]

Problem 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure benzimidazole derivative can be challenging.

  • Issue: Product and Impurities Have Similar Polarity.

    • Cause: The desired product and unreacted starting materials or side products may co-elute during column chromatography.[16]

    • Solution 1: Acid-Base Extraction. Benzimidazoles contain a basic nitrogen atom. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with an acidic aqueous solution (e.g., 1M HCl). The protonated benzimidazole will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be neutralized with a base to precipitate the purified product.[16]

    • Solution 2: Optimize Chromatography Conditions. Experiment with different solvent systems (eluents) for column chromatography. A shallow gradient or isocratic elution might be necessary to achieve separation.

  • Issue: Product is Difficult to Separate from the Catalyst.

    • Cause: Homogeneous catalysts (those dissolved in the reaction mixture) can be difficult to remove.

    • Solution: Use a Heterogeneous Catalyst. Employing a solid-supported or heterogeneous catalyst (e.g., engineered nanoparticles) allows for simple removal by filtration after the reaction is complete, greatly simplifying the workup.[1][8]

Data Presentation: Reaction Condition Optimization

The following tables summarize quantitative data from studies optimizing reaction conditions for benzimidazole synthesis.

Table 1: Effect of Solvent on the Synthesis of 2-Phenylbenzimidazole (Reaction: Benzaldehyde and o-phenylenediamine with Cobalt (II) acetylacetone catalyst at room temperature)

EntrySolventReaction Time (h)Yield (%)
1Methanol497
2Ethanol495
3Acetonitrile489
4Ethyl Acetate478
5THF475
Data adapted from a study on cobalt-catalyzed synthesis.

Table 2: Effect of Ammonium Salt Catalyst on Yield (Reaction: Benzaldehyde and o-phenylenediamine in CHCl₃ at room temperature)

Catalyst (4 mol equiv.)Reaction Time (h)Yield (%)
NH₄Cl492
NH₄Br486
(NH₄)₂CO₃-82
(NH₄)₂SO₄1278
NH₄F572
Data adapted from a study on ammonium halide-catalyzed synthesis.[12]

Table 3: Comparison of Conventional Heating vs. Microwave Irradiation (Reaction: N-phenyl-o-phenylenediamine and benzaldehyde)

MethodCatalystTemperature (°C)Time (min)Yield (%)
Conventional HeatingNone10012089.7
Microwave IrradiationEr(OTf)₃ (1 mol%)605-10>96
Data adapted from a study on microwave-assisted synthesis.[14][18]

Experimental Protocols

Protocol 1: General Synthesis using Ammonium Chloride Catalyst [1][12]

  • To a stirred solution of o-phenylenediamine (1 mmol) in CHCl₃ (5 ml), add NH₄Cl (4 mmol).

  • Add the desired aldehyde (1 mmol) to the mixture.

  • Continue stirring the reaction mixture at room temperature for four hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles [14]

  • In a microwave-safe vessel, combine N-substituted o-phenylenediamine (1 mmol), the desired aldehyde (1 mmol), and Erbium(III) triflate (Er(OTf)₃) (0.5-1 mol%).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 60°C for 5-10 minutes.

  • After irradiation, cool the vessel to room temperature.

  • Add water to the reaction mixture and extract the product with ethyl acetate.

  • The catalyst can be recovered from the aqueous phase.

  • Dry the organic layer, filter, and remove the solvent to obtain the crude product for further purification if necessary.

Visualizations

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product OPD o-Phenylenediamine Intermediate Benzimidazoline OPD->Intermediate Condensation & Cyclization Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Condensation & Cyclization Product 2-Substituted Benzimidazole Intermediate->Product Oxidation (-2H)

Caption: General reaction mechanism for benzimidazole formation.

experimental_workflow prep 1. Prepare Reactants & Solvents react 2. Combine Reactants & Catalyst in Solvent prep->react conditions 3. Set Reaction Conditions (Temp, Time, Atmosphere) react->conditions monitor 4. Monitor Progress (TLC / LC-MS) conditions->monitor workup 5. Quench Reaction & Extract Product monitor->workup purify 6. Purify Crude Product (Chromatography / Recrystallization) workup->purify analyze 7. Characterize Final Product (NMR, MS, m.p.) purify->analyze

Caption: Standard experimental workflow for benzimidazole synthesis.

troubleshooting_logic start Problem Identified low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product cause_yield_1 Suboptimal Temp/Time low_yield->cause_yield_1 cause_yield_2 Wrong Solvent/Catalyst low_yield->cause_yield_2 cause_yield_3 Impure Reactants low_yield->cause_yield_3 cause_impurity_1 Side Reactions (e.g., Oxidation) impure_product->cause_impurity_1 cause_impurity_2 Unreacted Starting Material impure_product->cause_impurity_2 cause_impurity_3 Similar Polarity of Products impure_product->cause_impurity_3 sol_yield_1 Optimize Conditions cause_yield_1->sol_yield_1 sol_yield_2 Screen Solvents/Catalysts cause_yield_2->sol_yield_2 sol_yield_3 Purify Starting Materials cause_yield_3->sol_yield_3 sol_impurity_1 Optimize Conditions (e.g., Inert Atmosphere) cause_impurity_1->sol_impurity_1 sol_impurity_2 Purify via Column Chromatography cause_impurity_2->sol_impurity_2 sol_impurity_3 Use Recrystallization or Acid-Base Extraction cause_impurity_3->sol_impurity_3

Caption: Troubleshooting logic for common synthesis issues.

References

Troubleshooting 1H NMR peak assignments for benzimidazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzimidazole derivatives and encountering challenges with 1H NMR peak assignments.

Troubleshooting Guide

This guide addresses common issues encountered during the acquisition and interpretation of 1H NMR spectra for benzimidazole derivatives.

Issue 1: The N-H proton signal is broad, weak, or completely absent.

  • Possible Cause: Rapid proton exchange between the two nitrogen atoms (N1 and N3) of the imidazole ring, a phenomenon known as tautomerism.[1][2] The rate of this exchange is often too fast on the NMR timescale, leading to signal broadening or disappearance.

  • Troubleshooting Steps:

    • Solvent Choice: Ensure you are using a polar aprotic solvent like DMSO-d6. This solvent can form hydrogen bonds with the N-H proton, slowing down the exchange rate and often resulting in a sharper signal.[1][2]

    • Lower Temperature: Acquiring the spectrum at a lower temperature can slow down the proton exchange, potentially leading to the resolution of the N-H signal and even separate signals for the aromatic protons of the two tautomers.[3]

    • Use of Hexamethylphosphoramide (HMPA): In cases of very fast exchange, using a highly polar solvent like HMPA-d18 can effectively "lock" the tautomeric equilibrium, allowing for the observation of distinct signals.[4][5]

    • Check for Acidic Impurities: Traces of acid can catalyze the proton exchange. Ensure your sample and solvent are free from acidic contaminants.

Issue 2: The aromatic region of the spectrum is complex and difficult to assign.

  • Possible Cause: The presence of two rapidly equilibrating tautomers can lead to averaged signals for the aromatic protons (H4/H7 and H5/H6), complicating the spectrum.[4][5][6] The substitution pattern on the benzene ring also influences the complexity.

  • Troubleshooting Steps:

    • 2D NMR Spectroscopy: Perform 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon correlations, which are invaluable for unambiguous assignments.

    • Variable Temperature NMR: As with the N-H proton, lowering the temperature can slow the tautomeric exchange, potentially resolving the signals for the individual tautomers and simplifying the aromatic region.[3]

    • Comparison with Model Compounds: Synthesize or obtain a model compound where the tautomerism is blocked, for example, by N-methylation.[3][7] The spectrum of the N-methylated derivative can serve as a reference for assigning the aromatic protons.

Issue 3: Unexpected chemical shifts are observed for aromatic protons.

  • Possible Cause: The electronic nature of substituents on the benzimidazole ring significantly impacts the chemical shifts of the aromatic protons.[1] Electron-donating groups (e.g., -OCH3, -CH3) will shield nearby protons, shifting them upfield, while electron-withdrawing groups (e.g., -NO2, -CF3) will deshield them, causing a downfield shift.

  • Troubleshooting Steps:

    • Analyze Substituent Effects: Carefully consider the electronic properties of all substituents on the benzimidazole core and their expected influence on the chemical shifts of the aromatic protons.

    • Computational Prediction: Use computational chemistry software to predict the 1H NMR spectrum. Comparing the experimental spectrum to the predicted one can aid in peak assignment.

    • Literature Review: Search for published 1H NMR data of structurally similar benzimidazole derivatives to guide your assignments.

Frequently Asked Questions (FAQs)

Q1: What is the typical chemical shift range for the N-H proton of a benzimidazole?

A1: The N-H proton of a benzimidazole is typically deshielded and appears as a broad singlet in the downfield region of the spectrum, usually between 12.0 and 13.6 ppm when using DMSO-d6 as the solvent.[1] This significant downfield shift is due to the diamagnetic anisotropy of the aromatic system and intermolecular hydrogen bonding with the solvent.[1]

Q2: Why are the signals for the aromatic protons in my symmetrically substituted benzimidazole appearing as two multiplets instead of the expected four?

A2: This is likely due to rapid tautomerism. The fast exchange of the N-H proton between N1 and N3 makes the pairs of protons H4/H7 and H5/H6 chemically equivalent on the NMR timescale, leading to a simplified spectrum with fewer signals.[4][5][6]

Q3: How can I confirm the position of a substituent on the benzene ring of the benzimidazole?

A3: A combination of 1D and 2D NMR techniques is the most effective approach.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can show through-space correlations between protons. For instance, an NOE between a substituent's proton and a specific proton on the benzimidazole ring can confirm its position.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Observing a correlation between a substituent's proton and a specific carbon in the benzimidazole core can help determine the substitution pattern.

Q4: What is the best solvent to use for 1H NMR of benzimidazole derivatives?

A4: DMSO-d6 is often the solvent of choice for several reasons:[1]

  • It is an excellent solvent for a wide range of benzimidazole derivatives.

  • It is a polar aprotic solvent that can slow down the N-H proton exchange through hydrogen bonding, making the N-H proton more likely to be observed.

  • Its residual solvent peak does not typically interfere with the signals of the benzimidazole protons.

Data Presentation

Table 1: Typical 1H NMR Chemical Shift Ranges for Benzimidazole Protons in DMSO-d6

Proton TypeChemical Shift (δ, ppm)MultiplicityNotes
N-H12.0 - 13.6Broad SingletOften broad due to proton exchange and quadrupolar effects from the adjacent nitrogen.[1]
C2-H~8.2SingletOnly present if the C2 position is unsubstituted.[1]
Aromatic (H4-H7)7.0 - 8.3MultipletsThe exact chemical shifts and splitting patterns depend on the substitution pattern on the benzene ring.[1]
Substituent ProtonsVariableVariableDependent on the specific substituent and its electronic environment.[1]

Experimental Protocols

Protocol 1: Sample Preparation for 1H NMR Analysis

This protocol outlines the standard procedure for preparing a benzimidazole derivative sample for 1H NMR analysis.[1]

Materials:

  • Benzimidazole derivative (5-25 mg)

  • Deuterated solvent (e.g., DMSO-d6)

  • 5 mm NMR tube

  • Pasteur pipette

  • Glass wool

  • Small vial

Procedure:

  • Weigh the sample: Accurately weigh 5-25 mg of the benzimidazole derivative into a clean, dry vial. The exact amount will depend on the molecular weight of the compound and the sensitivity of the NMR spectrometer.[1]

  • Dissolve the sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1]

  • Ensure complete dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. Gentle warming may be applied if necessary.

  • Filter the solution: Place a small plug of glass wool into a Pasteur pipette.

  • Transfer to NMR tube: Carefully filter the solution through the glass wool-plugged Pasteur pipette directly into a clean, dry NMR tube. This step is crucial to remove any particulate matter that could adversely affect the quality of the NMR spectrum.[1]

  • Check the sample height: The height of the solution in the NMR tube should be approximately 4-5 cm.

  • Cap and label: Cap the NMR tube and label it clearly with the sample identification.

  • Clean the tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.

Mandatory Visualization

Troubleshooting_NH_Signal start N-H Signal Broad or Absent cause Rapid Proton Exchange (Tautomerism) start->cause solution1 Use Polar Aprotic Solvent (DMSO-d6) cause->solution1 solution2 Lower Acquisition Temperature cause->solution2 solution3 Check for Acidic Impurities cause->solution3 outcome Sharper N-H Signal Observed solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting workflow for a broad or absent N-H proton signal.

Troubleshooting_Aromatic_Region start Complex Aromatic Region cause1 Tautomerism (Averaged Signals) start->cause1 cause2 Substituent Effects start->cause2 solution1 2D NMR (COSY, HMBC) cause1->solution1 solution2 Variable Temperature NMR cause1->solution2 solution3 Analyze Substituent Electronic Effects cause2->solution3 outcome Unambiguous Peak Assignment solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting workflow for a complex aromatic region in the 1H NMR spectrum.

References

How to prevent degradation of 1-Methyl-1H-benzo[d]imidazol-4-amine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 1-Methyl-1H-benzo[d]imidazol-4-amine to prevent its degradation. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide: Degradation of this compound

Unexpected experimental results or changes in the physical appearance of this compound may indicate degradation. This guide will help you troubleshoot potential issues.

Table 1: Troubleshooting Common Degradation Issues

Observed Problem Potential Cause Recommended Solution & Prevention
Discoloration (e.g., yellowing, browning) Oxidation: The amine group is susceptible to air oxidation, which can lead to colored byproducts.Store the compound under an inert atmosphere (e.g., argon or nitrogen). Ensure containers are tightly sealed. For solutions, use de-gassed solvents.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) Hydrolysis: The imidazole ring or amine group may be susceptible to hydrolysis, especially if exposed to acidic or basic conditions.[1][2]Store in a dry, neutral environment. Avoid contact with strong acids or bases. Use anhydrous solvents for preparing solutions.
Photodegradation: Exposure to UV or visible light can induce degradation of heterocyclic compounds.Store in amber vials or protect from light by wrapping containers in aluminum foil. Minimize exposure to light during handling.
Thermal Degradation: Elevated temperatures can accelerate degradation pathways.[3]Store at recommended low temperatures (e.g., 2-8°C or -20°C for long-term storage). Avoid repeated freeze-thaw cycles for solutions.
Reduced potency or altered biological activity Chemical Degradation: Formation of impurities due to any of the above factors can lead to a decrease in the concentration of the active compound.Re-purify the compound if degradation is suspected. Always use freshly prepared solutions for biological assays. Perform regular purity checks.
Poor solubility compared to a fresh batch Formation of Insoluble Degradation Products: Degradation can lead to the formation of polymeric or less soluble byproducts.Filter solutions before use. If solubility issues persist, acquire a new batch of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For long-term storage, it is recommended to store the solid compound at -20°C in a tightly sealed container under an inert atmosphere (argon or nitrogen) and protected from light. For short-term storage, 2-8°C is acceptable under the same conditions.

Q2: How should I store solutions of this compound?

Solutions are generally less stable than the solid form. It is advisable to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at -20°C in a tightly sealed, light-protected vial. Some benzimidazole derivatives have shown stability in DMSO for up to 96 hours.[4][5] However, the stability of this specific compound in various solvents should be experimentally verified. Avoid repeated freeze-thaw cycles.

Q3: What are the common degradation pathways for benzimidazole derivatives?

Benzimidazole derivatives can be susceptible to several degradation pathways, including:

  • Oxidation: Particularly at the amine functional group.[6][7]

  • Hydrolysis: The imidazole ring can be susceptible to cleavage under strong acidic or basic conditions.[1][2]

  • Photodegradation: Aromatic and heterocyclic systems can be sensitive to light.

Q4: How can I monitor the stability of my this compound sample?

Regularly assess the purity of your sample using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (LC-MS). The appearance of new peaks or a decrease in the area of the main peak can indicate degradation. A detailed experimental protocol for a stability study is provided below.

Experimental Protocol: Stability Assessment of this compound by RP-HPLC

This protocol outlines a method to assess the stability of this compound under various storage conditions.

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable buffer components)

  • HPLC vials (amber and clear)

  • Inert gas (argon or nitrogen)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • pH meter

3. Preparation of Stock Solution:

  • Accurately weigh a sufficient amount of this compound.

  • Dissolve in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

4. Experimental Setup for Stability Study:

  • Aliquots of the stock solution should be placed into different HPLC vials to test various conditions:

    • Temperature: 2-8°C, room temperature (~25°C), and an elevated temperature (e.g., 40°C).

    • Light Exposure: Amber (light-protected) vs. clear (light-exposed) vials.

    • Atmosphere: Vials sealed under ambient air vs. vials purged with an inert gas.

  • A control sample should be stored at -80°C, where degradation is assumed to be minimal.

5. HPLC Analysis:

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for benzimidazole derivatives. The gradient should be optimized to achieve good separation of the parent compound from any potential degradants.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV spectrum of the compound (a common wavelength for benzimidazoles is around 270-280 nm).

  • Injection Volume: 10 µL.

  • Analysis Schedule: Analyze the samples at initial time (T=0) and then at regular intervals (e.g., 24h, 48h, 1 week, 2 weeks, 1 month).

6. Data Analysis:

  • Record the peak area of the parent compound at each time point for each condition.

  • Calculate the percentage of the compound remaining relative to the T=0 sample.

  • Monitor for the appearance and increase in the area of any new peaks, which would indicate degradation products.

Table 2: Example Stability Data Presentation

Condition Time Point Parent Compound Remaining (%) Number of Degradation Peaks
-20°C, Amber, Inert 1 Month99.80
2-8°C, Amber, Inert 1 Month98.51
25°C, Amber, Inert 1 Month92.12
25°C, Clear, Air 1 Month75.44
40°C, Amber, Inert 1 Month65.35

Visualizations

Troubleshooting_Workflow start Observe Issue with Compound (e.g., discoloration, poor results) check_purity Check Purity via HPLC/LC-MS start->check_purity is_degraded Degradation Confirmed? check_purity->is_degraded check_storage Review Storage Conditions: - Temperature - Light Exposure - Atmosphere is_degraded->check_storage Yes no_degradation No Degradation Detected. Investigate other experimental parameters. is_degraded->no_degradation No improper_storage Improper Storage Identified? check_storage->improper_storage correct_storage Implement Correct Storage: - Store at -20°C - Protect from light - Use inert atmosphere improper_storage->correct_storage Yes new_batch Consider Using a New Batch improper_storage->new_batch No re_evaluate Re-evaluate Experiment correct_storage->re_evaluate new_batch->re_evaluate

Caption: Troubleshooting workflow for suspected compound degradation.

Degradation_Pathway parent This compound oxidized Oxidized Product (e.g., N-oxide or imine) parent->oxidized [O] (Air, O2) hydrolyzed Hydrolyzed Product (Ring-opened) parent->hydrolyzed H2O (Acid/Base) photodegraded Photodegradation Products parent->photodegraded (UV/Vis Light)

Caption: Hypothetical degradation pathways for the compound.

References

Technical Support Center: Synthesis of 1-Methyl-1H-benzo[d]imidazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 1-Methyl-1H-benzo[d]imidazol-4-amine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of the synthesis process.

Problem Potential Cause Recommended Solution
Low Yield in Cyclization Step Incomplete reaction due to insufficient heating or reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Gradually increase the reaction temperature or extend the reaction time as needed. Ensure uniform heating of the reaction mixture, which can be a challenge in large vessels.
Degradation of starting materials or product under harsh acidic conditions.[1][2]Consider using a milder acid catalyst or a lower concentration of the acid. Alternatively, explore synthetic routes that do not require strong acidic conditions for cyclization.
Poor mixing in a large reactor.Optimize the stirring speed and ensure the use of an appropriately sized and shaped agitator for the reactor volume to maintain a homogeneous reaction mixture.
Formation of Impurities Side reactions due to high temperatures.Perform the reaction at the lowest effective temperature. Consider a step-wise temperature increase to control the reaction rate and minimize side product formation.
Presence of oxidizing agents leading to undesired byproducts.[1][2]Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if sensitive intermediates are involved.
Incomplete reduction of the nitro group.Ensure the reducing agent is active and used in sufficient excess. Monitor the reaction to completion. For catalytic hydrogenation, ensure the catalyst is not poisoned and that there is adequate hydrogen pressure and dispersion.[1][2]
Difficulties in Product Isolation and Purification Product oiling out during crystallization.Adjust the solvent system for crystallization. A mixture of solvents might be necessary to achieve good crystal formation. Seeding the solution with a small crystal of the pure product can also induce crystallization.
Product is highly soluble in the reaction solvent.After the reaction, consider performing a solvent swap to a solvent in which the product is less soluble to facilitate precipitation or crystallization.
Column chromatography is not viable for large quantities.Develop a purification strategy based on recrystallization or salt formation followed by crystallization. This is generally more scalable than chromatography.
Runaway Reaction (Exotherm) Poor heat dissipation in a large reactor.When scaling up, the surface area to volume ratio decreases, making heat dissipation less efficient. The addition of reagents should be done slowly and in a controlled manner. Ensure the reactor's cooling system is adequate for the scale of the reaction.
Reaction is inherently highly exothermic.Consider a semi-batch process where one of the reactants is added gradually to control the rate of reaction and heat generation. Diluting the reaction mixture can also help to manage the exotherm.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A common approach involves a multi-step synthesis starting from a substituted o-phenylenediamine. A plausible route includes:

  • Nitration of a suitable starting material to introduce a nitro group.

  • Reduction of the nitro group to an amine.

  • Cyclization with a one-carbon source (e.g., formic acid) to form the benzimidazole ring.

  • Methylation of the benzimidazole nitrogen.

Q2: What are the critical parameters to monitor during the scale-up of the cyclization step?

The critical parameters for the cyclization step, which often involves the reaction of a diamine with an acid, include temperature, reaction time, and the concentration of the acid catalyst.[1][2] Inadequate control of these parameters can lead to incomplete reactions or the formation of impurities.

Q3: How can I minimize the formation of regioisomers during the methylation step?

The methylation of the benzimidazole ring can potentially occur on different nitrogen atoms, leading to regioisomers. To achieve selective methylation, it is important to carefully select the methylating agent and the base, as well as control the reaction temperature. In some cases, a protecting group strategy might be necessary to ensure methylation occurs at the desired position.

Q4: What are the recommended purification methods for the final product at a larger scale?

While laboratory-scale purification might rely on column chromatography, this method is often not practical for large-scale synthesis. For scaling up, it is advisable to develop a robust crystallization procedure. This may involve screening different solvents and solvent mixtures to find conditions that provide high purity and yield. Salt formation followed by crystallization can also be an effective purification strategy.

Q5: Are there any specific safety precautions I should take when scaling up this synthesis?

Yes, several safety precautions are crucial. Nitration reactions can be highly exothermic and require careful temperature control. Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts like Palladium on carbon (Pd/C), requiring specialized equipment and handling procedures.[1][2] Always conduct a thorough safety review before performing any reaction at a larger scale.

Experimental Protocols

Synthesis of 4-Nitro-1,2-phenylenediamine

This is a potential precursor for the target molecule.

Parameter Value
Reactants o-Phenylenediamine, Nitric Acid, Sulfuric Acid
Solvent Sulfuric Acid
Temperature 0-5 °C
Reaction Time 2-4 hours
Work-up Quenching on ice, neutralization, filtration

Methodology:

  • Dissolve o-phenylenediamine in concentrated sulfuric acid at 0 °C.

  • Slowly add a mixture of nitric acid and sulfuric acid while maintaining the temperature below 5 °C.

  • Stir the reaction mixture for 2-4 hours at 0-5 °C.

  • Pour the reaction mixture slowly onto crushed ice.

  • Carefully neutralize the mixture with an aqueous solution of sodium hydroxide until the product precipitates.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Reduction of 4-Nitro-1,2-phenylenediamine to 1,2,4-Benzenetriamine
Parameter Value
Reactants 4-Nitro-1,2-phenylenediamine, SnCl₂·2H₂O, HCl
Solvent Ethanol/Water
Temperature Reflux
Reaction Time 2-6 hours
Work-up Neutralization, extraction

Methodology:

  • Suspend 4-Nitro-1,2-phenylenediamine in a mixture of ethanol and water.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is often used directly in the next step.

Cyclization to 4-Amino-1H-benzo[d]imidazole
Parameter Value
Reactants 1,2,4-Benzenetriamine, Formic Acid
Solvent Formic Acid (reagent and solvent)
Temperature Reflux
Reaction Time 2-4 hours
Work-up Neutralization, filtration

Methodology:

  • Add 1,2,4-benzenetriamine to an excess of formic acid.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and carefully neutralize it with ammonium hydroxide to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 4-Amino-1H-benzo[d]imidazole.

Methylation to this compound
Parameter Value
Reactants 4-Amino-1H-benzo[d]imidazole, Methyl iodide, Base (e.g., NaH)
Solvent Anhydrous DMF or THF
Temperature 0 °C to room temperature
Reaction Time 4-8 hours
Work-up Quenching, extraction, purification

Methodology:

  • Suspend 4-Amino-1H-benzo[d]imidazole in an anhydrous solvent like DMF.

  • Cool the suspension to 0 °C and add a base such as sodium hydride portion-wise.

  • Stir the mixture for 30 minutes at 0 °C.

  • Slowly add methyl iodide and allow the reaction to warm to room temperature.

  • Stir for 4-8 hours, monitoring by TLC.

  • Carefully quench the reaction with water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it.

  • Purify the crude product by recrystallization or column chromatography (for smaller scales).

Visualizations

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification cluster_product Final Product A o-Phenylenediamine Derivative B Nitration A->B HNO3/H2SO4 C Reduction B->C Reducing Agent (e.g., SnCl2/HCl) D Cyclization C->D Formic Acid E Methylation D->E Methylating Agent (e.g., CH3I) F Recrystallization / Salt Formation E->F G This compound F->G

Caption: Synthetic workflow for this compound.

G A Low Yield or Impure Product? B Check Reaction Conditions A->B Yes K Product OK A->K No D Incomplete Reaction? B->D F Side Reactions? B->F H Check Starting Material Purity B->H C Optimize Purification I Recrystallization Ineffective? C->I E Increase Time/ Temperature D->E Yes D->F No F->C No G Lower Temperature/ Inert Atmosphere F->G Yes J Screen Solvents/ Try Salt Formation I->J Yes I->K No

Caption: Troubleshooting decision tree for synthesis scale-up.

References

Technical Support Center: Functionalization of the Benzimidazole Core

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of the benzimidazole core. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis and modification of benzimidazole derivatives.

Troubleshooting Guides

This section provides answers to specific problems you might encounter during your experiments.

Issue 1: Low yield or no reaction in N-alkylation of benzimidazole.

Potential Causes & Solutions:

Low yields in N-alkylation reactions of benzimidazoles often stem from incomplete deprotonation of the imidazole nitrogen, the reactivity of the alkylating agent, or suboptimal reaction conditions.[1][2]

  • Incomplete Deprotonation: The nucleophilicity of the benzimidazole nitrogen is crucial for the reaction to proceed. If the base used is not strong enough to deprotonate the N-H bond, the reaction will be sluggish or may not occur at all.

    • Troubleshooting:

      • Use a stronger base: For less reactive benzimidazoles or alkylating agents, a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) can ensure complete deprotonation.[2]

      • Optimize the base/solvent system: Weaker bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium hydroxide (KOH) can be effective, especially with more reactive alkylating agents.[2] Cs₂CO₃ is often a good choice due to its solubility in common organic solvents.[3] Polar aprotic solvents like acetonitrile (MeCN), DMF, and DMSO are generally preferred as they effectively dissolve the reactants.[2]

  • Poor Leaving Group on the Alkylating Agent: The rate of the S"N"2 reaction is dependent on the quality of the leaving group.

    • Troubleshooting:

      • The reactivity of alkyl halides follows the order: I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.[2]

  • Steric Hindrance: Bulky substituents on either the benzimidazole core or the alkylating agent can hinder the reaction.

    • Troubleshooting:

      • Increase reaction temperature: Higher temperatures can help overcome the activation energy barrier.

      • Prolong reaction time: Allow the reaction to proceed for a longer duration.

Issue 2: Poor regioselectivity in N-functionalization of unsymmetrical benzimidazoles.

Potential Causes & Solutions:

When functionalizing an unsymmetrical benzimidazole, a mixture of N1 and N3 isomers is often obtained. The ratio of these isomers is influenced by steric and electronic factors, as well as the reaction conditions.

  • Steric Effects: The incoming electrophile will preferentially attack the less sterically hindered nitrogen atom.

    • Troubleshooting:

      • Choice of alkylating/arylating agent: Larger, bulkier electrophiles will favor substitution at the less hindered nitrogen. A method has been developed for the regioselective N-methylation of (benz)imidazoles to furnish the more sterically hindered isomer under mild conditions.[4]

      • Protecting groups: In some cases, a protecting group can be used to block one nitrogen, directing functionalization to the other.

  • Electronic Effects: The electron density at the two nitrogen atoms can influence the site of attack. Electron-donating groups on the benzene ring can influence the nucleophilicity of the adjacent nitrogen.

  • Reaction Conditions: The choice of base and solvent can significantly impact the regioselectivity.[5]

    • Troubleshooting:

      • Screen different base/solvent combinations: A systematic screening of bases (e.g., K₂CO₃, Cs₂CO₃, NaH) and solvents (e.g., DMF, acetonitrile, THF) can help identify conditions that favor the desired isomer.

Issue 3: Low conversion or side reactions in Buchwald-Hartwig N-arylation.

Potential Causes & Solutions:

The Buchwald-Hartwig amination is a powerful tool for N-arylation, but it is sensitive to several factors. Low conversion or the formation of side products are common issues.[3][6]

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is critical and often substrate-dependent.[3]

    • Troubleshooting:

      • Ligand Selection: For N-heterocycles like benzimidazoles, sterically hindered and electron-rich monodentate ligands such as XPhos, RuPhos, and tBuXPhos are often more effective than bidentate ligands.[3]

      • Use of Pre-catalysts: Using a pre-formed palladium pre-catalyst (e.g., XPhos Pd G3) can lead to more reliable formation of the active catalytic species compared to generating it in situ from sources like Pd(OAc)₂.[3]

  • Base and Solvent Selection: The base and solvent are not merely reaction media but play active roles in the catalytic cycle.[3]

    • Troubleshooting:

      • Base: Strong bases like NaOtBu or LHMDS often lead to higher reaction rates but can be incompatible with base-sensitive functional groups.[3] Weaker bases like Cs₂CO₃ or K₃PO₄ offer broader functional group tolerance but may require higher temperatures.[3]

      • Solvent: Aprotic polar solvents like dioxane and THF, or aromatic hydrocarbons like toluene, are commonly used.[3] Poor solubility of reactants can be a significant issue and may be addressed by changing the solvent or by using a co-solvent.[3]

  • Reactivity of the Aryl Halide: Aryl chlorides are generally less reactive than aryl bromides or iodides.[3][6]

    • Troubleshooting:

      • If possible, use the corresponding aryl bromide or iodide. For aryl chlorides, more electron-rich and sterically demanding ligands may be required, along with higher temperatures and longer reaction times.[3]

  • Side Reactions: Several side reactions can compete with the desired C-N coupling, such as hydrodehalogenation of the aryl halide or catalyst decomposition.

    • Troubleshooting:

      • Ensure an inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.

      • Use anhydrous and degassed solvents and reagents.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the initial synthesis of the benzimidazole core?

The most common and foundational method for synthesizing the benzimidazole core is the condensation reaction between an o-phenylenediamine and a one-carbon electrophile, such as a carboxylic acid or an aldehyde.[7]

  • Condensation with Carboxylic Acids (Phillips-Ladenburg Reaction): This method involves heating an o-phenylenediamine with a carboxylic acid, often in the presence of an acid catalyst. It is a versatile method for preparing a wide range of 2-substituted benzimidazoles.[7][8]

  • Condensation with Aldehydes (Weidenhagen Reaction): The reaction of o-phenylenediamines with aldehydes typically requires an oxidative step to form the benzimidazole ring from an intermediate Schiff base.[7]

  • Modern Approaches: To improve reaction efficiency and reduce reaction times, microwave-assisted and ultrasound-assisted methods have been developed. These techniques often lead to higher yields and cleaner reactions.[7]

Q2: How can I purify functionalized benzimidazoles, especially to remove catalyst residues?

Purification can be challenging, particularly the removal of residual palladium or phosphine ligands from coupling reactions.

  • Column Chromatography: This is the most common method for purification.

  • "Catch and Release" Strategy: This technique involves capturing the benzimidazole product on an acidic resin. The resin is then washed to remove impurities, and the pure benzimidazole is subsequently released. For example, crude benzimidazole can be dissolved in DCM with Amberlyst 15 resin. After washing the resin to remove phosphine contaminants, the benzimidazole can be released with a base like triethylamine (Et₃N).[9]

Q3: Are there any common issues with C-H functionalization of the benzimidazole core?

Yes, direct C-H functionalization can be challenging due to the presence of the nitrogen atoms in the imidazole ring.

  • Catalyst Poisoning: The nitrogen atoms can coordinate to the metal catalyst, leading to catalyst inhibition or deactivation.[10]

  • Directing Group Issues: While directing groups can be used to achieve regioselectivity, the inherent coordinating ability of the benzimidazole nitrogens can interfere with the desired C-H activation.[10]

  • Competing Reactions: In some cases, undesired C-H functionalization may occur at other positions on the benzimidazole ring or on other parts of the molecule.

Q4: What are the key differences and considerations when choosing between Ullmann and Buchwald-Hartwig couplings for N-arylation?

Both are important methods for forming C-N bonds, but they have different characteristics.

  • Ullmann Coupling: This is a copper-catalyzed reaction. Traditionally, it required harsh reaction conditions (high temperatures). However, modern protocols with various ligands have been developed that proceed under milder conditions.[11][12][13] It can be a good alternative when Buchwald-Hartwig coupling fails.[6]

  • Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction and is generally known for its high functional group tolerance and broad substrate scope.[3][9] However, the catalysts and ligands can be expensive, and the reactions are often sensitive to air and moisture.[3][14]

The choice between the two often depends on the specific substrates, functional group compatibility, and cost considerations.

Data and Protocols

Table 1: Comparison of Conditions for Buchwald-Hartwig N-Arylation of a Benzimidazole Derivative
EntryPalladium SourceLigandBaseSolventTemp (°C)Time (h)Conversion (%)
1Pd(OAc)₂PPh₃Cs₂CO₃Toluene10018~20
2Pd(OAc)₂BINAPCs₂CO₃Toluene10018~40
3Pd₂(dba)₃XPhosNaOtBuDioxane10016>95
4XPhos Pd G3-K₃PO₄Toluene11016>98

Data is illustrative and compiled from general observations in the literature.[3][15] Specific yields will vary based on the exact substrates.

Experimental Protocol: General Procedure for Microwave-Assisted Synthesis of Benzimidazoles

This protocol is adapted from methods described for the efficient synthesis of benzimidazole derivatives.[7][9]

  • Reaction Setup: In a microwave-safe vessel, combine o-phenylenediamine (1.0 eq), the desired carboxylic acid or aldehyde (1.0-1.2 eq), and any required catalyst or acid.

  • Sealing: Seal the vessel and place it in a microwave reactor.

  • Irradiation: Irradiate the mixture at a specified temperature (e.g., 100-160 °C) and power for a short duration (typically 1-20 minutes).[7][9]

  • Cooling: After irradiation, cool the vessel to room temperature.

  • Work-up: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with a basic solution (e.g., saturated NaHCO₃) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visual Guides

Troubleshooting_Low_Yield_N_Alkylation start Low Yield in N-Alkylation check_base Is the base strong enough? start->check_base check_lg Is the leaving group reactive enough? check_base->check_lg Yes use_stronger_base Use stronger base (e.g., NaH) check_base->use_stronger_base No change_solvent Optimize solvent (e.g., DMF, MeCN) check_base->change_solvent check_sterics Is steric hindrance a factor? check_lg->check_sterics Yes change_alkyl_halide Switch to R-Br or R-I check_lg->change_alkyl_halide No increase_temp Increase temperature or reaction time check_sterics->increase_temp Yes success Improved Yield check_sterics->success No use_stronger_base->check_lg change_solvent->check_lg change_alkyl_halide->check_sterics increase_temp->success

Caption: Troubleshooting workflow for low yield in N-alkylation reactions.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Benzimidazole, Aryl Halide, Base, Pd Catalyst, Ligand inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent Add Anhydrous, Degassed Solvent inert->solvent heat Heat to Reaction Temp (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temp monitor->cool filter Dilute and Filter (e.g., through Celite) cool->filter extract Aqueous Wash and Extraction filter->extract purify Column Chromatography extract->purify product Pure N-Aryl Benzimidazole purify->product

References

Technical Support Center: Method Refinement for Coupling Reactions with 1-Methyl-1H-benzo[d]imidazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with coupling reactions involving 1-Methyl-1H-benzo[d]imidazol-4-amine.

Troubleshooting Guides

This section addresses common issues encountered during coupling reactions with this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura)

Question: My cross-coupling reaction with this compound is resulting in a low yield or no desired product. What are the potential causes and how can I improve the outcome?

Answer: Low yields in palladium-catalyzed cross-coupling reactions are a common challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Catalyst Inactivity: The palladium catalyst is susceptible to deactivation.

    • Solution: Ensure you are using a fresh, high-quality palladium source and phosphine ligand. Phosphine ligands, in particular, can be sensitive to air and should be stored under an inert atmosphere. Consider using pre-catalysts which are often more stable.

  • Inappropriate Ligand Choice: The ligand plays a critical role in the catalytic cycle.

    • Solution: For electron-rich and potentially coordinating N-heterocycles like this compound, bulky and electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective as they can promote the crucial oxidative addition and reductive elimination steps.[1] It may be necessary to screen a variety of ligands to find the optimal one for your specific substrate combination.

  • Incorrect Base Selection: The choice of base is crucial for the reaction's success.

    • Solution: The base's strength and solubility can significantly impact the reaction. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are common. For Suzuki-Miyaura couplings, weaker bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are often employed. The choice of base may need to be optimized for your specific reaction.

  • Solvent Issues: The solvent must be appropriate for the reaction type and reagents.

    • Solution: Anhydrous and degassed solvents are critical to prevent catalyst deactivation by oxygen and protodeboronation in Suzuki couplings.[1] Common solvents for these reactions include toluene, dioxane, and THF. Ensure your solvent is of high purity and appropriately prepared.

  • Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete conversion.

    • Solution: Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition. Optimization of both temperature and time is often necessary.

Issue 2: Significant Formation of Side Products (e.g., Dehalogenation, Homocoupling)

Question: I am observing significant amounts of dehalogenated starting material or homocoupling of my coupling partners. How can I minimize these side reactions?

Answer: The formation of side products is a frequent issue that can significantly reduce the yield of the desired product.

Potential Causes and Solutions for Dehalogenation:

  • Catalyst/Ligand System: The choice of catalyst and ligand can influence the relative rates of the desired cross-coupling versus undesired dehalogenation.

    • Solution: Bulky electron-rich ligands can sometimes favor the desired reductive elimination over competing pathways. For benzimidazole substrates, protecting the N-H group can sometimes suppress dehalogenation.

  • Base: The base can play a role in promoting dehalogenation.

    • Solution: If using a very strong base, consider switching to a weaker one. For instance, in some cases, replacing NaOtBu with K₃PO₄ or Cs₂CO₃ might be beneficial.[2]

  • Hydrogen Source: Trace amounts of water or other protic impurities can serve as a hydrogen source for dehalogenation.

    • Solution: Ensure all reagents and solvents are rigorously dried and the reaction is performed under a strictly inert atmosphere.

Potential Causes and Solutions for Homocoupling:

  • Oxygen Contamination: The presence of oxygen can promote the homocoupling of boronic acids in Suzuki-Miyaura reactions.

    • Solution: Thoroughly degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent before adding the catalyst.[3]

  • Catalyst System: Certain palladium catalysts may have a higher propensity for promoting homocoupling.

    • Solution: Screening different palladium sources and ligands may help to identify a system that minimizes this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for optimizing a Buchwald-Hartwig amination with this compound and an aryl bromide?

A1: A good starting point would be to use a palladium pre-catalyst like Pd₂(dba)₃ with a bulky biarylphosphine ligand such as XPhos or RuPhos. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically effective. The reaction is commonly run in an anhydrous, aprotic solvent like toluene or dioxane at temperatures ranging from 80-110 °C. It is crucial to perform the reaction under an inert atmosphere.[4][5][6]

Q2: For a Suzuki-Miyaura coupling with this compound, what are the key parameters to consider?

A2: Key parameters for a successful Suzuki-Miyaura coupling include the choice of palladium catalyst and ligand (e.g., Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand), a suitable base (often K₂CO₃, Cs₂CO₃, or K₃PO₄), and a solvent system that can facilitate the dissolution of both organic and inorganic reagents (e.g., a mixture of dioxane/water or toluene/water).[3][7] The reaction temperature typically ranges from 80-120 °C.

Q3: How can I effectively purify the product of a coupling reaction involving this compound?

A3: Purification is typically achieved through flash column chromatography on silica gel.[4][8] The choice of eluent will depend on the polarity of your product. A gradient elution starting with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is often effective. In some cases, if the product is basic, adding a small amount of triethylamine to the eluent can improve the chromatography by reducing tailing. Recrystallization can also be a viable purification method for solid products.[8]

Q4: Are there any specific considerations for amide coupling reactions with this compound?

A4: For amide bond formation, standard coupling reagents such as HATU, HBTU, or EDC/HOBt are generally effective. The choice of base is important; a non-nucleophilic organic base like DIPEA or triethylamine is commonly used. The reaction is typically carried out in an aprotic solvent like DMF or CH₂Cl₂. Due to the presence of the basic benzimidazole nitrogen, it is advisable to use a slight excess of the carboxylic acid and coupling reagents to ensure complete conversion of the amine.

Data Presentation

The following tables provide representative starting conditions for various coupling reactions with this compound. These are general guidelines, and optimization for each specific substrate is highly recommended.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

ParameterConditionNotes
Palladium Source Pd₂(dba)₃ (1-2 mol%)Other Pd(0) or Pd(II) sources can be used.
Ligand XPhos or RuPhos (2-4 mol%)Bulky, electron-rich ligands are preferred.
Base NaOtBu (1.2-1.5 equiv.)Other strong, non-nucleophilic bases can be screened.
Solvent Toluene or Dioxane (anhydrous, degassed)Solvent purity is critical for reproducibility.
Temperature 90-120 °CMonitor reaction progress to avoid decomposition.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst oxidation.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

ParameterConditionNotes
Palladium Source Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)If using Pd(OAc)₂, a ligand must be added.
Ligand (if needed) PPh₃ or SPhos (4-10 mol%)Ligand choice can significantly impact yield.
Boronic Acid/Ester 1.1-1.5 equivalentsA slight excess is typically used.
Base K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.)Base must be finely ground for better solubility.
Solvent Dioxane/H₂O (4:1) or Toluene/EtOH/H₂OThe aqueous component is often necessary.
Temperature 80-110 °CHigher temperatures may be needed for less reactive halides.
Atmosphere Inert (Argon or Nitrogen)Degassing the solvent mixture is crucial.

Table 3: Representative Conditions for Sonogashira Coupling

ParameterConditionNotes
Palladium Source PdCl₂(PPh₃)₂ (1-3 mol%)A common and effective catalyst for this reaction.
Copper Co-catalyst CuI (1-5 mol%)Essential for the traditional Sonogashira reaction.
Alkyne 1.1-1.5 equivalentsA slight excess is generally used.
Base Triethylamine or DIPEA (2.0-3.0 equiv.)Also often serves as the solvent or co-solvent.
Solvent THF or DMF (anhydrous, degassed)Solvent should be free of peroxides.
Temperature Room Temperature to 80 °COften proceeds well at milder temperatures.
Atmosphere Inert (Argon or Nitrogen)Important to prevent oxidative homocoupling of the alkyne.

Table 4: Representative Conditions for Amide Coupling

ParameterConditionNotes
Coupling Reagent HATU or HBTU (1.1-1.3 equiv.)Other common coupling reagents can also be used.
Carboxylic Acid 1.0-1.2 equivalentsStoichiometry may need to be optimized.
Base DIPEA or Triethylamine (2.0-3.0 equiv.)A non-nucleophilic organic base is required.
Solvent DMF or CH₂Cl₂ (anhydrous)Ensure the solvent is free of water.
Temperature 0 °C to Room TemperatureReactions are typically run at cooler temperatures to minimize side reactions.
Atmosphere Inert (Argon or Nitrogen)Recommended to ensure anhydrous conditions.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

  • To a dry Schlenk tube or reaction vial, add this compound (1.0 equiv.), the aryl halide (1.1 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • To a round-bottom flask, add this compound (as the corresponding halide, 1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the base (e.g., K₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • If using a Pd(II) source, add the ligand (e.g., SPhos, 4-10 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and water. Separate the layers.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Mandatory Visualization

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Amine Ar-Pd(II)-NHR'R''X Amine_Coord->PdII_Amine Deprotonation Deprotonation (-HX) PdII_Amido Ar-Pd(II)-NR'R''(L_n) Deprotonation->PdII_Amido RedElim Reductive Elimination RedElim->Pd0 Product Ar-NR'R'' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Amine H-NR'R'' Amine->Amine_Coord Base Base Base->Deprotonation

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl R-Pd(II)-X(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Coupling R-Pd(II)-R'(L_n) Transmetalation->PdII_Coupling RedElim Reductive Elimination RedElim->Pd0 Product R-R' RedElim->Product ArylHalide R-X ArylHalide->OxAdd BoronicAcid R'-B(OR)₂ Borate [R'-B(OR)₂(Base)]⁻ BoronicAcid->Borate + Base Base Base Borate->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or Side Product Formation CheckReagents Check Reagent Quality (Catalyst, Ligand, Base, Solvents) Start->CheckReagents CheckConditions Verify Reaction Conditions (Inert Atmosphere, Temperature) Start->CheckConditions OptimizeLigand Screen Different Ligands CheckReagents->OptimizeLigand OptimizeBase Screen Different Bases CheckReagents->OptimizeBase OptimizeSolvent Screen Different Solvents CheckConditions->OptimizeSolvent OptimizeTemp Optimize Temperature and Reaction Time CheckConditions->OptimizeTemp Successful Successful Reaction OptimizeLigand->Successful OptimizeBase->Successful OptimizeSolvent->Successful OptimizeTemp->Successful

Caption: General troubleshooting workflow for coupling reactions.

References

Validation & Comparative

A Comparative Guide to the NMR Spectral Data of 1-Methyl-1H-benzo[d]imidazol-4-amine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectral data for 1-Methyl-1H-benzo[d]imidazol-4-amine and its structurally related analogs. Due to the limited availability of direct experimental NMR data for this compound in the public domain, this guide leverages spectral information from closely related benzimidazole derivatives to provide a valuable reference for researchers in medicinal chemistry and drug development. The presented data, experimental protocols, and structural comparisons will aid in the characterization and identification of novel benzimidazole-based compounds.

Comparison of ¹H NMR and ¹³C NMR Data

The following tables summarize the ¹H NMR and ¹³C NMR chemical shift data for several benzimidazole derivatives that serve as structural alternatives to this compound. These compounds were selected based on the presence of key structural motifs, such as the N-methyl group and substituents on the benzene ring, which influence the electronic environment and, consequently, the NMR chemical shifts.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) of Benzimidazole Derivatives in DMSO-d₆

Compound NameH-2H-4/H-7H-5/H-6N-CH₃Other Protons
1-Methyl-1H-benzimidazole8.15 (s)7.65-7.75 (m)7.25-7.35 (m)3.85 (s)-
4-Amino-1H-benzimidazole7.90 (s)6.85 (d), 7.15 (d)6.50 (t)-5.30 (br s, NH₂)
2-Methyl-1H-benzimidazole-7.40-7.50 (m)7.10-7.20 (m)-2.50 (s, C-CH₃)
4-(1H-Benzo[d]imidazol-2-yl)aniline8.10 (s)7.50-7.60 (m)7.10-7.20 (m)-6.70 (d), 7.80 (d), 5.80 (br s, NH₂)

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) of Benzimidazole Derivatives in DMSO-d₆

Compound NameC-2C-4/C-7C-5/C-6C-3a/C-7aN-CH₃Other Carbons
1-Methyl-1H-benzimidazole143.5120.0, 110.0122.5, 121.5142.0, 134.031.0-
4-Amino-1H-benzimidazole140.0105.0, 130.0115.0, 112.0145.0, 135.0--
2-Methyl-1H-benzimidazole151.0115.0122.0138.0-14.0 (C-CH₃)
4-(1H-Benzo[d]imidazol-2-yl)aniline153.9113.9, 115.3120.1, 124.9138.9, 141.0-114.2, 129.8, 119.0, 151.3

Experimental Protocols

The following section outlines a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for benzimidazole derivatives, based on standard laboratory practices.[1][2]

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the benzimidazole compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.

2. NMR Spectrometer and Parameters:

  • NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[1][2]

  • For ¹H NMR:

    • Acquire spectra at room temperature.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

  • For ¹³C NMR:

    • Acquire spectra with proton decoupling.

    • Typical spectral width: 0 to 160 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Reference the chemical shifts to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Visualization of Structure-Spectra Relationship

The following diagram illustrates the general workflow for characterizing a benzimidazole derivative using NMR spectroscopy and highlights the relationship between the chemical structure and the resulting spectral data.

NMR_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Interpretation cluster_comparison Comparative Analysis Compound This compound (or Analog) NMR_Acquisition ¹H and ¹³C NMR Data Acquisition Compound->NMR_Acquisition Sample Preparation Spectral_Data Raw FID Data NMR_Acquisition->Spectral_Data Data Collection Processed_Spectra Processed NMR Spectra (Chemical Shifts, Coupling Constants, Integrals) Spectral_Data->Processed_Spectra Processing Structure_Elucidation Structure Elucidation & Confirmation Processed_Spectra->Structure_Elucidation Interpretation Database_Comparison Comparison with Literature/Database Values Structure_Elucidation->Database_Comparison Validation

Caption: Workflow for NMR-based structural characterization of benzimidazole derivatives.

References

Mass Spectrometry Analysis of 1-Methyl-1H-benzo[d]imidazol-4-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry of 1-Methyl-1H-benzo[d]imidazol-4-amine, a significant heterocyclic compound in medicinal chemistry. Due to the limited availability of direct mass spectral data for this specific isomer, this guide leverages data from related benzimidazole derivatives and established fragmentation patterns to provide a robust analytical framework. By comparing the predicted fragmentation of the target molecule with known data from its isomers and related structures, researchers can gain valuable insights for its identification and characterization.

Comparative Fragmentation Analysis

The fragmentation of substituted benzimidazoles is influenced by the position and nature of the substituents.[1] For this compound, the molecular ion (M+) is expected to be prominent. Key fragmentation pathways would likely involve the loss of small, stable molecules or radicals.

To provide a comparative context, the table below summarizes the major fragments observed in the mass spectra of related methylbenzimidazole isomers, which are valuable for distinguishing between these structurally similar compounds.

Compound Molecular Ion (m/z) Key Fragment Ions (m/z) Interpretation of Key Fragments Reference
This compound (Predicted) 147132, 119, 105, 92, 77Loss of NH, Loss of HCN from [M-NH3]+, Loss of N2H2, Loss of HCN from [M-NH3-HCN]+, Phenyl cation-
5-Methylbenzimidazole 132131, 105, 104, 78, 77Loss of H, Loss of HCN, Loss of N2, Benzene cation, Phenyl cation[2]
2-Methylbenzimidazole 132131, 105, 104, 78, 77Loss of H, Loss of HCN, Loss of N2, Benzene cation, Phenyl cation[3][4]
1-Methylbenzimidazole 132131, 105, 91, 77Loss of H, Loss of HCN, Tropylium ion, Phenyl cation[5]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines a standard procedure for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent (e.g., methanol, dichloromethane).

  • Ensure the sample is fully dissolved to prevent clogging of the injection port.

2. GC-MS System Parameters:

  • Injector:

    • Temperature: 250 °C

    • Injection Volume: 1 µL

    • Mode: Splitless

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-500.

    • Scan Rate: 2 scans/second.

3. Data Acquisition and Analysis:

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the obtained spectrum with library data (if available) and the fragmentation patterns of known benzimidazole derivatives to confirm the structure.

Visualizing Analytical Processes

To better understand the workflow and molecular fragmentation, the following diagrams are provided.

Mass Spectrometry Workflow cluster_sample Sample Introduction cluster_separation Separation cluster_analysis Mass Analysis cluster_output Data Output Sample Sample Solution Injector GC Injector Sample->Injector GC_Column GC Column Injector->GC_Column Ion_Source Ion Source (EI) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System Mass_Spectrum Mass Spectrum Data_System->Mass_Spectrum

Caption: General workflow of GC-MS analysis.

Proposed Fragmentation of this compound M C8H9N3+ (m/z 147) Molecular Ion F1 C8H6N2+ (m/z 132) M->F1 -NH3 F3 C7H6N2+ (m/z 118) M->F3 -CH3, -N F2 C7H5N+ (m/z 103) F1->F2 -HCN F5 C6H5N+ (m/z 91) F1->F5 -HCN, -H F4 C6H4+ (m/z 76) F2->F4 -HCN

Caption: Proposed EI fragmentation pathway.

Conclusion

The mass spectrometry analysis of this compound, while not directly documented, can be reliably approached through a comparative methodology. By understanding the fundamental fragmentation patterns of the benzimidazole core and its substituted derivatives, researchers can effectively identify and characterize this and other novel compounds. The provided experimental protocol and workflow diagrams serve as a practical guide for conducting and interpreting these analyses in a research and development setting.

References

A Comparative Analysis of 1-Methyl and 2-Methylbenzimidazole Isomers: Unveiling Differences in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structural isomers is paramount in the pursuit of novel therapeutics. This guide provides a detailed comparison of the biological activities of 1-methylbenzimidazole and 2-methylbenzimidazole, two closely related isomers with distinct pharmacological profiles. By examining available experimental data, this report illuminates how the position of a single methyl group on the benzimidazole scaffold can significantly influence its biological effects.

The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. The strategic placement of substituents on this heterocyclic ring system can dramatically alter a compound's interaction with biological targets, leading to a wide spectrum of therapeutic applications. This comparison focuses on the impact of methylation at the 1- and 2-positions of the benzimidazole ring, highlighting differences in their cytotoxic, antimicrobial, and antioxidant potentials.

Quantitative Comparison of Biological Activities

To facilitate a clear comparison, the following table summarizes the available quantitative data for the biological activities of 1-methylbenzimidazole and 2-methylbenzimidazole. It is important to note that directly comparative studies are limited, and the data presented is compiled from individual studies on the respective isomers or their close derivatives.

Biological Activity1-Methylbenzimidazole2-MethylbenzimidazoleStandard/Control
Cytotoxicity (LC50) Data not available for the parent compound.0.42 µg/mL (against brine shrimp)[1]Vincristine Sulphate: 0.544 µg/mL[1]
Antioxidant Activity (IC50) Data not available for the parent compound.144.84 µg/mL (DPPH assay)[1]Butylated Hydroxytoluene (BHT): 51.56 µg/mL[1]
Antimicrobial Activity Generally reported to have antifungal and antimicrobial properties, but specific MIC values for the parent compound are not readily available in the reviewed literature.[2]Weak activity: 7-8 mm zone of inhibition (disc diffusion method)[1]Ciprofloxacin: 41-45 mm zone of inhibition[1]

Note: The lack of directly comparable quantitative data for 1-methylbenzimidazole highlights a gap in the current research landscape and underscores the need for further head-to-head studies.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison, providing a framework for reproducible research.

Brine Shrimp Lethality Assay (for Cytotoxicity)

This assay is a simple, rapid, and convenient method for the preliminary assessment of cytotoxicity.

  • Hatching of Brine Shrimp: Brine shrimp eggs (Artemia salina) are hatched in artificial seawater (3.8% NaCl in distilled water) under constant aeration for 48 hours.

  • Preparation of Test Solutions: The test compound (e.g., 2-methylbenzimidazole) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of dilutions are then prepared in artificial seawater.

  • Exposure of Nauplii: Ten to fifteen mature nauplii (brine shrimp larvae) are transferred to each vial containing the test solutions of varying concentrations.

  • Incubation and Observation: The vials are incubated for 24 hours under illumination. After the incubation period, the number of surviving nauplii in each vial is counted.

  • Data Analysis: The percentage of mortality is calculated for each concentration, and the LC50 value (the concentration at which 50% of the nauplii are killed) is determined using probit analysis.[1]

DPPH Radical Scavenging Assay (for Antioxidant Activity)

This assay is a common and reliable method to determine the free radical scavenging activity of a compound.

  • Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction Mixture: Different concentrations of the test compound are added to the DPPH solution. A control is prepared with methanol and the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a UV-Vis spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[1]

Disc Diffusion Method (for Antimicrobial Activity)

This method is a qualitative or semi-quantitative test to assess the antimicrobial activity of a compound.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Inoculation of Agar Plates: The surface of a suitable agar medium is uniformly inoculated with the microbial suspension.

  • Application of Test Compound: Sterile filter paper discs are impregnated with a known concentration of the test compound and placed on the surface of the inoculated agar.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Measurement of Zone of Inhibition: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[1]

Potential Mechanisms of Action and Signaling Pathways

While the specific signaling pathways for 1-methyl and 2-methylbenzimidazole are not extensively detailed in the available literature, the broader class of benzimidazoles is known to exert its biological effects through various mechanisms. A prevalent mechanism, particularly for their anthelmintic and antifungal activities, is the inhibition of tubulin polymerization.[3] Disruption of microtubule formation interferes with essential cellular processes such as cell division, intracellular transport, and maintenance of cell structure, ultimately leading to cell death.

The cytotoxic effects of some benzimidazole derivatives against cancer cells have been linked to the induction of apoptosis. This programmed cell death can be triggered through the modulation of key signaling pathways involved in cell survival and proliferation.

Below are generalized diagrams representing a potential mechanism of action for benzimidazole derivatives and a typical experimental workflow.

cluster_0 Mechanism of Action: Tubulin Polymerization Inhibition Benzimidazole Derivative Benzimidazole Derivative β-tubulin β-tubulin Benzimidazole Derivative->β-tubulin Binds to Microtubule Formation Microtubule Formation β-tubulin->Microtubule Formation Inhibits Polymerization Cell Division Arrest Cell Division Arrest Microtubule Formation->Cell Division Arrest Disruption leads to Apoptosis Apoptosis Cell Division Arrest->Apoptosis cluster_1 Experimental Workflow: In Vitro Cytotoxicity Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

References

Structure-Activity Relationship (SAR) of Benzimidazole Analogs as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-methyl-1H-benzo[d]imidazol-4-amine scaffold is a privileged structure in medicinal chemistry, recognized for its potential in developing potent kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 1H-benzo[d]imidazole analogs, offering insights into the structural modifications that influence their inhibitory potency against different kinase targets. The data presented is compiled from multiple studies to aid in the rational design of next-generation kinase inhibitors.

Comparative Analysis of Kinase Inhibitory Activity

The inhibitory potency of 1H-benzo[d]imidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole core and its appended functionalities. The following tables summarize the in vitro activity of various analogs against several key kinases implicated in cancer progression.

Table 1: SAR of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine Derivatives as VEGFR-2 Inhibitors [1]

Compound IDRIC50 (μM) against VEGFR-2
7a H> 10
7f 4-OCH30.15
7j 4-Cl0.08
7s 3,4-di-Cl0.03

As demonstrated in the table, the introduction of electron-withdrawing groups, particularly chlorine atoms, at the 3 and 4-positions of the 2-phenyl ring significantly enhances the inhibitory activity against VEGFR-2.

Table 2: SAR of 2-Arylthio- and 2-Arylamino-1H-benzo[d]imidazole Derivatives of Dehydroabietic Acid as PI3Kα Inhibitors [2]

Compound IDXArIC50 (μM) against PI3Kα
9a SPhenyl0.85
9g NH4-Fluorophenyl0.012
9h NH4-Chlorophenyl0.025
9i NH4-Bromophenyl0.031

These findings suggest that an amino linker (NH) at the 2-position is favored over a thioether linker (S). Furthermore, the presence of a halogen, particularly fluorine, on the 4-position of the aryl ring at the 2-position dramatically increases the inhibitory potency against PI3Kα.

Table 3: SAR of 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine Derivatives as Syk Inhibitors [3]

Compound IDR1R2IC50 (nM) against Syk
6 HH15800
19a 4-fluorophenylH1.2
19q 4-fluorophenyl2-hydroxyethyl0.52

This series highlights the importance of substitution on the pyrazole ring. The introduction of a 4-fluorophenyl group at the R1 position leads to a significant increase in potency. Further optimization by adding a 2-hydroxyethyl group at the R2 position results in a highly potent Syk inhibitor.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation of SAR studies. Below are representative protocols for key assays used in the evaluation of benzimidazole-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a robust method for determining the potency (e.g., IC50 value) of a compound against a purified kinase enzyme.[4]

Principle: This assay quantifies the amount of ATP remaining in the reaction mixture following a kinase-catalyzed phosphorylation of a substrate. An effective inhibitor will reduce kinase activity, leading to less ATP consumption. The remaining ATP is detected in a subsequent reaction using a luciferase enzyme, which generates a luminescent signal directly proportional to the ATP concentration. A higher luminescent signal corresponds to greater kinase inhibition.

Materials and Reagents:

  • Purified kinase enzyme

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • ATP detection reagent (containing luciferase and luciferin)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Kinase Reaction:

    • Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of the assay plate.

    • Add 10 µL of a solution containing the kinase and substrate in kinase assay buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Detection:

    • Add 25 µL of the ATP detection reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is widely used to assess the effect of compounds on the viability and proliferation of cancer cells.[5]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Materials and Reagents:

  • Cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should be less than 0.5%.

    • Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

G General Kinase Inhibition Assay Workflow prep Compound Preparation (Serial Dilutions) reaction Kinase Reaction (Kinase, Substrate, ATP, Compound) prep->reaction incubation Incubation (e.g., 30°C, 60 min) reaction->incubation detection ATP Detection (Luciferase Reagent) incubation->detection read Luminescence Reading (Plate Reader) detection->read analysis Data Analysis (IC50 Determination) read->analysis

Caption: A generalized workflow for an in vitro kinase inhibition assay.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and is frequently hyperactivated in cancer. Several benzimidazole derivatives have been shown to target components of this pathway.[2]

G PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Inhibitor Benzimidazole Inhibitor Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by benzimidazole-based PI3K inhibitors.

This guide provides a foundational understanding of the SAR of 1H-benzo[d]imidazole analogs as kinase inhibitors. The presented data and protocols serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design of more potent and selective therapeutic agents.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-Methyl-1H-benzo[d]imidazol-4-amine Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-methyl-1H-benzo[d]imidazol-4-amine scaffold has emerged as a promising pharmacophore in the development of novel therapeutics, particularly in the realm of oncology. This guide provides a comparative analysis of the in vitro and in vivo efficacy of drugs derived from this core structure, supported by experimental data and detailed methodologies. The objective is to offer a clear, data-driven overview to inform further research and development in this area.

In Vitro Efficacy: Targeting Key Cancer Pathways

Derivatives of this compound have demonstrated significant in vitro activity against a range of cancer-related targets, including protein kinases and enzymes crucial for cancer cell survival and proliferation.

Kinase Inhibition

A prominent area of investigation for these compounds is the inhibition of various protein kinases involved in oncogenic signaling pathways.

Table 1: In Vitro Kinase Inhibitory Activity of Selected Benzimidazole Derivatives

Compound IDTarget KinaseIC50 (nM)Cancer Cell LineGI50 (µM)Reference
Compound 12l V600E BRAF490Multiple-[1]
Compound 12i V600E BRAF530Multiple-[1]
Compound 12e V600E BRAF620Multiple-[1]
MD102 (8j) TG2350ACHN, Caki-12.15, 1.98[2]

IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition concentration.

These derivatives have shown potent inhibition of kinases such as the mutated V600E BRAF, a key driver in melanoma and other cancers, and Transglutaminase 2 (TG2), which is implicated in renal cell carcinoma progression.[1][2]

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of these compounds have been evaluated across various human cancer cell lines, demonstrating broad-spectrum anti-proliferative activity.

Table 2: In Vitro Cytotoxicity of Benzimidazole Derivatives

Compound IDCancer Cell LineIC50 / GI50 (µM)AssayReference
Compound 5 MCF-7 (Breast)17.8 ± 0.24MTT[3]
Compound 5 DU-145 (Prostate)10.2 ± 1.4MTT[3]
Compound 5 H69AR (Lung)49.9 ± 0.22MTT[3]
Benzimidazole-pyrimidine hybrid 52 A549 (Lung)2.21 ± 0.12MTT[4]

IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition concentration.

In Vivo Efficacy: Translating In Vitro Promise to Animal Models

While in vitro data provides a strong foundation, in vivo studies are critical for assessing the therapeutic potential of these compounds in a complex biological system. Several benzimidazole derivatives have been evaluated in preclinical animal models, demonstrating notable anti-tumor activity.

Table 3: In Vivo Antitumor Activity of Selected Benzimidazole Derivatives

Compound IDAnimal ModelCancer TypeDose & AdministrationTumor Growth Inhibition (%)Reference
MD102 (8j) ACHN Xenograft MiceRenal Cell CarcinomaOral & IntraperitonealSignificant inhibition (qualitative)[2]
Benzimidazole-pyrimidine hybrid 7 --10 mg/kg71.9[5]
Benzimidazole-indole hybrid 9 Melanoma Tumor ModelMelanoma15 mg/kg, 30 mg/kg78.7, 84.32[6]
MBIC Orthotopic HCC Mouse ModelHepatocellular Carcinoma25 mg/kgSignificant inhibition (qualitative)

These in vivo studies, primarily conducted in xenograft mouse models, have shown that systemic administration of these compounds can lead to a significant reduction in tumor growth. For instance, a benzimidazole-indole hybrid demonstrated a dose-dependent tumor growth inhibition of up to 84.32% in a melanoma model.[6] Similarly, the TG2 inhibitor MD102 showed a marked inhibitory effect on tumor growth in a renal cell carcinoma model.[2]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vivo Xenograft Mouse Model

This model is widely used to evaluate the anti-tumor efficacy of novel compounds.

  • Cell Preparation: Human cancer cells are cultured, harvested, and suspended in a suitable medium, sometimes mixed with Matrigel to enhance tumor formation.

  • Tumor Implantation: The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment Administration: Once tumors reach a predetermined size, animals are randomized into control and treatment groups. The test compound is administered via a specified route (e.g., oral gavage, intraperitoneal injection) at a defined dose and schedule.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

Signaling Pathways and Mechanisms of Action

The anticancer effects of this compound based drugs are attributed to their modulation of key signaling pathways that are often dysregulated in cancer.

MAPK/ERK Signaling Pathway

Many of the targeted kinases, such as BRAF, are central components of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which regulates cell proliferation, differentiation, and survival.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras BRAF BRAF Ras->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Benzimidazole Inhibitor Inhibitor->BRAF TG2_Signaling cluster_0 Cell Surface ECM Extracellular Matrix (e.g., Fibronectin) Integrin Integrin ECM->Integrin FAK FAK Integrin->FAK TG2 TG2 p53 p53 TG2->p53 PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival Apoptosis Apoptosis p53->Apoptosis Inhibitor MD102 Inhibitor->TG2 cMyc_Pathway GrowthSignals Growth Signals UpstreamPathways Upstream Pathways (e.g., MAPK) GrowthSignals->UpstreamPathways cMyc c-Myc UpstreamPathways->cMyc MycMax c-Myc/Max Heterodimer cMyc->MycMax Max Max Max->MycMax GeneTranscription Target Gene Transcription MycMax->GeneTranscription Proliferation Cell Proliferation & Metabolism GeneTranscription->Proliferation Inhibitor Benzimidazole Inhibitor (A5) Inhibitor->MycMax Disrupts Interaction

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 1-Methyl-1H-benzo[d]imidazol-4-amine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a kinase inhibitor from a promising lead to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding its selectivity profile. While designed to inhibit a specific kinase, a small molecule often interacts with multiple other kinases, a phenomenon known as cross-reactivity. This can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors based on the 1-Methyl-1H-benzo[d]imidazol-4-amine scaffold, offering insights into their selectivity and potential therapeutic applications.

The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous kinase inhibitors. Its ability to mimic the hinge-binding motif of ATP allows for potent and diverse interactions within the kinome. This guide delves into the cross-reactivity of hypothetical, yet representative, inhibitors derived from the this compound framework, illustrating how subtle structural modifications can significantly alter their interaction landscape across the human kinome. We will refer to these representative compounds as BZI-A (a hypothetical multi-targeted inhibitor) and BZI-B (a more selective hypothetical inhibitor).

Comparative Kinase Inhibition Profiles

To provide a clear comparison of the cross-reactivity of our representative inhibitors, the following table summarizes their inhibitory activity (IC50 values in nM) against a panel of selected kinases. Lower IC50 values indicate higher potency. This data is a composite representation based on typical findings for benzimidazole-based inhibitors found in the scientific literature.

Kinase TargetBZI-A (IC50, nM)BZI-B (IC50, nM)Reference Compound (e.g., Staurosporine) (IC50, nM)
Primary Target(s)
VEGFR2550010
PDGFRβ10>10,0008
c-KIT15>10,00012
Selected Off-Targets
SRC501,5006
ABL1100>10,00020
FLT3305,00015
RET80>10,00025
CDK2500>10,0005
ROCK11,000>10,00030
p38α (MAPK14)2,500>10,00050

Key Observations:

  • BZI-A demonstrates a multi-targeted profile, potently inhibiting several receptor tyrosine kinases involved in angiogenesis and cell proliferation (VEGFR2, PDGFRβ, c-KIT) and showing significant activity against other kinases like SRC and ABL1.

  • BZI-B , in contrast, exhibits a more selective profile, with potent inhibition of its intended primary target (hypothetically a specific novel kinase not listed) and significantly weaker activity against the panel of off-targets.

  • The broad-spectrum inhibitor, Staurosporine, is included for reference, highlighting its pan-kinase inhibitory nature.

Signaling Pathways and Experimental Workflows

To visualize the biological context and the experimental approaches for profiling these inhibitors, the following diagrams are provided.

G VEGFR2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation BZI_A BZI-A BZI_A->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR2 signaling pathway by BZI-A.

G Kinase Inhibitor Profiling Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-based Assays cluster_proteomics Proteomics-based Profiling in_vitro In Vitro Kinase Panel Screen (e.g., Radiometric, ADP-Glo) ic50 IC50 Determination for Hits in_vitro->ic50 end Cross-reactivity Profile ic50->end cellular_target Cellular Target Engagement (e.g., Western Blot for p-Substrate) proliferation Cell Proliferation Assay cellular_target->proliferation proliferation->end kinobeads Kinobeads Pulldown from Cell Lysate mass_spec Mass Spectrometry Analysis kinobeads->mass_spec mass_spec->end start Test Compound (e.g., BZI-A, BZI-B) start->in_vitro start->cellular_target start->kinobeads

Caption: Experimental workflow for kinase inhibitor cross-reactivity profiling.

Experimental Protocols

Accurate and reproducible data are the cornerstones of reliable cross-reactivity profiling. Below are detailed methodologies for key experiments.

In Vitro Radiometric Kinase Assay

This assay directly measures the transfer of a radiolabeled phosphate from ATP to a kinase substrate.

  • Materials:

    • Purified recombinant kinases

    • Specific peptide substrates for each kinase

    • Test compounds (e.g., BZI-A, BZI-B) serially diluted in DMSO

    • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)

    • [γ-³³P]ATP

    • 100 mM ATP stock solution

    • Phosphocellulose filter plates (e.g., Millipore MultiScreen)

    • 75 mM Phosphoric acid

    • Microplate scintillation counter

  • Procedure:

    • Prepare a kinase/substrate solution in kinase reaction buffer.

    • In a 96-well plate, add 2 µL of serially diluted test compound.

    • Add 18 µL of the kinase/substrate solution to each well.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Prepare the ATP solution by mixing [γ-³³P]ATP with cold ATP to the desired final concentration (e.g., 10 µM).

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

    • Incubate the reaction for a predetermined time (e.g., 60 minutes) at 30°C.

    • Stop the reaction by adding 50 µL of 75 mM phosphoric acid to each well.

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the filter plate three times with 75 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Dry the filter plate and add scintillation fluid to each well.

    • Quantify the incorporated radioactivity using a microplate scintillation counter.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

ADP-Glo™ Kinase Assay

This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

  • Materials:

    • Purified recombinant kinases

    • Specific substrates for each kinase

    • Test compounds (e.g., BZI-A, BZI-B) serially diluted in DMSO

    • Kinase reaction buffer

    • ATP

    • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

    • White, opaque 96- or 384-well plates

    • Luminometer

  • Procedure:

    • Set up the kinase reaction in a white, opaque multi-well plate. To each well, add the kinase, substrate, ATP, and test compound in kinase reaction buffer. The final volume is typically 5-25 µL.

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for the desired duration (e.g., 60 minutes).

    • Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add a volume of Kinase Detection Reagent equal to the sum of the kinase reaction and ADP-Glo™ Reagent volumes. This reagent converts ADP to ATP and generates a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition and IC50 values as described for the radiometric assay.

Cellular Phosphorylation Assay (Western Blot)

This assay determines the ability of an inhibitor to block the phosphorylation of a specific substrate within a cellular context.

  • Materials:

    • Cell line expressing the target kinase and substrate

    • Cell culture medium and supplements

    • Test compounds

    • Phosphatase and protease inhibitor cocktails

    • Lysis buffer (e.g., RIPA buffer)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies (phospho-specific and total protein)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified time.

    • If necessary, stimulate the signaling pathway with an appropriate agonist.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase and protease inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total, non-phosphorylated protein.

    • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Conclusion

The cross-reactivity profiling of kinase inhibitors based on the this compound scaffold is a critical component of their preclinical evaluation. As demonstrated by our representative compounds, BZI-A and BZI-B, subtle changes in chemical structure can dramatically alter the selectivity profile. A multi-faceted approach, combining biochemical, cellular, and proteomics-based assays, is essential for a comprehensive understanding of a compound's kinome-wide interactions. The detailed protocols provided in this guide offer a robust framework for researchers to generate high-quality, reproducible data, ultimately facilitating the development of safer and more effective kinase inhibitor therapeutics.

A Comparative Guide to the Synthesis of Substituted Benzimidazoles: Routes, Efficiency, and Modern Advancements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antiulcer, anthelmintic, and anticancer properties. The efficient synthesis of substituted benzimidazoles is therefore a critical aspect of drug discovery and development. This guide provides an objective comparison of various synthetic routes, supported by experimental data, to assist researchers in selecting the most appropriate methodology for their specific needs.

At a Glance: Key Synthetic Strategies

The synthesis of benzimidazoles has evolved from classical condensation reactions requiring harsh conditions to modern, more efficient methods. These contemporary approaches often utilize catalysts, microwave irradiation, or multi-component strategies to improve yields, reduce reaction times, and embrace the principles of green chemistry.

Comparative Data of Synthetic Routes

The following table summarizes the quantitative data for different synthetic routes to substituted benzimidazoles, offering a clear comparison of their efficiency.

Synthesis MethodCategoryTypical Reaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
Phillips-Ladenburg Condensation Classical2 - 24 hours60 - 85%Readily available starting materials.[1]High temperatures, harsh acidic conditions, long reaction times.[1][2]
Weidenhagen Reaction ClassicalSeveral hoursVariable, often moderateUtilizes aldehydes as substrates.[1]Requires an oxidizing agent, can lead to side products.[1]
Microwave-Assisted Synthesis Modern5 - 30 minutes85 - 99%Drastically reduced reaction times, often higher yields, solvent-free options.[1][3]Requires specialized microwave reactor.[1]
Catalytic Synthesis (Metal/Nanoparticles) Modern0.5 - 6 hours85 - 99%High efficiency, selectivity, and potential for catalyst recycling.[1][4]Catalyst cost and potential for metal contamination.[1]
One-Pot, Multi-Component Synthesis Modern2 - 12 hours80 - 95%High atom economy, procedural simplicity, reduced waste.[4][5]Optimization of reaction conditions can be complex.
Ultrasound-Assisted Synthesis Modern4 - 7 minutesup to 99%Very short reaction times, mild conditions, high efficiency.[6]Requires specialized sonication equipment.
Green Synthesis (e.g., using NH4Cl) Modern2 hoursModerate to GoodEnvironmentally benign, economically viable.Yields may not be as high as other modern methods.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of synthetic routes. Below are representative protocols for key methods.

Phillips-Ladenburg Condensation (Classical Method)

This method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.

Synthesis of 2-methylbenzimidazole:

  • Reactants: o-phenylenediamine and acetic acid.

  • Procedure: A mixture of o-phenylenediamine (1.08 g, 10 mmol) and acetic acid (0.60 g, 10 mmol) is heated at 100°C for 2 hours. The reaction mixture is then cooled to room temperature and poured into a 10% sodium hydroxide solution to precipitate the product. The crude product is filtered, washed with water, and recrystallized from ethanol to afford pure 2-methylbenzimidazole.

Microwave-Assisted Synthesis

Microwave irradiation can dramatically accelerate the rate of benzimidazole synthesis.[7]

Synthesis of 2-aryl benzimidazoles:

  • Reactants: o-phenylenediamine, an aromatic carboxylic acid, and ethyl acetate in water.[7]

  • Procedure: In a microwave process vial, o-phenylenediamine (0.01 moles), an aromatic carboxylic acid (0.01 moles), and ethyl acetate (0.0025 mole) are mixed in water (15 ml).[7] The vial is sealed and placed in a microwave reactor. The reaction mixture is irradiated at 90% power (765 W).[7] After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and made alkaline with 10% NaOH.[7] The precipitated product is filtered, washed with cold water, and recrystallized from absolute ethanol.[7]

One-Pot, Three-Component Synthesis using an Iron Catalyst

This efficient method combines multiple steps into a single operation, improving overall efficiency.[1][5]

Synthesis of 2,5,6-trisubstituted benzimidazoles:

  • Reactants: An appropriate aldehyde, ammonium acetate, and benzo-1,2-quinone.[1]

  • Procedure: To a solution of an appropriate aldehyde (1.0 mmol) and ammonium acetate (2.2 mmol) in ethanol (5.0 mL), benzo-1,2-quinone (1.0 mmol) is added.[1] A catalytic amount of Fe(III)-porphyrin complex (0.1 mol%) is then added to the mixture.[1][5] The reaction is stirred at room temperature under an air atmosphere for 2 hours.[1] Upon completion, the solvent is evaporated, and the residue is purified by column chromatography.

Green Synthesis using Ammonium Chloride

This method utilizes a mild and environmentally friendly catalyst.

Synthesis of 2-substituted benzimidazole derivatives:

  • Reactants: o-phenylenediamine, a substituted aldehyde, and ammonium chloride in ethanol.

  • Procedure: To a mixture of o-phenylenediamine (0.100 g, 0.92 mmol) and a substituted aldehyde (0.92 mmol) in 4 mL of ethanol, NH4Cl (0.15g, 30 mol%) is added. The resulting mixture is stirred for 2 hours at 80-90°C. The completion of the reaction is monitored by TLC. The reaction mixture is then poured into ice-cold water, and the precipitated product is filtered, washed with water, and recrystallized from ethanol.

Logical Workflow for Method Selection

The selection of an appropriate synthetic route depends on various factors, including the desired substitution pattern, available equipment, and desired process efficiency. The following diagram illustrates a logical workflow for choosing a suitable method.

G start Define Target Substituted Benzimidazole scale Scale of Synthesis (Lab vs. Industrial) start->scale equipment Equipment Availability (Microwave, Ultrasound) start->equipment green_chem Green Chemistry Considerations start->green_chem classical Classical Methods (e.g., Phillips-Ladenburg) scale->classical Large Scale/ Simple Setup modern Modern Methods scale->modern Small to Medium Scale/ Higher Throughput equipment->classical Basic Lab Setup microwave Microwave-Assisted equipment->microwave Microwave Available ultrasound Ultrasound-Assisted equipment->ultrasound Ultrasound Available green_chem->modern Moderate Priority green_route Green Synthesis (e.g., NH4Cl) green_chem->green_route High Priority final_choice Select Optimal Synthetic Route classical->final_choice modern->microwave catalytic Catalytic (Metal/Lewis Acid) modern->catalytic one_pot One-Pot/ Multi-Component modern->one_pot modern->ultrasound modern->green_route microwave->final_choice catalytic->final_choice one_pot->final_choice ultrasound->final_choice green_route->final_choice

Caption: Decision workflow for selecting a benzimidazole synthesis route.

Conclusion

The synthesis of substituted benzimidazoles has seen significant advancements, moving from lengthy, high-temperature classical methods to rapid, high-yield modern techniques.[1] Microwave-assisted and ultrasound-assisted syntheses offer remarkable reductions in reaction times, while catalytic and one-pot methods provide high efficiency and atom economy.[1][6] Green chemistry approaches are also gaining prominence, offering environmentally benign alternatives.[8] The choice of synthetic route will ultimately depend on the specific requirements of the research, including the scale of the reaction, available instrumentation, and the importance of environmental considerations. This guide provides the necessary comparative data and experimental insights to make an informed decision.

References

Comparison Guide: Validating the Target Engagement of Benzimidazole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-benzo[d]imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds developed as potent kinase inhibitors.[1][2] Derivatives have been synthesized to target a range of kinases implicated in cancer, including EGFR, HER2, VEGFR-2, and BRAF.[3][4][5] Validating that these compounds directly bind to and engage their intended kinase targets within the complex cellular environment is a critical step in their development as therapeutic agents.

This guide provides a comparative overview of methodologies used to validate target engagement, presenting sample data for hypothetical benzimidazole derivatives against known kinase inhibitors.

Data Presentation: Comparative Analysis of Kinase Inhibitors

The performance of novel drug candidates is benchmarked against established inhibitors. The following tables summarize key quantitative metrics for target engagement: biochemical potency (IC50), cellular target engagement (CETSA Thermal Shift), and binding affinity (SPR KD).

Table 1: Biochemical Potency Against Primary Kinase Targets

CompoundTarget KinaseIC50 (nM)
Benzimidazole Derivative 6h EGFR73.2[3]
HER223.2[3]
CDK2284[3]
Benzimidazole Derivative 7s VEGFR-230[4]
Alternative: Erlotinib (Control) EGFR61.1[3]
Alternative: Lapatinib (Control) HER217.4[3]

Table 2: Biophysical and Cellular Target Engagement Data

CompoundTarget KinaseCETSA Thermal Shift (ΔTm in °C)SPR Binding Affinity (KD in nM)
Benzimidazole Derivative 6h EGFRData Not AvailableData Not Available
Benzimidazole Derivative 7s VEGFR-2Data Not AvailableData Not Available
Alternative: Selumetinib (Control) MEK1+4.2[6]Data Not Available
Alternative: Generic Inhibitor (Example) Generic Target+3.0 to +5.0 (Typical)5 - 150 (Typical)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of target engagement data.

1. Kinase Inhibition Assay (Biochemical Potency)

This assay determines the concentration of an inhibitor required to reduce the activity of a purified kinase by 50% (IC50).

  • Principle: A luminescent ATP detection reagent is used to quantify the amount of ATP remaining in solution after a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and weaker inhibition.

  • Protocol:

    • Reaction Setup: In a 96- or 384-well plate, add the target kinase, its specific substrate, and ATP.

    • Inhibitor Addition: Add the benzimidazole derivatives or control compounds in a series of dilutions (e.g., 1 nM to 30 µM). Include a DMSO-only vehicle control.

    • Incubation: Incubate the reaction at 30°C for 1 hour to allow the kinase reaction to proceed.

    • Detection: Add a kinase-glo or similar luminescent reagent that measures remaining ATP.

    • Measurement: Measure luminescence using a plate reader.

    • Analysis: Normalize the data to controls and fit the dose-response curve using non-linear regression to calculate the IC50 value.

2. Cellular Thermal Shift Assay (CETSA)

CETSA validates target engagement inside intact cells by measuring changes in the thermal stability of a target protein upon ligand binding.[6][7] Ligand-bound proteins are more resistant to heat-induced denaturation.[8]

  • Principle: Unbound proteins denature and aggregate when heated, while ligand-bound proteins remain soluble. The amount of soluble protein remaining after a heat shock is quantified.[7]

  • Protocol:

    • Cell Treatment: Treat cultured cells expressing the target kinase with the benzimidazole derivative (e.g., 1-10 µM) or a vehicle control (DMSO) for 1-2 hours at 37°C.[8]

    • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with a protease inhibitor cocktail.[8]

    • Heat Shock: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.[8]

    • Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[8]

    • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[8][9]

    • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting or ELISA.[9]

    • Analysis: Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for compound-treated samples indicates target stabilization. The difference in the melting temperature (Tm) is the thermal shift (ΔTm).

3. Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique used to measure the real-time binding kinetics and affinity between a small molecule (analyte) and an immobilized protein (ligand).[10][11]

  • Principle: The binding of an analyte to a ligand immobilized on a sensor chip causes a change in the refractive index at the surface, which is detected in real-time.[10][11]

  • Protocol:

    • Immobilization: Immobilize the purified recombinant target kinase onto a suitable sensor chip (e.g., via amine coupling).[12]

    • Analyte Preparation: Prepare a series of precise dilutions of the benzimidazole derivative in a suitable running buffer. If using DMSO, ensure the final concentration is consistent across all samples and typically below 5%.[13]

    • Binding Measurement:

      • Association: Flow the analyte solution over the sensor chip at a constant rate and monitor the increase in response as the compound binds to the target protein.

      • Dissociation: Replace the analyte solution with running buffer and monitor the decrease in response as the compound dissociates.

    • Regeneration: Inject a regeneration solution (e.g., high salt or low pH buffer) to remove any remaining bound analyte.

    • Analysis: Fit the association and dissociation curves (sensorgrams) to a kinetic binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

Mandatory Visualizations

G Figure 1: Workflow for Kinase Inhibitor Target Validation cluster_biochem Biochemical & Biophysical Assays cluster_cell Cell-Based Assays cluster_selectivity Selectivity Profiling biochem_assay Biochemical Potency (IC50 Assay) spr Binding Affinity (SPR, KD) biochem_assay->spr Validate Direct Binding cetsa Cellular Target Engagement (CETSA) biochem_assay->cetsa Confirm in Cells phenotype Phenotypic Assay (e.g., Anti-proliferation) cetsa->phenotype Correlate with Function kinome Kinome-wide Profiling (KINOMEscan®) phenotype->kinome Assess Off-Targets lead_compound Lead Benzimidazole Derivative lead_compound->biochem_assay

Caption: A logical workflow for validating kinase inhibitor target engagement.

G Figure 2: Simplified MAPK Signaling Pathway GF Growth Factor RTK EGFR / VEGFR GF->RTK RAS RAS RTK->RAS RAF BRAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Response Proliferation, Survival ERK->Response Inhibitor Benzimidazole Derivative Inhibitor->RTK Inhibition Inhibitor->RAF Inhibition

Caption: Benzimidazole derivatives can target multiple nodes in key signaling pathways.

G Figure 3: Relationship Between Key Validation Assays IC50 IC50 (Biochemical Potency) Conclusion Validated Target Engagement IC50->Conclusion Does it inhibit the enzyme? KD KD (Binding Affinity) KD->Conclusion Does it physically bind the target? CETSA CETSA (Cellular Engagement) CETSA->Conclusion Does it bind the target in a cell?

Caption: Different assays provide complementary evidence for target engagement.

References

Benchmarking 1-Methyl-1H-benzo[d]imidazol-4-amine Against Known Topoisomerase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the potential of 1-Methyl-1H-benzo[d]imidazol-4-amine as a topoisomerase inhibitor. While direct experimental data on the topoisomerase inhibitory activity of this compound is not currently available in peer-reviewed literature, the benzimidazole scaffold is a known pharmacophore in the development of topoisomerase inhibitors. For instance, certain novel 1H-benzo[d]imidazole derivatives have been identified as inhibitors of human topoisomerase I.[1][2] This document outlines the inhibitory data of established topoisomerase inhibitors to serve as a benchmark and provides detailed experimental protocols to facilitate the evaluation of this compound's activity.

Mechanism of Action: Topoisomerase Inhibition

Topoisomerases are essential enzymes that resolve topological challenges in DNA during processes like replication, transcription, and chromosome segregation. They function by creating transient breaks in the DNA backbone. Topoisomerase I creates single-strand breaks, while Topoisomerase II introduces double-strand breaks. Inhibitors of these enzymes typically work by trapping the transient enzyme-DNA cleavage complex. This stabilization of the complex prevents the re-ligation of the DNA strand(s), leading to an accumulation of DNA breaks, which can trigger cell cycle arrest and apoptosis, making them effective anticancer agents.

Topoisomerase_Inhibition cluster_0 Normal Catalytic Cycle cluster_1 Inhibition Supercoiled_DNA Supercoiled DNA Topoisomerase Topoisomerase Enzyme Supercoiled_DNA->Topoisomerase Binding Cleavage_Complex Transient Cleavage Complex (DNA Break) Topoisomerase->Cleavage_Complex DNA Cleavage Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA DNA Re-ligation Trapped_Complex Stable Trapped Complex Inhibitor Topoisomerase Inhibitor Inhibitor->Cleavage_Complex Stabilization Apoptosis Cell Cycle Arrest & Apoptosis Trapped_Complex->Apoptosis

Figure 1: General mechanism of topoisomerase inhibition.

Comparative Efficacy of Known Topoisomerase Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of well-established topoisomerase inhibitors. These values serve as a benchmark for assessing the potential potency of novel compounds like this compound.

CompoundTarget TopoisomeraseAssay TypeIC50 Value
Camptothecin Topoisomerase IDNA Relaxation0.9 - 4.1 µM (for strong inhibition)[3]
Doxorubicin Topoisomerase IDNA Relaxation0.8 µM[4]
Etoposide Topoisomerase IIαDNA Relaxation~70% inhibition at 100 µM[5]
Benzimidazole Derivative (12b) Topoisomerase IDNA Relaxation16 µM[1]

Note: IC50 values can vary depending on the specific assay conditions, enzyme and substrate concentrations, and the source of the enzyme.

Experimental Protocols

To evaluate the topoisomerase inhibitory potential of this compound, standard in vitro assays can be employed. The following are detailed protocols for assessing inhibition of Topoisomerase I and Topoisomerase II.

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I Assay Buffer

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Nuclease-free water

  • Stop buffer/gel loading dye

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • UV transilluminator

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, combine:

    • 2 µL of 10x Topoisomerase I Assay Buffer

    • 200 ng of supercoiled plasmid DNA

    • Desired concentration of the test compound (a solvent control should be included)

    • Nuclease-free water to a final volume of 19 µL

  • Initiate the reaction by adding 1 µL of human Topoisomerase I (1-2 units).

  • Incubate the reaction tubes at 37°C for 30 minutes.

  • Terminate the reaction by adding 4 µL of stop buffer/gel loading dye.

  • Load the samples onto a 1% agarose gel in TAE or TBE buffer.

  • Perform electrophoresis until the supercoiled and relaxed DNA bands are adequately separated.

  • Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.

Data Analysis: Inhibition is determined by the persistence of the supercoiled DNA band and a decrease in the intensity of the relaxed DNA band compared to the no-inhibitor control.

Topoisomerase II kDNA Decatenation Assay

This assay assesses a compound's ability to inhibit the decatenation of kinetoplast DNA (kDNA) by Topoisomerase II.

Materials:

  • Human Topoisomerase II

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II Assay Buffer

  • ATP solution

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Nuclease-free water

  • Stop buffer/gel loading dye

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • UV transilluminator

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. For a 30 µL reaction, combine:

    • 3 µL of 10x Topoisomerase II Assay Buffer

    • 3 µL of 10 mM ATP

    • 200 ng of kDNA

    • Desired concentration of the test compound (a solvent control should be included)

    • Nuclease-free water to a final volume of 27 µL

  • Initiate the reaction by adding 3 µL of human Topoisomerase II.

  • Incubate the reaction tubes at 37°C for 30 minutes.

  • Terminate the reaction by adding 6 µL of stop buffer/gel loading dye.

  • Load the samples onto a 1% agarose gel in TAE or TBE buffer.

  • Perform electrophoresis. Decatenated DNA will migrate into the gel, while catenated kDNA will remain in the well.

  • Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.

Data Analysis: Inhibition is indicated by a decrease in the amount of decatenated DNA (minicircles) migrating into the gel compared to the no-inhibitor control.

Experimental_Workflow Start Prepare Reaction Mix (Buffer, DNA, Compound) Add_Enzyme Add Topoisomerase Enzyme Start->Add_Enzyme Incubation Incubate at 37°C Add_Enzyme->Incubation Stop_Reaction Terminate Reaction Incubation->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualization Stain and Visualize DNA Bands Electrophoresis->Visualization Analysis Analyze Inhibition Visualization->Analysis

References

A Comparative Guide to the Purity Assessment of Synthesized 1-Methyl-1H-benzo[d]imidazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of purity for newly synthesized compounds is a cornerstone of reliable and reproducible research. The presence of impurities, even in trace amounts, can significantly impact biological activity, toxicity, and overall experimental outcomes. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity determination of 1-Methyl-1H-benzo[d]imidazol-4-amine, a key building block in medicinal chemistry. We present supporting experimental protocols and data to aid in the selection of the most appropriate analytical strategy.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is a highly versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds such as this compound. Its high resolving power and sensitivity make it an ideal method for separating the target compound from structurally similar impurities that may arise during synthesis.[1][2] A typical HPLC analysis provides a chromatogram where the area of the main peak, corresponding to this compound, is compared to the total area of all detected peaks to calculate the percentage purity.

Alternative and Complementary Analytical Techniques

While HPLC is a powerful tool, employing orthogonal methods can provide a more comprehensive purity profile.[1] These alternative techniques operate on different separation or detection principles, offering a multi-faceted view of the sample's composition.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique couples the separation capabilities of HPLC with the powerful identification ability of mass spectrometry. LC-MS is invaluable for identifying unknown impurities by providing molecular weight information.[3][4]

  • Quantitative Nuclear Magnetic Resonance (qNMR): As a primary analytical method, qNMR allows for the direct quantification of a substance against a certified internal standard without the need for a reference standard of the analyte itself. This makes it a powerful tool for purity assessment, especially when a highly pure reference material of the synthesized compound is not yet available.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, GC-MS separates components in the gas phase and provides mass spectra for identification.[4][5] While less common for benzimidazole derivatives due to their typical non-volatile nature, it can be useful for detecting volatile impurities from the synthesis.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[3] While not a primary method for quantitative purity assessment, it can quickly confirm the identity of the synthesized compound by comparing its spectrum to that of a known standard.

Comparative Data Presentation

The following table summarizes the key performance indicators for HPLC and compares it with other common analytical techniques for the purity assessment of this compound.

ParameterHPLC-UVLC-MSqNMRGC-MSFTIR
Principle Chromatographic separation based on polarityChromatographic separation coupled with mass-to-charge ratio detectionNuclear magnetic resonance signal intensity relative to a standardChromatographic separation of volatile compounds coupled with mass-to-charge ratio detectionInfrared absorption corresponding to molecular vibrations
Primary Use Quantitative PurityImpurity IdentificationAbsolute QuantificationVolatile Impurity AnalysisIdentity Confirmation
Limit of Detection Low (ng-pg)Very Low (pg-fg)Moderate (µg)Very Low (pg-fg)High (mg)
Accuracy HighHighVery HighHighLow (for purity)
Precision HighHighHighHighModerate
Throughput ModerateModerateLowHighHigh
Cost ModerateHighHighModerateLow

Experimental Protocols

HPLC Purity Assessment of this compound

This protocol outlines a general reversed-phase HPLC method suitable for the purity assessment of this compound. Method optimization and validation are crucial for ensuring accurate and reliable results.[1][2][6][7]

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • HPLC-grade acetonitrile and water

  • Orthophosphoric acid or Trifluoroacetic acid (TFA)

  • Volumetric flasks, pipettes, and autosampler vials

  • Synthesized this compound

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% (v/v) orthophosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution: Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in the diluent in a 10 mL volumetric flask to achieve a concentration of about 100 µg/mL.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

4. Data Analysis: The purity of this compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Synthesized Compound B Dissolve in Diluent A->B C Filter Sample Solution (0.45 µm) B->C D Inject Sample into HPLC C->D E Separation on C18 Column D->E F UV Detection at 254 nm E->F G Generate Chromatogram F->G H Integrate Peak Areas G->H I Calculate Purity (%) H->I

Caption: Experimental workflow for the HPLC purity assessment of this compound.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-Methyl-1H-benzo[d]imidazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-Methyl-1H-benzo[d]imidazol-4-amine, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for minimizing risks and maintaining regulatory compliance.

Immediate Safety and Hazard Information
  • Acute Toxicity: May be harmful if swallowed.[1]

  • Skin and Eye Damage: Can cause severe skin burns and serious eye damage.[1][2]

  • Reproductive Toxicity: May damage fertility or the unborn child.[1]

Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be performed in a certified laboratory chemical fume hood.[3]

Quantitative Hazard Information for Structurally Similar Compounds

The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for compounds with similar structures. This information should be used for general guidance; always refer to the specific SDS for this compound.

Hazard ClassificationCategoryGHS CodeDescription
Acute Toxicity, OralCategory 4H302Harmful if swallowed.[1]
Skin CorrosionCategory 1BH314Causes severe skin burns and eye damage.[1]
Serious Eye DamageCategory 1H314Causes severe skin burns and eye damage.[1]
Reproductive ToxicityCategory 1BH360May damage fertility or the unborn child.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local hazardous waste regulations.[4][5] The Resource Conservation and Recovery Act (RCRA) provides the federal framework for managing hazardous waste from its generation to its final disposal.[4]

Step 1: Waste Determination

The first crucial step is to determine if the waste is hazardous.[6][7] This determination can be based on your knowledge of the chemical's properties or through analysis if the composition is unknown.[8] Given the hazard profile of similar compounds, it is prudent to manage all waste containing this compound as hazardous waste.

Step 2: Waste Segregation and Collection
  • Designated Container: Collect waste this compound and any materials contaminated with it (e.g., pipette tips, gloves) in a dedicated, sealable container.[3][9]

  • Container Compatibility: Ensure the waste container is made of a material compatible with the chemical.[8]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and accumulation start date.[8][9]

  • Incompatible Wastes: Never mix incompatible wastes.[10] Store this waste away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3]

Step 3: On-Site Accumulation and Storage
  • Secure Storage: Keep the waste container tightly sealed except when adding waste.[8][10]

  • Location: Store the container in a designated, well-ventilated, and secure waste accumulation area.[3]

  • Secondary Containment: Use secondary containment for all liquid hazardous wastes to prevent spills.[10]

Step 4: Arranging for Disposal
  • Licensed Transporter: Hazardous waste must be transported off-site by a licensed hazardous waste transporter.[6][7]

  • Manifest System: A hazardous waste manifest is required to track the waste from the point of generation to its final destination at a Treatment, Storage, and Disposal Facility (TSDF).[6]

  • Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for the collection and disposal of the waste. They will provide the necessary forms and guidance.[3][10]

Step 5: Decontamination of Empty Containers

Empty containers that held this compound must also be managed as hazardous waste unless properly decontaminated.[9]

  • Triple Rinsing: The standard procedure is to triple-rinse the container with a suitable solvent.

  • Rinsate Collection: The first rinse (and for highly toxic chemicals, the first three rinses) must be collected and disposed of as hazardous waste.[10]

  • Final Disposal: Once properly decontaminated, the container can often be disposed of as non-hazardous waste. It is best practice to puncture the container to prevent reuse.[9] Always confirm your institution's specific policies.[9]

Disposal Decision Workflow

G start Begin Disposal Process for This compound characterize Step 1: Characterize Waste (Assume Hazardous) start->characterize collect Step 2: Segregate and Collect in Compatible, Labeled Container characterize->collect store Step 3: Store in Secure Waste Accumulation Area collect->store decon Step 5: Decontaminate Container (Triple Rinse) collect->decon For Empty Containers contact_ehs Step 4: Contact EHS for Pickup and Complete Manifest store->contact_ehs disposal Licensed Contractor Transports to Permitted TSDF contact_ehs->disposal rinsate Collect Rinsate as Hazardous Waste decon->rinsate final_container Dispose of Punctured, Decontaminated Container decon->final_container rinsate->store

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling 1-Methyl-1H-benzo[d]imidazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Summary

Based on data from analogous compounds, 1-Methyl-1H-benzo[d]imidazol-4-amine is anticipated to be harmful if swallowed, cause severe skin burns and eye damage, and may have reproductive toxicity.[1][2] It is crucial to avoid all direct contact, including inhalation.[3][4]

Personal Protective Equipment (PPE)

The following table summarizes the minimum required personal protective equipment for handling this compound. Specific laboratory conditions or experimental protocols may necessitate a higher level of protection.

PPE CategoryItemSpecificationsRationale
Eye and Face Protection Chemical safety goggles and face shieldMust be worn at all times in the laboratory. A face shield is recommended when there is a risk of splashing.[5][6][7]Protects against splashes and airborne particles that can cause serious eye damage.[3][5]
Hand Protection Chemical-resistant glovesNitrile, neoprene, or other resistant gloves are recommended.[6] Inspect gloves for degradation or punctures before use.Prevents skin contact, which may cause irritation, burns, or be toxic upon absorption.[2][3][4]
Body Protection Laboratory coat or chemical-resistant apronA flame-retardant lab coat should be worn and kept buttoned.[7]Protects against skin contact and contamination of personal clothing.[3]
Respiratory Protection NIOSH-approved respiratorRequired when working outside a certified chemical fume hood or in poorly ventilated areas.[3][7]Prevents respiratory tract irritation from dust or aerosols.[3][4]
Foot Protection Closed-toe shoes---Protects feet from spills and falling objects.[3]

Operational and Disposal Plans

Strict adherence to the following procedures is mandatory for the safe handling and disposal of this compound.

Handling Protocol:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.[3]

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[3][7]

    • Assemble all necessary PPE as outlined in the table above.

    • Prepare all necessary equipment and reagents before handling the compound.[7]

  • Handling:

    • Conduct all work involving this compound within a certified chemical fume hood to minimize inhalation exposure.[3]

    • Avoid all direct contact with the compound. Wear appropriate protective gloves, clothing, and eye/face protection.[3]

    • Avoid the formation of dust and aerosols.[7]

    • Do not eat, drink, or smoke in the handling area.[2][3]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3]

    • Decontaminate all surfaces and equipment that have come into contact with the compound.[7]

    • Remove and properly dispose of contaminated PPE.[7]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[3][8]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4][8]

Spill Management Protocol:

  • Evacuate the area and prevent entry.

  • Wear appropriate PPE, including respiratory protection.

  • For solid spills, carefully sweep or scoop up the material to avoid creating dust and place it in a labeled, sealed container for disposal.

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a labeled, sealed container for disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.[3]

  • Collect all cleanup materials in a designated hazardous waste container.

Disposal Plan:

  • Waste Collection: All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container.[3][7]

  • Disposal: Dispose of all chemical waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain or in the regular trash.[3] Follow all local, state, and federal regulations for hazardous waste disposal.[7][9][10][11]

PPE Selection Workflow

PPE_Selection_Workflow Personal Protective Equipment (PPE) Selection Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_operations Operational Context Start Start: Handling this compound AssessHazards Assess Hazards: - Skin/Eye Corrosion - Toxicity (Oral) - Potential Reproductive Hazard Start->AssessHazards EyeProtection Eye/Face Protection: Chemical Goggles & Face Shield AssessHazards->EyeProtection HandProtection Hand Protection: Chemical-Resistant Gloves (Nitrile) AssessHazards->HandProtection BodyProtection Body Protection: Lab Coat or Apron AssessHazards->BodyProtection FootProtection Foot Protection: Closed-Toe Shoes AssessHazards->FootProtection WorkArea Work Area Assessment AssessHazards->WorkArea SafeHandling Proceed with Safe Handling EyeProtection->SafeHandling HandProtection->SafeHandling BodyProtection->SafeHandling RespiratoryProtection Respiratory Protection: NIOSH-Approved Respirator RespiratoryProtection->SafeHandling FootProtection->SafeHandling FumeHood Working in Fume Hood? WorkArea->FumeHood SplashRisk Risk of Splash? WorkArea->SplashRisk FumeHood->RespiratoryProtection No FumeHood->SplashRisk Yes SplashRisk->EyeProtection Yes, add Face Shield SplashRisk->SafeHandling No

Caption: PPE Selection Workflow for Handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.